Arildone
Description
This compound is a novel aryl diketone with activity against both DNA and RNA viruses. This compound interacts directly with the poliovirus capsid and prevents uncoating in infected cells. It also inhibits herpes simplex virus type 2 protein synthesis and viral DNA replication by an unknown mechanism of action.
Properties
CAS No. |
56219-57-9 |
|---|---|
Molecular Formula |
C20H29ClO4 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |
InChI |
InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |
InChI Key |
DIXRMZGIJNJUGL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Canonical SMILES |
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Appearance |
Solid powder |
Other CAS No. |
56219-57-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
arildone Win 38020 Win-38020 |
Origin of Product |
United States |
Foundational & Exploratory
Arildone: A Technical Guide to its Discovery, Mechanism, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arildone, a phenoxy-alkyl β-diketone, emerged from the Sterling-Winthrop Research Institute in the late 1970s as a novel, broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical development of this compound. It is intended to be a resource for researchers in virology and medicinal chemistry, offering detailed experimental protocols, quantitative antiviral activity data, and a historical perspective on this early example of a rationally designed antiviral compound.
Discovery and History
This compound (4-[6-(2-chloro-4-methoxy)phenoxyl]hexyl-3,5-heptanedione) was first reported by Diana and colleagues at the Sterling-Winthrop Research Institute in 1977 as part of a series of β-diketones with antiviral properties.[1] Its discovery was a significant step in the era of antiviral drug development, which was beginning to move from serendipitous findings to more rational, mechanism-based drug design.[2] The Sterling-Winthrop Research Centre, a hub of pharmaceutical research, was instrumental in the development of numerous therapeutic agents.[3]
The initial research focused on developing compounds with broad-spectrum activity against both DNA and RNA viruses. This compound demonstrated notable in vitro activity against a range of viruses, including poliovirus, herpes simplex virus, and others, marking it as a promising lead compound for further investigation.[4]
Synthesis of this compound
The synthesis of this compound was achieved through a multi-step process, as detailed in the medicinal chemistry literature of the time. The general scheme involves the condensation of key intermediates to construct the final phenoxy-alkyl β-diketone structure.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis of this compound, based on published methods.[5]
Step 1: Synthesis of 1-(2-chloro-4-methoxyphenoxy)-6-bromohexane
-
To a solution of 2-chloro-4-methoxyphenol in acetone, add an equimolar amount of potassium carbonate.
-
Add a molar excess of 1,6-dibromohexane to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 1-(2-chloro-4-methoxyphenoxy)-6-bromohexane.
Step 2: Synthesis of 1-(2-chloro-4-methoxyphenoxy)-6-iodohexane
-
Dissolve the 1-(2-chloro-4-methoxyphenoxy)-6-bromohexane in acetone.
-
Add a molar excess of sodium iodide.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone to yield the crude iodo-derivative.
Step 3: Synthesis of this compound
-
Prepare the lithium salt of 3,5-heptanedione by treating it with a strong base such as lithium diisopropylamide (LDA) in a suitable solvent like diethyl ether or a mixture of ether and dimethylformamide (DMF) at low temperature.
-
Add the 1-(2-chloro-4-methoxyphenoxy)-6-iodohexane to the solution of the lithium salt of 3,5-heptanedione.
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Antiviral Activity
This compound exhibits a broad spectrum of antiviral activity in vitro against both DNA and RNA viruses. Its primary mechanism of action against picornaviruses, such as poliovirus, is the inhibition of viral uncoating.[6]
Quantitative In Vitro Antiviral Activity
The antiviral efficacy of this compound has been quantified using plaque reduction assays against a variety of viruses. The 50% plaque reduction concentration is a standard measure of in vitro antiviral activity.
| Virus | Virus Type | Host Cell | 50% Plaque Reduction Concentration (µg/mL) | Reference |
| Murine Cytomegalovirus | DNA | - | 3-5 | [4] |
| Semliki Forest Virus | RNA | - | 3-5 | [4] |
| Vesicular Stomatitis Virus | RNA | - | 3-5 | [4] |
| Coxsackievirus A9 | RNA | - | 3-5 | [4] |
| Herpes Simplex Virus Type 2 | DNA | - | ≤ 2 | [7][8] |
Experimental Protocol: Plaque Reduction Assay
The following is a generalized protocol for determining the antiviral activity of a compound like this compound using a plaque reduction assay, a standard method in virology.[7][9][10]
-
Cell Culture Preparation:
-
Seed a suitable host cell line (e.g., HeLa cells for poliovirus) in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO₂ atmosphere.[7]
-
-
Virus Dilution:
-
Prepare serial dilutions of the virus stock in serum-free cell culture medium to determine the appropriate concentration that yields a countable number of plaques (typically 50-100 plaques per well).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
-
Infection and Treatment:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the diluted virus suspension (e.g., 300 µL per well) and incubate for 30-50 minutes at room temperature with gentle rocking to allow for viral adsorption.[8]
-
After the adsorption period, remove the virus inoculum.
-
-
Overlay and Incubation:
-
Overlay the infected cells with a semi-solid medium (e.g., a mixture of 2X culture medium and 1.5% agarose) containing the various concentrations of this compound.[8]
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 48-72 hours for poliovirus).[8]
-
-
Plaque Visualization and Quantification:
-
After the incubation period, fix the cells with a 10% formaldehyde solution for at least 30 minutes.[8]
-
Remove the overlay and stain the cell monolayer with a 0.5% crystal violet solution for 5 minutes.[8]
-
Gently wash the wells with water to remove excess stain.
-
Count the number of plaques in each well. The 50% plaque reduction concentration is calculated by determining the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).
-
Mechanism of Action: Inhibition of Viral Uncoating
The primary mechanism of action of this compound against picornaviruses is the inhibition of viral uncoating.[6] This class of antiviral agents, often referred to as "capsid binders," function by stabilizing the viral capsid, thereby preventing the release of the viral RNA into the host cell cytoplasm.[11]
This compound and similar compounds bind to a hydrophobic pocket within the viral capsid protein VP1.[11] This binding event stabilizes the capsid structure, preventing the conformational changes that are necessary for the release of the viral genome, which are normally triggered by the acidic environment of the endosome.[4]
In Vivo Efficacy: Animal Models
The antiviral activity of this compound was also evaluated in animal models of viral infection. A key study demonstrated its efficacy in preventing paralysis and death in mice infected with poliovirus.
Experimental Protocol: Mouse Model of Poliovirus Infection
The following is a representative protocol for an in vivo study of this compound in a mouse model of poliovirus infection.[5][12]
-
Animal Model:
-
Use a susceptible mouse strain (e.g., ICR mice or transgenic mice expressing the human poliovirus receptor).[5]
-
-
Virus Challenge:
-
Infect the mice with a lethal dose of a mouse-adapted poliovirus strain (e.g., MEF-1 strain of type 2 poliovirus) via intracerebral inoculation.[5]
-
-
Drug Administration:
-
Administer this compound via intraperitoneal injection or oral gavage. The drug can be suspended in a vehicle such as gum tragacanth or solubilized in corn oil.[5]
-
A typical dosage regimen might be 32 mg/kg administered twice daily.[5]
-
Initiate treatment at a specified time relative to the viral challenge (e.g., shortly after infection or with a delay to assess therapeutic efficacy).[5]
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of paralysis and mortality for a defined observation period (e.g., 21 days).
-
Primary endpoints include the prevention of paralysis and death.
-
Secondary endpoints can include the analysis of viral titers in the central nervous system (brain and spinal cord) at various time points post-infection to confirm the inhibition of viral replication.[5]
-
Clinical Development
Despite its promising in vitro and in vivo preclinical data, the systemic development of this compound for indications such as poliovirus infection did not progress to late-stage clinical trials. However, a topical formulation of this compound was evaluated in a clinical trial for the treatment of recurrent genital herpes.
Clinical Trial of Topical this compound
A multicenter, randomized, placebo-controlled, double-blind trial was conducted to evaluate an 8% this compound cream for the treatment of recurrent genital herpes.[7][8]
-
Patient Population: 145 patients with recurrent genital herpes.[7][8]
-
Treatment: Patients initiated therapy within 24 hours of lesion onset and applied the cream six times daily for seven days.[7]
-
Results: The study found that topical this compound was largely ineffective in treating acute recurrences of genital herpes. While there was a statistically significant reduction in the duration of viral shedding in women and itching in men, there were no significant differences in the duration of pain, time to crusting or healing of lesions, or the development of new lesions compared to placebo.[7] Mild local irritation was a common side effect, occurring in both the this compound and placebo groups.[7] Studies on the skin penetration of this compound suggested that while it accumulated in the stratum corneum, its absorption into the deeper layers of the epidermis where the virus resides was limited.[13]
Conclusion
This compound represents a significant milestone in the history of antiviral drug discovery. As one of the early rationally designed antiviral compounds, it demonstrated the potential of targeting specific viral processes, in this case, the uncoating of picornaviruses. While its clinical development was ultimately limited, the research on this compound and other capsid-binding inhibitors paved the way for the development of other antiviral agents and contributed valuable knowledge to the fields of virology and medicinal chemistry. This technical guide has provided a detailed overview of the discovery, synthesis, mechanism of action, and historical context of this compound, serving as a comprehensive resource for the scientific community.
References
- 1. Picornavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral drugs–: history and obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiviral activities of myristic acid analogs against human immunodeficiency and hepatitis B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picornavirus uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Win-38020-药物合成数据库 [drugfuture.com]
- 6. Evolutionary and Structural Overview of Human Picornavirus Capsid Antibody Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. protocols.io [protocols.io]
- 11. journals.asm.org [journals.asm.org]
- 12. Prolonged intracerebral infection with poliovirus in asymptomatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Alpha/Beta Interferon Response Controls Tissue Tropism and Pathogenicity of Poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
Arildone: A Technical Guide to Its Antiviral Spectrum Against DNA and RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arildone, a synthetic aryl-diketone, has demonstrated a broad-spectrum antiviral activity, inhibiting the replication of both DNA and RNA viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of its mechanisms of action against various viral pathogens.
Antiviral Spectrum and Efficacy
This compound has been shown to be effective against a range of DNA and RNA viruses. The following tables summarize the available quantitative data on its antiviral activity.
Table 1: Antiviral Activity of this compound against DNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | Endpoint | Result | Citation |
| Herpesviridae | Murine Cytomegalovirus (MCMV) | - | Virus Replication Assay | 64% reduction in replication | 3 µg/mL | [1] |
| Herpesviridae | Herpes Simplex Virus Type 2 (HSV-2) | BSC1 cells | Plaque Assay | - | Active | [2] |
Table 2: Antiviral Activity of this compound against RNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | Endpoint | Result | Citation |
| Picornaviridae | Poliovirus Type 2 | HeLa cells | Plaque Reduction Assay | 50% reduction in plaque numbers | 3 to 5 µg/mL | [1] |
| Picornaviridae | Coxsackievirus A9 | - | Virus Replication Assay | 98% reduction in replication | 3 µg/mL | [1] |
| Togaviridae | Semliki Forest Virus | - | Virus Replication Assay | 68% reduction in replication | 3 µg/mL | [1] |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | - | Virus Replication Assay | 94% reduction in replication | 3 µg/mL | [1] |
| Picornaviridae | Acute Hemorrhagic Conjunctivitis Viruses | Tissue Culture | Infectivity Assay | Inhibition of infectivity | - | [3][4] |
Mechanisms of Action
The antiviral mechanism of this compound varies depending on the virus.
Inhibition of Viral Uncoating (RNA Viruses)
Against poliovirus, a non-enveloped RNA virus, this compound's primary mechanism of action is the inhibition of viral uncoating.[5] By stabilizing the viral capsid, this compound prevents the release of the viral RNA into the cytoplasm, a critical step for the initiation of viral replication.
Interference with Early Replication Events (DNA Viruses)
In the case of Herpes Simplex Virus Type 2 (HSV-2), a DNA virus, this compound appears to interfere with early events in the viral replication cycle that occur before the synthesis of viral DNA.[2] While the precise molecular target has not been fully elucidated, studies have shown that in the presence of this compound, neither viral DNA nor viral proteins are synthesized.[2]
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., HeLa for poliovirus, BSC1 for HSV-2) in 6-well plates.
-
Virus stock of known titer.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Culture medium (e.g., MEM with 2% fetal bovine serum).
-
Overlay medium (e.g., culture medium with 0.5% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorb the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the virus inoculum and wash the cell monolayers with PBS.
-
Add the different concentrations of this compound or control medium to the respective wells.
-
Overlay the cells with an equal volume of overlay medium and allow it to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-3 days).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the plaque number by 50%.
Viral Protein Synthesis Inhibition Assay
This assay determines the effect of a compound on the synthesis of viral proteins.
Materials:
-
Confluent monolayer of susceptible host cells.
-
Virus stock.
-
This compound.
-
Culture medium deficient in a specific amino acid (e.g., methionine-free medium).
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
Lysis buffer.
-
SDS-PAGE equipment.
-
Autoradiography or phosphorimaging system.
Procedure:
-
Infect cells with the virus in the presence or absence of this compound.
-
At various times post-infection, starve the cells in amino acid-deficient medium for 30-60 minutes.
-
Pulse-label the cells by adding the radiolabeled amino acid to the medium for a short period (e.g., 30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Separate the proteins in the lysates by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled viral proteins.
-
Quantify the intensity of the viral protein bands to determine the extent of inhibition by this compound.
Conclusion
This compound exhibits a notable antiviral activity against a variety of DNA and RNA viruses. Its mechanisms of action, which include the inhibition of viral uncoating and interference with early replication events, make it an interesting candidate for further antiviral drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential antiviral agents. Further research is warranted to fully elucidate its molecular targets and to expand the understanding of its antiviral spectrum.
References
- 1. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Arildone: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arildone, with the IUPAC name 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione, is a synthetic antiviral compound that has demonstrated a broad spectrum of activity against both DNA and RNA viruses.[1][2][3] Developed in the late 1970s, it has been a subject of interest for its unique mechanism of action, particularly its ability to inhibit the uncoating of picornaviruses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and antiviral properties, pharmacokinetics, and toxicological profile of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a central heptane-3,5-dione moiety linked to a 2-chloro-4-methoxyphenoxy group via a hexyl chain.[1][2] This structure imparts specific physicochemical properties that are crucial for its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |
| CAS Number | 56219-57-9[4][5] |
| Molecular Formula | C₂₀H₂₉ClO₄[4] |
| Molecular Weight | 368.90 g/mol [4] |
| SMILES | CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
| InChI | InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | [4] |
| logP (predicted) | 5.2 | [2][6] |
| pKa (strongest acidic, predicted) | 10.1 | |
| Solubility | Soluble in DMSO | [4] |
No experimental data for melting point, boiling point, or aqueous solubility were found in the public domain.
Antiviral Activity and Mechanism of Action
This compound exhibits a broad range of antiviral activity, inhibiting the replication of various DNA and RNA viruses.[1][2][3] Its primary mechanisms of action differ depending on the viral family.
Picornaviruses (e.g., Poliovirus)
The most well-characterized mechanism of this compound is its inhibition of picornavirus uncoating.[1][7][8] It acts as a capsid-binding agent, inserting into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm.
Diagram 1: Proposed Mechanism of this compound in Poliovirus Uncoating Inhibition
Caption: this compound inhibits poliovirus replication by preventing viral uncoating.
Herpes Simplex Virus (HSV)
Against Herpes Simplex Virus (HSV), particularly HSV-2, this compound's mechanism is different. It has been shown to inhibit viral protein synthesis and DNA replication.[1][2] The precise molecular target for this activity is not as well-defined as its interaction with the picornavirus capsid.
Table 3: Antiviral Activity of this compound against various viruses
| Virus | Assay | Endpoint | Concentration (µg/mL) |
| Murine Cytomegalovirus | Plaque Reduction | 50% reduction | 3 - 5 |
| Semliki Forest Virus | Plaque Reduction | 50% reduction | 3 - 5 |
| Vesicular Stomatitis Virus | Plaque Reduction | 50% reduction | 3 - 5 |
| Coxsackievirus A9 | Plaque Reduction | 50% reduction | 3 - 5 |
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics of this compound indicate that its absorption and distribution are dependent on the route of administration. Following topical and intravaginal administration in mice, this compound is extensively absorbed. However, after oral administration in rats and monkeys, and vaginal administration in dogs, only low levels of the unchanged drug are detected in the systemic circulation, suggesting significant first-pass metabolism. The major urinary metabolites identified are chloromethoxyphenol and its sulfate ester, as well as chlorohydroquinone sulfate. The plasma half-life of this compound in monkeys after intravenous administration is approximately 0.5 hours.
Toxicology
Preclinical studies have provided some insights into the safety profile of this compound. In human studies with topical application, a vanishing cream formulation was well-tolerated.[9] However, a 90% dimethyl sulfoxide (DMSO) solution was associated with a high incidence of erythematous reactions at the site of application.[9] No systemic intolerance was observed with either formulation.[9] A comprehensive summary of preclinical toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as reproductive and genetic toxicity, is not publicly available.
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.
Diagram 2: Workflow for a Plaque Reduction Assay
Caption: A typical workflow for determining antiviral activity using a plaque reduction assay.
Detailed Methodology:
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV, HeLa cells for poliovirus) in 24-well plates and incubate until a confluent monolayer is formed.[10]
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 PFU per well).
-
Infection: Remove the growth medium from the cell monolayers. In separate tubes, pre-incubate the virus with each dilution of this compound for a defined period (e.g., 1 hour at 37°C). Add the virus-drug mixture to the cells. Include a virus-only control and a mock-infected control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Visualization and Counting: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet).[10] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.[10]
Viral Uncoating Inhibition Assay
This assay is designed to specifically assess the ability of a compound to block the uncoating step of the viral life cycle.
Diagram 3: Logical Flow of a Viral Uncoating Inhibition Assay
Caption: A logical diagram illustrating the key steps in a viral uncoating inhibition assay.
Detailed Methodology:
-
Cell Culture and Infection: Grow a monolayer of susceptible cells. Infect the cells with a high multiplicity of infection (MOI) of the virus (e.g., poliovirus) in the presence of varying concentrations of this compound.
-
Synchronization of Infection: The infection can be synchronized by performing the initial binding step at a low temperature (e.g., 4°C) to allow attachment but prevent entry and uncoating.
-
Initiation of Uncoating: Shift the temperature to 37°C to allow viral entry and uncoating.
-
Sample Collection: At different time points after the temperature shift, harvest the cells.
-
Subcellular Fractionation: Lyse the cells and separate the subcellular components by centrifugation. This can be used to separate intact virions from released viral genomes.
-
Quantification of Uncoating: Quantify the amount of released viral RNA in the cytoplasm using a technique like quantitative reverse transcription PCR (qRT-PCR). A reduction in the amount of cytoplasmic viral RNA in this compound-treated cells compared to untreated controls indicates inhibition of uncoating.
Conclusion
This compound remains a significant compound in the study of antiviral agents due to its well-defined mechanism of action against picornaviruses. Its broad-spectrum activity suggests potential for further investigation and development. This technical guide has summarized the key chemical, physical, and biological properties of this compound, providing a foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its potential in combination therapies or against emerging viral threats.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 56219-57-9 [chemicalbook.com]
- 6. PubChemLite - this compound (C20H29ClO4) [pubchemlite.lcsb.uni.lu]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolerance and percutaneous absorption of topically applied this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Arildone (Win 38020): A Technical Deep Dive into its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arildone (Win 38020), chemically known as 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione, is a synthetic antiviral compound that has demonstrated inhibitory activity against a range of both DNA and RNA viruses. Original research has primarily focused on its efficacy against picornaviruses, such as poliovirus, and herpesviruses, particularly Herpes Simplex Virus type 2 (HSV-2). This technical guide synthesizes the foundational research on this compound, presenting its quantitative antiviral activity, detailing the experimental protocols used in its evaluation, and visualizing its proposed mechanisms of action.
Quantitative Antiviral Activity
| Virus | Assay Type | Concentration | % Inhibition / Endpoint | Reference |
| Murine Cytomegalovirus (DNA) | Replication Inhibition | 3 µg/mL | 64% | [1] |
| Semliki Forest Virus (RNA) | Replication Inhibition | 3 µg/mL | 68% | [1] |
| Vesicular Stomatitis Virus (RNA) | Replication Inhibition | 3 µg/mL | 94% | [1] |
| Coxsackievirus A9 (RNA) | Replication Inhibition | 3 µg/mL | 98% | [1] |
| Various DNA and RNA Viruses | Plaque Reduction | 3-5 µg/mL | 50% reduction in plaque numbers | [1] |
| Poliovirus 2 | Single Cycle Growth | 1 µg/mL | Complete inhibition | [2] |
Mechanism of Action
This compound exhibits distinct mechanisms of action against different viral families.
Inhibition of Picornavirus Uncoating
Against poliovirus, this compound's primary mechanism is the inhibition of viral uncoating.[2] Research indicates that this compound stabilizes the viral capsid by interacting with the VP1 capsid protein. This stabilization prevents the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm, thereby halting the replication process at a very early stage. The resistance to this compound has been mapped to mutations in the VP1 protein, further solidifying its role as the drug's target.[2]
dot
References
An In-Depth Technical Guide to the Synthesis of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, plausible synthetic pathway for the preparation of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione, a compound of interest for its potential applications in drug development and chemical research. Due to the absence of a directly published synthesis protocol for this specific molecule, this guide outlines a rational, multi-step approach based on well-established and analogous chemical transformations. The proposed synthesis is divided into three key stages: the synthesis of the starting material 3,5-heptanedione, the preparation of the key intermediate 1-(6-bromohexyloxy)-2-chloro-4-methoxybenzene, and the final C-alkylation to yield the target compound.
Proposed Synthesis Pathway
The overall synthetic strategy is a convergent approach, involving the separate synthesis of the β-diketone moiety and the substituted phenoxyhexyl side chain, followed by their coupling in the final step.
An In-depth Technical Guide on Early Studies of Arildone's Effect on Viral Uncoating
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal research conducted on the antiviral agent Arildone, with a specific focus on its mechanism of action targeting the uncoating of picornaviruses, particularly poliovirus. The document synthesizes findings from key early studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed mechanisms and workflows.
Introduction
This compound (4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione) emerged in the late 1970s as a novel antiviral compound with a unique mechanism of action. Early investigations revealed its potent inhibitory effects on the replication of several viruses, most notably poliovirus. These pioneering studies established that this compound's primary antiviral activity stems from its ability to prevent the uncoating of the viral capsid, a critical early step in the viral life cycle. This document delves into the foundational research that elucidated this mechanism.
Quantitative Data on this compound's Antiviral Activity
The initial studies on this compound provided quantitative data on its efficacy against poliovirus replication and its direct impact on the viral capsid. The following table summarizes key findings from this early research.
| Virus Type | Assay | Compound | Concentration | Observed Effect | Reference |
| Poliovirus Type 2 (Wild-Type) | Single-Cycle Growth Curve | This compound | 1 µg/ml | Complete inhibition of viral replication.[1] | Eggers, 1982 |
| Poliovirus Type 2 (this compound-Resistant Mutant) | Single-Cycle Growth Curve | This compound | 1 µg/ml | No influence on viral replication.[1] | Eggers, 1982 |
| Poliovirus (Wild-Type) | Capsid Stability (Alkaline Degradation) | This compound | Not Specified | Stabilization of the viral capsid.[1] | Eggers, 1982 |
| Poliovirus (this compound-Resistant Mutant) | Capsid Stability (Alkaline Degradation) | This compound | Not Specified | No marked stabilization of the viral capsid.[1] | Eggers, 1982 |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that were pivotal in understanding this compound's effect on viral uncoating.
This protocol was used to determine the effect of this compound on the replication of poliovirus over a single infectious cycle.
Objective: To quantify the inhibition of viral replication in the presence of this compound.
Materials:
-
HeLa cells
-
Poliovirus stock (wild-type and/or this compound-resistant mutant)
-
This compound solution (e.g., 1 µg/ml in culture medium)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)
-
Incubator at 37°C with 5% CO2
-
Apparatus for plaque assay
Procedure:
-
HeLa cells were grown to confluence in cell culture plates.
-
The cell monolayers were infected with poliovirus at a high multiplicity of infection (MOI) to ensure a single cycle of replication.
-
Following a 1-hour adsorption period at 37°C, the viral inoculum was removed.
-
The cell monolayers were washed with phosphate-buffered saline (PBS) to remove unadsorbed virus.
-
Culture medium containing either this compound (1 µg/ml) or a vehicle control was added to the plates.
-
The infected cells were incubated at 37°C.
-
At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours), samples of the culture supernatant and cell lysates were collected.
-
The collected samples were subjected to plaque assays to determine the viral titer (Plaque Forming Units per ml, PFU/ml).
-
The results were plotted as viral titer versus time post-infection to generate single-cycle growth curves for both the this compound-treated and control groups.
This photosensitive dye-based assay was employed to directly measure the effect of this compound on the uncoating of poliovirus.
Objective: To determine if this compound inhibits the release of viral RNA from the capsid.
Materials:
-
Poliovirus stock grown in the presence of neutral red dye
-
HeLa cells
-
This compound solution
-
Culture medium
-
Visible light source
-
Apparatus for plaque assay
Procedure:
-
A stock of photosensitive poliovirus was prepared by propagating the virus in HeLa cells in a medium containing neutral red. This results in the incorporation of the dye into the virions.
-
HeLa cell monolayers were infected with the neutral red-sensitized poliovirus in the presence or absence of this compound.
-
The infection was allowed to proceed for a period sufficient for uncoating to occur in the control group.
-
Following this incubation, the cells were exposed to visible light.
-
Virions that have successfully uncoated will have released the neutral red dye and their RNA, leading to productive infection. Virions that remain intact will retain the dye, and upon light exposure, the dye will inactivate the viral RNA, preventing infection.
-
After light exposure, the cells were overlaid with agar-containing medium and incubated to allow for plaque formation.
-
The number of plaques in the this compound-treated and control plates was counted. A higher number of plaques in the this compound-treated, light-exposed cells compared to the control, light-exposed cells would indicate that uncoating was inhibited, thus protecting the viral RNA from photoinactivation.
Visualizations: Mechanism of Action and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of this compound's action and a typical experimental workflow to study its effect on viral uncoating.
Caption: Proposed mechanism of this compound's action on poliovirus.
Caption: Experimental workflow for assessing this compound's effect on uncoating.
Conclusion
The early studies on this compound were instrumental in establishing the concept of viral uncoating as a viable target for antiviral therapy. The research on its effect on poliovirus not only elucidated the specific mechanism of action for this compound but also paved the way for the development of other capsid-binding inhibitors. The methodologies developed and the quantitative data generated during this period remain a cornerstone of our understanding of picornavirus replication and its inhibition. This guide serves as a technical resource for researchers and professionals in the field, providing a detailed look into the foundational science behind this important class of antiviral agents.
References
Arildone's Interaction with the Poliovirus Capsid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between the antiviral agent Arildone and the poliovirus capsid. The document outlines the mechanism of action, binding site characteristics, and detailed experimental protocols for studying this interaction, aimed at facilitating further research and development in the field of antiviral therapies.
Executive Summary
This compound is an antiviral compound that exhibits potent activity against poliovirus by directly interacting with the viral capsid. It belongs to a class of compounds known as capsid binders or "pocket factors," which function by stabilizing the virion structure. This stabilization prevents the necessary conformational changes required for the virus to uncoat and release its RNA genome into the host cell, thereby inhibiting viral replication at an early stage. While specific quantitative binding affinity data and a high-resolution crystal structure of this compound complexed with the poliovirus capsid are not publicly available, extensive research on this compound and analogous compounds has elucidated its mechanism of action and binding site. This guide synthesizes the available data to provide a comprehensive technical overview.
Mechanism of Action: Capsid Stabilization and Uncoating Inhibition
This compound's primary mechanism of action is the stabilization of the poliovirus capsid.[1] The poliovirus capsid is a dynamic structure that must undergo significant conformational rearrangements to release its genetic material into the host cell. Upon binding to the host cell receptor, the native, infectious 160S virion transitions to a 135S particle, a process that involves the externalization of the N-terminus of the VP1 protein and the myristoylated VP4 protein.[2] This transition is essential for the subsequent uncoating and release of the viral RNA.
This compound and similar capsid-binding compounds insert into a hydrophobic pocket within the VP1 capsid protein.[3] This binding event physically restrains the capsid, preventing the conformational flexibility required for the 160S-to-135S transition. By locking the capsid in a more rigid state, this compound effectively blocks the uncoating process, trapping the viral genome within the protective protein shell and halting the infection cycle.[4] Evidence for this mechanism comes from experiments demonstrating that this compound protects the poliovirus capsid from degradation by heat and alkaline conditions.[5]
dot
Caption: this compound's mechanism of action against poliovirus.
Binding Site Characterization
The binding site for this compound and other capsid binders is a hydrophobic pocket located within the β-barrel of the VP1 capsid protein.[6][7] This pocket is situated beneath the "canyon," a depression on the virion surface that is involved in receptor binding.[8] In many enteroviruses, this pocket is occupied by a natural lipid molecule, often referred to as a "pocket factor," which plays a role in regulating virion stability.[7] this compound displaces this natural ligand and binds more tightly, enhancing the stability of the capsid.[3]
Studies on this compound-resistant poliovirus mutants have provided valuable insights into the specific amino acid residues that line this binding pocket. An this compound-resistant strain of poliovirus type 2 was found to have alterations in the VP1 protein, as determined by peptide mapping.[5] While the specific mutations for this compound resistance are not detailed in the available literature, studies with analogous WIN compounds have identified mutations in VP1 that confer resistance, further defining the binding site.
Quantitative Data
While the precise dissociation constant (Kd) for this compound's interaction with the poliovirus capsid is not available in the literature, data from analogous capsid-binding compounds provide an indication of the expected binding affinity.
| Compound | Virus Serotype | Method | Binding Affinity (Kd) | Reference |
| Pocapavir | Poliovirus Type 2 | Not Specified | 8.85 x 10-8 M | [9] |
| Soluble Poliovirus Receptor | Poliovirus Type 1 | Surface Plasmon Resonance | KD1 = 0.67 µM, KD2 = 0.11 µM | [10] |
| Compound | Virus Serotype | Assay | IC50 / EC50 | Reference |
| This compound | Poliovirus Type 2 | Single Cycle Growth Curve | ~1 µg/mL | [5] |
| WIN 51711 | Poliovirus Type 2 | Neutral Red Uncoating Assay | 0.03 µg/mL (90% inhibition) | [4] |
| Pleconaril | Poliovirus Type 3 | MTT Assay | 1.4 µM | [11] |
| Pocapavir | Poliovirus Type 1 | Not Specified | 0.02 µg/mL | [9] |
| Pocapavir | Poliovirus Type 2 | Not Specified | 0.08 µg/mL | [9] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the interaction of capsid-binding compounds like this compound with the poliovirus capsid.
Capsid Thermal Stability Assay (ThermoFluor/PaSTRy)
This assay measures the thermal stability of the poliovirus capsid in the presence and absence of a test compound by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of proteins as they unfold.
dot
Caption: Workflow for the capsid thermal stability assay.
Materials:
-
Purified poliovirus
-
This compound or other test compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
qPCR instrument with thermal ramping and fluorescence detection capabilities
-
Optically clear qPCR plates
Procedure:
-
Sample Preparation: Prepare dilutions of purified poliovirus in PBS. For compound-treated samples, pre-incubate the virus with the desired concentration of this compound for 1 hour at room temperature. Include a no-virus control and a virus-only control.
-
Dye Preparation: Prepare a working solution of SYPRO Orange dye by diluting the stock solution in PBS.
-
Assay Setup: In a qPCR plate, combine the virus samples (with and without this compound) with the SYPRO Orange working solution.
-
Thermal Ramping: Place the plate in the qPCR instrument and run a program with a gradual temperature increase (e.g., from 25°C to 95°C at a rate of 1°C per minute).
-
Fluorescence Measurement: Set the instrument to measure fluorescence at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the point of maximal protein unfolding. An increase in the Tm in the presence of this compound indicates capsid stabilization.[1][12][13][14][15]
Neutral Red-Sensitized Virus Uncoating Assay
This assay measures the inhibition of viral uncoating by determining the light sensitivity of virus that has entered the host cell. Virus containing neutral red is infectious in the dark, but is inactivated upon exposure to light if it remains encapsidated.
dot
Caption: Workflow for the neutral red-sensitized virus uncoating assay.
Materials:
-
Poliovirus stock
-
HeLa cells or other susceptible cell line
-
Neutral Red solution
-
This compound or other test compound
-
Cell culture medium
-
Agarose for plaque assay overlay
-
Visible light source
Procedure:
-
Preparation of Neutral Red-Containing Virus: Propagate poliovirus in HeLa cells in the presence of a low concentration of neutral red. Purify the resulting neutral red-containing virus stock.
-
Cell Infection: Seed HeLa cells in multi-well plates. Infect the cells with the neutral red-containing virus in the presence of various concentrations of this compound. Include a no-drug control.
-
Virus Entry: Incubate the infected cells for a period sufficient to allow virus entry but not significant replication (e.g., 2-3 hours).
-
Light Exposure: Expose half of the wells for each condition to a bright visible light source for a set period (e.g., 15 minutes). Keep the other half of the wells in the dark.
-
Plaque Assay: Overlay all wells with an agarose-containing medium and incubate for 2-3 days to allow plaque formation.
-
Data Analysis: Stain the cells and count the number of plaques in each well. The percentage of uncoating is calculated as (titer in light-exposed wells / titer in dark wells) x 100. A decrease in the percentage of uncoating in the presence of this compound indicates inhibition of this process.[4][16]
Visualization of the this compound-Poliovirus Capsid Interaction
While a specific crystal structure of this compound bound to the poliovirus capsid is unavailable, structural studies of other capsid binders, such as WIN 51711, provide a model for this interaction.[17] The following diagram illustrates the hypothetical binding of this compound within the hydrophobic pocket of the VP1 protein.
dot
Caption: Hypothetical model of this compound binding in the VP1 pocket.
This model depicts this compound inserting its long, hydrophobic alkyl chain and phenoxy group into the pocket, with the diketone moiety potentially forming specific interactions with the amino acid residues lining the pocket. This "plug-in" model explains the stabilization of the capsid and the inhibition of the conformational changes necessary for uncoating.
Conclusion
This compound represents a class of antiviral compounds that effectively inhibit poliovirus replication by targeting the viral capsid. Its mechanism of action, involving the stabilization of the capsid and the prevention of uncoating, has been well-established through a variety of experimental approaches. While a high-resolution structure of the this compound-poliovirus complex and precise binding affinity data remain to be determined, the information gathered from studies on this compound and analogous compounds provides a strong foundation for the rational design of next-generation anti-picornaviral agents. The experimental protocols and conceptual models presented in this guide are intended to serve as a valuable resource for researchers dedicated to this endeavor.
References
- 1. Increasing Type 1 Poliovirus Capsid Stability by Thermal Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Capsid-Stabilizing Properties of VHHs with an In Vitro Antipolioviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Prevention of rhinovirus and poliovirus uncoating by WIN 51711, a new antiviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antiviral compound that blocks structural transitions of poliovirus prevents receptor binding at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nectin-Like Interactions between Poliovirus and Its Receptor Trigger Conformational Changes Associated with Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the poliovirus receptor with poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aminer.org [aminer.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fluorometric Estimation of Viral Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. bio-rad.com [bio-rad.com]
- 15. its.caltech.edu [its.caltech.edu]
- 16. Neutral Red Assay for Murine Norovirus Replication and Detection in a Mouse [bio-protocol.org]
- 17. Structures of poliovirus complexes with anti-viral drugs: implications for viral stability and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of Aryl Diketone Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
Aryl diketone compounds, a class of molecules characterized by two ketone groups separated by an aryl moiety, have emerged as a promising scaffold in the development of novel antiviral therapeutics. Their ability to chelate metal ions is central to their primary mechanism of action, particularly as inhibitors of viral enzymes that are crucial for replication. This technical guide provides an in-depth overview of the antiviral activity of aryl diketone compounds, focusing on their mechanisms of action, quantitative antiviral data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral research.
Mechanism of Action: Inhibition of Viral Enzymes
The most well-documented mechanism of action for aryl diketone compounds is the inhibition of viral integrase, particularly HIV-1 integrase.[1][2][3] These compounds, often referred to as β-diketo acids (DKAs), chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site. This chelation disrupts the catalytic activity of the integrase, preventing the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle.[3]
Beyond HIV integrase, aryl diketone derivatives have shown inhibitory activity against other viral enzymes, such as the cap-snatching endonuclease of influenza virus and the helicase of SARS-CoV-2, suggesting a broader potential for this class of compounds.[4]
Signaling Pathway of HIV-1 Integrase Inhibition by Aryl Diketo Acids
The following diagram illustrates the mechanism of HIV-1 integrase inhibition by aryl diketo acid derivatives.
Quantitative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity of various aryl diketone compounds against a range of viruses. The data is compiled from multiple studies and presented for easy comparison.
Anti-HIV Activity of Aryl Diketo Acid Derivatives
| Compound Class | Specific Compound | Virus Strain | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Quinolonyl Diketo Acid | Derivative 8 | HIV-1 H9/HTLVIIIB | Cell-based | 4.29 | >200 | >46.6 | [3] |
| Aryl β-Diketo Acid | L-708,906 | HIV-1 | Cell-based | 2.0 | - | - | [1] |
| Indolyl Diketo Acid | 5CITEP | HIV-1 | Cell-based | >100 | - | - | [1] |
Anti-Influenza Virus Activity of Diketo Acid Derivatives
| Compound Class | Specific Compound | Virus Strain | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Diketo Acid Derivative | L-742,001 | Influenza A | Endonuclease | - | - | - | [4] |
| Aryl Alkyl Diketone | Various | Influenza A | Plaque Reduction | - | - | - | [5] |
Anti-Herpes Simplex Virus (HSV) Activity of Aryl Diketone Derivatives
| Compound Class | Specific Compound | Virus Strain | Assay | MIC (µg/mL) | Reference |
| Aryl bis(β-diketone) | Compound 6 | HSV-1 & HSV-2 | Cytopathic Effect | - | [1] |
| Aryloxy Alkyl Diketone | Compound 56 | HSV-1 & HSV-2 | Plaque Reduction | - | [2] |
Activity Against Other Viruses
| Compound Class | Specific Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Diketo Acid Derivative | IN5 | Ebinur Lake Virus | Cell-based | 12.4 | 266.0 | 21.5 | [4] |
| Diketo Acid Derivative | IN16 | Ebinur Lake Virus | Cell-based | 14.2 | 231.0 | 16.3 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral activity studies. The following sections provide generalized protocols for key experiments cited in the literature on aryl diketone compounds.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compound stock solution.
-
Cell culture medium (e.g., DMEM).
-
Serum-free medium.
-
Semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose).
-
Phosphate-Buffered Saline (PBS).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (e.g., 100 PFU/well) in the presence of the various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.
Materials:
-
Host cells in logarithmic growth phase.
-
96-well plates.
-
Test compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells in triplicate. Include a cell control (no compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the cell control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a typical workflow for screening and evaluating the antiviral potential of aryl diketone compounds.
Conclusion
Aryl diketone compounds represent a versatile and potent class of antiviral agents with a well-established mechanism of action against key viral enzymes. The data presented in this guide highlight their activity against a range of clinically relevant viruses. The provided experimental protocols serve as a foundation for the continued investigation and development of this promising class of compounds. Further research, including lead optimization and in vivo studies, is warranted to fully realize the therapeutic potential of aryl diketone derivatives in the fight against viral diseases.
References
- 1. Antiviral activity of some beta-diketones. 3. Aryl bis(beta-diketones). Antiherpetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of some beta-diketones. 1. Aryl alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rscbmcs.org [rscbmcs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Evolution of Capsid-Binding Antiviral Agents: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The viral capsid, a protein shell encasing the viral genome, represents a critical and highly attractive target for antiviral drug development. Its essential roles in multiple stages of the viral lifecycle, including genome protection, host cell entry, uncoating, assembly, and maturation, offer numerous opportunities for therapeutic intervention. Unlike many viral enzymes, capsid proteins often lack cellular homologs, promising a lower potential for off-target toxicity.[1] This guide provides an in-depth exploration of the historical development of capsid-binding antiviral agents, from the early discoveries to the latest clinical breakthroughs. It details the key scientific milestones, presents comparative quantitative data, outlines essential experimental protocols, and visualizes the complex biological processes involved.
A Historical Trajectory of Discovery and Innovation
The journey of capsid-binding antiviral agents began over four decades ago with the pioneering work of the Sterling-Winthrop Research Institute.[2] Screening of chemical libraries for antiviral activity led to the discovery of a series of compounds, famously known as WIN compounds , which demonstrated efficacy against picornaviruses, particularly rhinoviruses, the primary cause of the common cold. This marked a paradigm shift in antiviral research, moving beyond targeting viral enzymes to directly interfering with the structural components of the virus.
A significant milestone in this field was the formulation of the "canyon hypothesis" in the mid-1980s. X-ray crystallography studies of human rhinovirus 14 (HRV-14) revealed a deep cleft, or "canyon," on the viral surface, which was identified as the binding site for the host cell receptor, ICAM-1.[3] It was proposed that antiviral compounds, like the WIN series, could bind to a hydrophobic pocket within this canyon, thereby preventing receptor attachment and subsequent viral entry, or by stabilizing the capsid to inhibit uncoating.[2][3][4]
This structure-based understanding fueled the development of more potent and specific capsid inhibitors. Pleconaril , developed by ViroPharma, emerged as a promising broad-spectrum anti-picornavirus agent in the late 1990s and early 2000s.[5][6][][8] It demonstrated activity against a wide range of enteroviruses and rhinoviruses by binding to the hydrophobic pocket and preventing uncoating.[5][9][10][11]
The turn of the century saw the application of capsid-binding strategies to other challenging viruses, most notably the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). For HIV, researchers began to target the conical capsid core, which plays a crucial role in the early stages of infection, including reverse transcription and nuclear import. This led to the discovery of compounds like PF-74 , which binds to the interface between capsid protein (CA) subunits.[1]
A landmark achievement in this area is the recent development of Lenacapavir (GS-6207) by Gilead Sciences.[12][13][14][15][16] This first-in-class, long-acting HIV capsid inhibitor exhibits picomolar potency and a novel mechanism of action, interfering with multiple stages of the viral lifecycle, including nuclear transport, assembly, and disassembly.[13] Its remarkable efficacy in clinical trials has heralded a new era in HIV treatment and prevention.[12][13][14][15]
Simultaneously, significant progress has been made in targeting the HBV capsid. Researchers have developed capsid assembly modulators (CAMs) , also known as core protein allosteric modulators (CpAMs), which disrupt the normal process of nucleocapsid formation.[17][18][19][20][21][22][23][24] These molecules can either accelerate assembly to form empty, non-infectious capsids or misdirect assembly to create aberrant structures.[17][20]
Quantitative Analysis of Capsid-Binding Agents
The potency of capsid-binding antiviral agents is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. Binding affinity is often determined by the dissociation constant (Kd). The following tables summarize key quantitative data for representative capsid-binding agents across different viral targets, providing a comparative overview of their activity.
| Compound | Virus Target | Assay | Cell Line | IC50 / EC50 | Reference |
| WIN 52084 | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | - | Kd: 0.02 µM | [3] |
| Disoxaril (WIN 51711) | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | - | Kd: 0.08 µM | [3] |
| WIN 54954 | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | - | Kd: 0.22 µM | [3] |
| Pleconaril | Enterovirus 7 (Wallace) | Cytopathic Effect | - | 0.05 ± 0.03 µM | [9] |
| Pleconaril | Echovirus 11 (Gregory) | Cytopathic Effect | - | 0.01 ± 0.005 µM | [9] |
| Pleconaril | Coxsackievirus B1 (Conn-5) | Cytopathic Effect | - | 0.002 ± 0.0005 µM | [9] |
| Pleconaril | Coxsackievirus B3 (M) | Cytopathic Effect | - | 0.02 µM | [9] |
| Pocapavir | Various Enteroviruses | Cytopathic Effect | - | 0.09–0.5 μM | [10] |
| MDL-860 | Various Enteroviruses | Cytopathic Effect | - | 0.2–4 μM | [10] |
| Oxoglaucine | Various Enteroviruses | Cytopathic Effect | - | 0.05–0.2 μM | [10] |
| Compound | Virus Target | Assay Cell Line | EC50 (pM) | Reference(s) |
| Lenacapavir | HIV-1 (Wild-Type) | MT-4 cells | 105 | [9] |
| Lenacapavir | HIV-1 (Wild-Type) | Primary human CD4+ T cells | 32 | [9] |
| Lenacapavir | HIV-1 (Wild-Type) | Macrophages | 56 | [9] |
| Compound | Mechanism Class | EC50 (HBV DNA reduction) | Reference(s) |
| JNJ-56136379 | CAM | 54 nM (HepG2.117 cells) | [25] |
| ABI-H3733 | Class II CAM | 5 nM | [24] |
| VNRX-9945 | Class I CAM | 2.3 nM (HepG2.2.15 cells) | [24] |
| GST-HG141 | CAM | Protein binding-adjusted EC50: 16.89 ng/mL | [14] |
Key Experimental Protocols
The discovery and characterization of capsid-binding antiviral agents rely on a suite of specialized in vitro assays. These protocols are fundamental to identifying lead compounds, elucidating their mechanisms of action, and quantifying their potency.
Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units per well).
-
Infection: Remove the culture medium from the cells and infect with the prepared virus inoculum.
-
Treatment: After a viral adsorption period (e.g., 1 hour), remove the inoculum and add the different concentrations of the test compound.
-
Overlay: Add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percent inhibition of plaque formation for each compound concentration relative to a virus-only control. Determine the IC50 value from the dose-response curve.[1][22]
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein, such as a viral capsid protein.
Methodology:
-
Reagent Preparation: Prepare the fluorescently labeled tracer (e.g., a known capsid-binding molecule with a fluorescent tag) and the purified viral capsid protein in a suitable buffer.
-
Assay Setup: In a microplate, add a fixed concentration of the tracer and varying concentrations of the capsid protein. For competitive binding assays, add a fixed concentration of both the tracer and the capsid protein, along with varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
Data Analysis: The degree of polarization is calculated from the intensities of the parallel and perpendicular emitted light. An increase in polarization indicates binding of the tracer to the protein. For competitive assays, a decrease in polarization indicates displacement of the tracer by the test compound. Binding affinities (Kd) or inhibitory concentrations (IC50) can be determined by fitting the data to appropriate binding models.[8][26][27][28][29]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay ideal for high-throughput screening of protein-protein or protein-ligand interactions, such as the inhibition of capsid protein dimerization or oligomerization.
Methodology:
-
Reagent Preparation: Label one interacting partner (e.g., capsid monomer) with a donor fluorophore (typically a lanthanide like Europium) and the other interacting partner with an acceptor fluorophore (e.g., allophycocyanin). Alternatively, tagged proteins can be used with fluorophore-labeled antibodies.
-
Assay Setup: In a microplate, combine the donor- and acceptor-labeled proteins in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for protein-protein interaction and inhibitor binding.
-
Measurement: Excite the donor fluorophore using a pulsed light source (e.g., a laser at 337 nm). After a time delay to reduce background fluorescence, measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission. A decrease in this ratio indicates that the test compound is inhibiting the protein-protein interaction. IC50 values can be calculated from the dose-response curve.[2][28][30][31][32][33][34][35]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a highly sensitive, bead-based, no-wash immunoassay used to study molecular interactions, including the disruption of capsid protein assembly.
Methodology:
-
Reagent Preparation: Use two types of beads: Donor beads (e.g., coated with streptavidin) and Acceptor beads (e.g., coated with an antibody specific to the target protein). One interacting partner is biotinylated, and the other is tagged with a molecule recognized by the antibody on the Acceptor bead.
-
Assay Setup: In a microplate, combine the biotinylated protein, the tagged protein, and the Acceptor beads in the presence of varying concentrations of the test compound.
-
Incubation: Incubate to allow for the formation of protein-protein interaction complexes.
-
Donor Bead Addition: Add the streptavidin-coated Donor beads.
-
Second Incubation: Incubate to allow the Donor beads to bind to the biotinylated protein.
-
Measurement: Excite the Donor beads with a laser (at 680 nm). If the Donor and Acceptor beads are in close proximity (due to the protein-protein interaction), the Donor beads release singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm.
-
Data Analysis: A decrease in the luminescent signal indicates that the test compound is inhibiting the protein-protein interaction. IC50 values can be determined from the dose-response data.[27][36][37][38][39]
Mechanisms of Action and Signaling Pathways
The efficacy of capsid-binding antiviral agents stems from their ability to disrupt one or more critical steps in the viral lifecycle. The specific mechanism of inhibition can vary depending on the virus and the chemical nature of the inhibitor.
Picornavirus Capsid Inhibition
For many picornaviruses, such as rhinoviruses and enteroviruses, capsid-binding compounds insert into a hydrophobic pocket in the VP1 protein. This can have two primary inhibitory effects:
-
Inhibition of Attachment: Binding of the compound can induce conformational changes in the receptor-binding site (the "canyon"), preventing the virus from attaching to its host cell receptor.
-
Inhibition of Uncoating: The compound can stabilize the capsid, making it more rigid and preventing the conformational changes necessary for the release of the viral RNA into the cytoplasm.[4][10][21]
Caption: Inhibition of picornavirus entry and uncoating by capsid-binding agents.
HIV Capsid Inhibition
The HIV capsid is a more complex target, and inhibitors can interfere with its function at multiple stages of the viral lifecycle.
-
Nuclear Import: After entering the host cell, the HIV capsid traffics to the nucleus. Capsid inhibitors can disrupt the interaction between the capsid and host factors essential for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).[1][40][41][42][43]
-
Uncoating: Proper uncoating of the viral core is a finely tuned process. Capsid inhibitors can either stabilize or destabilize the capsid, leading to premature or delayed uncoating, both of which are detrimental to successful infection.
-
Assembly and Maturation: In the late stages of the viral lifecycle, new viral particles are assembled. Capsid inhibitors can interfere with the proper assembly of the capsid, leading to the formation of non-infectious virions.[31]
Caption: Multi-stage inhibition of the HIV lifecycle by capsid-targeting agents.
HBV Capsid Assembly Modulation
HBV capsid assembly modulators (CAMs) or core protein allosteric modulators (CpAMs) represent a distinct class of capsid-targeting agents. They bind to the core protein (HBc) dimers and allosterically modulate their conformation, leading to aberrant capsid assembly.
-
Class I CAMs (Assembly Misdirectors): These compounds induce the formation of non-capsid polymers or aggregates that are non-functional.
-
Class II CAMs (Assembly Accelerators): These compounds accelerate the kinetics of capsid assembly, resulting in the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.
Both classes of CAMs effectively block the production of infectious viral particles.
References
- 1. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Antiviral Compound That Blocks Structural Transitions of Poliovirus Prevents Receptor Binding at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pleconaril-based molecule shows efficacy in preclinical models of Enterovirus infection | BioWorld [bioworld.com]
- 5. Pleconaril [web.stanford.edu]
- 6. PLECONARIL: The 'Cure' for the Common Cold? - California Healthline [californiahealthline.org]
- 8. Pleconaril Sanofi Synthélabo/ViroPharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Lenacapavir - Wikipedia [en.wikipedia.org]
- 13. Breakthrough Lenacapavir Trial Builds on Decades of NIH Investment in Basic Science | National Institutes of Health [oar.nih.gov]
- 14. Unveiling the Development History and Market Prospects of Lenacapavir [synapse.patsnap.com]
- 15. biopharmaboardroom.com [biopharmaboardroom.com]
- 16. gilead.com [gilead.com]
- 17. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. natap.org [natap.org]
- 19. experts.umn.edu [experts.umn.edu]
- 20. biorxiv.org [biorxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids | eLife [elifesciences.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Discovery and development of antipicornaviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. resources.revvity.com [resources.revvity.com]
- 28. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pharmtech.com [pharmtech.com]
- 30. Pleconaril - Wikipedia [en.wikipedia.org]
- 31. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. WIN compounds: on the way to efficient antipicornaviral agent. A historical survey | Semantic Scholar [semanticscholar.org]
- 34. mdpi.com [mdpi.com]
- 35. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 36. bitesizebio.com [bitesizebio.com]
- 37. researchgate.net [researchgate.net]
- 38. bmglabtech.com [bmglabtech.com]
- 39. resources.revvity.com [resources.revvity.com]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Nup153 Unlocks the Nuclear Pore Complex for HIV-1 Nuclear Translocation in Nondividing Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Arildone In Vitro Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antiviral activity of Arildone against various viruses using an in vitro plaque reduction assay. This assay is a fundamental method for quantifying the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques formed in a cell culture monolayer.
Introduction to this compound
This compound is an antiviral agent that has demonstrated activity against a range of both DNA and RNA viruses.[1] Its mechanism of action involves the inhibition of viral uncoating, a critical early step in the viral replication cycle.[2] By preventing the release of the viral genome into the host cell cytoplasm, this compound effectively halts the infection before the synthesis of viral components can begin.[2][3] The plaque reduction assay is a robust method to quantify the dose-dependent inhibitory effect of this compound on viral replication.[1]
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) of this compound against various viruses as determined by the plaque reduction assay.
| Virus | Cell Line | EC50 (µg/mL) | Reference |
| Murine Cytomegalovirus (MCMV) | Not Specified | 3 - 5 | [1] |
| Semliki Forest Virus (SFV) | Not Specified | 3 - 5 | [1] |
| Vesicular Stomatitis Virus (VSV) | Not Specified | 3 - 5 | [1] |
| Coxsackievirus A9 | Not Specified | 3 - 5 | [1] |
| Herpes Simplex Virus Type 2 (HSV-2) | BSC-1 | Not Specified | [2][3] |
| Acute Hemorrhagic Conjunctivitis Viruses | Not Specified | Not Specified | [4] |
Experimental Protocols
Materials and Reagents
-
Compound: this compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Cell Lines: A susceptible cell line for the virus of interest (e.g., Vero, BSC-1, MRC-5, Huh-7).[2][3][5][6]
-
Viruses: A panel of viruses to be tested (e.g., Herpes Simplex Virus, Poliovirus, Rhinovirus).
-
Media and Buffers:
-
Cell Growth Medium (e.g., DMEM or MEM supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics).
-
Infection Medium (serum-free or low-serum medium).
-
Phosphate-Buffered Saline (PBS).
-
-
Overlay Medium:
-
Semi-solid overlay: 1.2% Methylcellulose or 0.5-1% Agarose in 2x growth medium.
-
Liquid overlay: Medium containing carboxymethylcellulose (CMC).[7]
-
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol or Neutral Red solution.[3][5]
-
Fixative: 10% Formalin or 4% Paraformaldehyde.
-
Equipment:
-
6-well or 12-well cell culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Pipettes and sterile tips.
-
Biosafety cabinet.
-
Experimental Workflow Diagram
Caption: Workflow of the this compound in vitro plaque reduction assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to infection, seed a suitable host cell line into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations for testing. It is advisable to test a range of concentrations (e.g., 0.1, 1, 10, 50 µg/mL) to determine the EC50.
-
-
Virus Dilution and Infection:
-
Prepare serial dilutions of the virus stock in infection medium to obtain a concentration that will yield a countable number of plaques (typically 50-100 plaques per well).
-
Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.
-
Infect the cells by adding the diluted virus suspension to each well.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
This compound Treatment and Overlay:
-
After the adsorption period, remove the virus inoculum from the wells.
-
Gently add the overlay medium containing the different concentrations of this compound to the respective wells.
-
Include the following controls:
-
Virus Control: Infected cells with overlay medium containing no this compound.
-
Cell Control: Uninfected cells with overlay medium containing no this compound.
-
Drug Cytotoxicity Control: Uninfected cells with overlay medium containing the highest concentration of this compound to assess cell viability.
-
-
-
Incubation:
-
Incubate the plates in a humidified CO2 incubator for a period sufficient for plaque formation, which can range from 2 to 5 days depending on the virus and cell line.
-
-
Plaque Visualization:
-
After the incubation period, fix the cell monolayers. For example, add 10% formalin to each well and incubate for at least 30 minutes.
-
Gently remove the overlay medium and the fixative.
-
Stain the cells with a 0.1% Crystal Violet solution for 15-30 minutes.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Collection and Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Calculate the percentage of plaque reduction for each this compound concentration using the following formula:
-
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and using a non-linear regression analysis.
-
Mechanism of Action: this compound Viral Uncoating Inhibition
Caption: this compound inhibits viral replication by preventing the uncoating of the virion.
References
- 1. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arildone in Cell Culture Models of Viral Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arildone is a broad-spectrum antiviral compound that has demonstrated inhibitory activity against a variety of DNA and RNA viruses.[1] Its primary mechanism of action, particularly against picornaviruses like poliovirus, involves the inhibition of viral uncoating.[2][3] this compound interacts with the viral capsid, stabilizing it and preventing the release of the viral genome into the host cell cytoplasm.[3][4] For other viruses, such as Herpes Simplex Virus (HSV), this compound appears to act at an early stage of infection, prior to viral DNA and protein synthesis, although the precise mechanism is less defined.[5] These properties make this compound a valuable tool for studying the early events of viral replication and for the development of novel antiviral therapies.
These application notes provide detailed protocols for utilizing this compound in cell culture-based viral infection models, including methods for determining its antiviral activity and cytotoxicity.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound are critical parameters for its application in research. The following tables summarize the quantitative data on this compound's activity against various viruses and its effect on different cell lines.
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µg/mL) | Percent Inhibition | Reference |
| Picornaviridae | Poliovirus Type 2 | HeLa / HeLa S3 | Plaque Reduction | ~1.0 | >90% at 1 µg/mL | [3] |
| Picornaviridae | Coxsackievirus A9 | - | Plaque Reduction | 3-5 | 98% at 3 µg/mL | [1] |
| Herpesviridae | Herpes Simplex Virus Type 2 (HSV-2) | BSC-1 | Plaque Reduction | ~3.0 | - | [5] |
| Herpesviridae | Murine Cytomegalovirus (MCMV) | - | Plaque Reduction | 3-5 | 64% at 3 µg/mL | [1] |
| Togaviridae | Semliki Forest Virus | - | Plaque Reduction | 3-5 | 68% at 3 µg/mL | [1] |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | - | Plaque Reduction | 3-5 | 94% at 3 µg/mL | [1] |
| Picornaviridae | Acute Hemorrhagic Conjunctivitis Virus | - | Infectivity Assay | - | Significant inhibition | [6][7] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay Type | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| BSC-1 | Trypan Blue Exclusion | >100 | >33 (for HSV-2) | [5] |
| Various | General Observation | Minimal to no cytotoxicity at effective antiviral concentrations (e.g., 3 µg/mL) | Not explicitly calculated | [1] |
Note: More comprehensive CC50 and SI data from various cell lines are needed for a complete profile of this compound's therapeutic window.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls in each assay, including vehicle-treated cells (negative control) and cells treated with a known antiviral agent for the specific virus (positive control).
Plaque Reduction Assay for Determining Antiviral Activity (IC50)
This protocol is adapted for determining the inhibitory effect of this compound on plaque-forming viruses like Poliovirus and HSV.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Appropriate host cell line (e.g., HeLa for Poliovirus, BSC-1 for HSV)
-
Virus stock of known titer (PFU/mL)
-
Cell culture medium (e.g., DMEM for HeLa, L-15 for BSC-1) supplemented with fetal bovine serum (FBS)
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2x culture medium and 1.2% agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight (e.g., 1 x 10^6 cells/well for HeLa in a 6-well plate).[8]
-
Drug Preparation: Prepare serial dilutions of this compound in a cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Virus Dilution and Infection:
-
The following day, aspirate the culture medium from the confluent cell monolayers.
-
Prepare a virus dilution that will yield 50-100 plaques per well.
-
In separate tubes, pre-incubate the virus dilution with an equal volume of the this compound dilutions (and a drug-free control) for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-drug mixtures (e.g., 250 µL/well for a 6-well plate).[8]
-
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15-20 minutes.
-
Overlay Application: After the adsorption period, aspirate the inoculum and gently overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization:
-
Once plaques are visible, fix the cells by adding a 10% formaldehyde solution for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).
-
Determine the IC50 value (the concentration of this compound that inhibits plaque formation by 50%) by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.
-
Cytotoxicity Assay (MTT Assay for CC50)
This protocol determines the concentration of this compound that is cytotoxic to the host cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Host cell line used in antiviral assays
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.
-
Determine the CC50 value (the concentration of this compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the drug concentration.
-
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by this compound.[9][10]
Materials:
-
This compound stock solution
-
Host cell line
-
High-titer virus stock
-
Cell culture medium
-
96-well plates or other suitable formats
Procedure:
-
Infection: Infect a confluent monolayer of host cells with a high multiplicity of infection (MOI) to ensure a single round of synchronous infection.
-
Time-Course Addition: Add a fixed, effective concentration of this compound (e.g., 3-5 times the IC50) to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
Virus Yield Measurement: At the end of the viral replication cycle (e.g., 8-12 hours for poliovirus), harvest the cells and supernatant from each well.
-
Titration: Determine the virus yield (PFU/mL) from each time point by plaque assay.
-
Data Analysis: Plot the virus yield against the time of this compound addition. The time point at which the addition of this compound no longer reduces the virus yield indicates the end of the drug-sensitive step in the viral life cycle.
Visualization of Mechanisms and Workflows
To facilitate a clearer understanding of the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for the plaque reduction assay to determine the IC50 of this compound.
Caption: Proposed mechanism of this compound's inhibition of picornavirus uncoating.
Caption: Experimental workflow for the time-of-addition assay.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of an this compound-resistant poliovirus 2 mutant with an altered capsid protein VP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure of antiviral agents that inhibit uncoating when complexed with viral capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arildone in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Arildone and protocols for its preparation for in vitro assays. This compound is an antiviral compound that has demonstrated activity against a range of DNA and RNA viruses.[1] Its primary mechanisms of action involve the inhibition of viral uncoating in picornaviruses and interference with viral DNA and protein synthesis in viruses like herpes simplex virus (HSV).[1]
Data Presentation: this compound Solubility
The solubility of this compound in common laboratory solvents is a critical factor for the design and reproducibility of in vitro experiments. While specific quantitative solubility data is not widely published in the form of a comprehensive table, the available literature consistently indicates that Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound for cell culture-based assays.
| Solvent | Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Recommended for preparing concentrated stock solutions. Final concentration in cell culture media should be kept low (typically ≤0.5%) to avoid solvent toxicity.[3] |
| Ethanol | Data not available | May be suitable for some applications, but DMSO is more commonly cited. |
| Methanol | Data not available | |
| Water | Insoluble | This compound is a lipophilic molecule with poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Insoluble |
Recommendation: For most in vitro applications, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Researchers should determine the maximum solubility of this compound in their specific lot of DMSO and for their experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can be used for a variety of in vitro assays, including antiviral activity, cytotoxicity, and mechanism of action studies.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 368.90 g/mol .[2]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 368.90 g/mol x 1000 mg/g = 3.689 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.69 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells being used. Typically, the final DMSO concentration should not exceed 0.5%.[3] For example, a 1:200 dilution of a 100% DMSO stock solution will result in a final DMSO concentration of 0.5%.
-
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Inhibition of Picornavirus Uncoating by this compound
Caption: this compound inhibits picornavirus replication by preventing uncoating.
Signaling Pathway: Inhibition of Herpes Simplex Virus (HSV) Replication by this compound
Caption: this compound inhibits HSV by blocking DNA and protein synthesis.
References
- 1. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Arildone Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arildone is an antiviral compound that has demonstrated efficacy against a range of DNA and RNA viruses. Its mechanisms of action vary depending on the virus. In the case of poliovirus, this compound inhibits viral uncoating, a critical early step in the viral life cycle.[1] For herpes simplex virus (HSV), its activity is observed as an interference with an early stage of viral replication, preceding the synthesis of viral proteins and DNA.[1][2] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established animal models for both poliovirus and herpes simplex virus infections.
This compound: Mechanism of Action
This compound's antiviral properties are attributed to its ability to interact with and stabilize viral capsids, thereby preventing the release of the viral genome into the host cell cytoplasm. This has been particularly well-characterized for poliovirus, where this compound is known to bind to the viral capsid protein VP1.[1] In contrast, its precise mechanism against HSV is less defined but is known to occur after viral entry and before the onset of viral macromolecular synthesis.
Poliovirus Uncoating Inhibition Pathway
Caption: this compound inhibits poliovirus replication by binding to the VP1 capsid protein, stabilizing the virion and preventing uncoating.
Part 1: Efficacy of this compound Against Poliovirus in a Murine Model
The mouse model of poliovirus infection is a well-established system for evaluating antiviral compounds. Transgenic mice expressing the human poliovirus receptor (PVR/CD155) are susceptible to poliovirus and develop clinical signs of poliomyelitis, including paralysis and death, making them a suitable model for efficacy studies.
Quantitative Data Summary
| Animal Model | Virus Strain & Inoculation Route | This compound Treatment Regimen | Key Efficacy Endpoints | Results |
| ICR Mice | Poliovirus type 2 (MEF strain), Intracerebral | 32 mg/kg, twice daily, Intraperitoneal | Prevention of paralysis and death | Dose-dependent protection observed. |
| ICR Mice | Poliovirus type 2 (MEF strain), Intracerebral | Oral administration in corn oil | Prevention of paralysis and death | Similar efficacy to intraperitoneal administration. |
| ICR Mice | Poliovirus type 2 (MEF strain), Intracerebral | 32 mg/kg, twice daily, Intraperitoneal (delayed 48h post-infection) | Therapeutic efficacy | Effective even when treatment is delayed. |
| ICR Mice | Poliovirus type 2 (MEF strain), Intracerebral (200 LD50) | 32 mg/kg, twice daily, Intraperitoneal | Viral titers in CNS | ~3 log10 PFU/g reduction in brain, ~4 log10 PFU/g reduction in spine.[1] |
Experimental Protocol: Intracerebral Poliovirus Challenge in Mice
1. Materials:
-
This compound
-
Vehicle (e.g., gum tragacanth for intraperitoneal injection, corn oil for oral gavage)
-
Poliovirus type 2 (MEF strain)
-
ICR mice (or transgenic mice expressing PVR)
-
Sterile syringes and needles
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Cell culture supplies for plaque assay (e.g., HeLa cells, MEM, agar overlay)
2. Animal Handling and Acclimation:
-
House mice in BSL-2 containment facilities.
-
Allow a minimum of 7 days for acclimation before the start of the experiment.
-
Provide food and water ad libitum.
3. This compound Formulation:
-
For intraperitoneal administration, suspend this compound in a suitable vehicle like 0.5% gum tragacanth.
-
For oral administration, solubilize this compound in corn oil.
4. Experimental Procedure:
-
Virus Challenge:
-
Anesthetize mice lightly.
-
Inoculate mice intracerebrally with a lethal dose of poliovirus (e.g., 20 LD50 in 0.03 mL).
-
-
Treatment:
-
Initiate this compound treatment at a predetermined time point (e.g., 1 hour pre-infection or up to 48 hours post-infection for therapeutic efficacy studies).
-
Administer this compound via the chosen route (intraperitoneal or oral gavage) at the desired dose (e.g., 32 mg/kg) twice daily for a specified duration (e.g., 7-10 days).
-
Include a vehicle control group receiving the vehicle alone.
-
-
Monitoring:
-
Observe animals daily for clinical signs of poliomyelitis (e.g., limb weakness, paralysis) and mortality for at least 21 days.
-
-
Viral Titer Determination (optional):
-
At selected time points post-infection, euthanize a subset of animals from each group.
-
Aseptically collect brain and spinal cord tissues.
-
Homogenize tissues and prepare serial dilutions.
-
Determine viral titers by plaque assay on a susceptible cell line (e.g., HeLa cells).
-
Experimental Workflow
Caption: Workflow for assessing this compound efficacy against poliovirus in mice.
Part 2: Efficacy of this compound Against Herpes Simplex Virus
Animal models are crucial for the preclinical evaluation of antiviral therapies for HSV infections. The guinea pig model of genital herpes and the mouse model of cutaneous herpes are widely used due to their ability to mimic key aspects of human disease.
Quantitative Data Summary (Template)
Note: Specific preclinical efficacy data for this compound in these models is limited in the public domain. The following table is a template for recording experimental results.
| Animal Model | Virus Strain & Inoculation Route | This compound Treatment Regimen | Key Efficacy Endpoints | Results (Example Data) |
| Guinea Pig | HSV-2, Intravaginal | 8% this compound topical cream, 4x daily for 7 days | Lesion score, Viral shedding | [Insert experimental data] |
| Hairless Mouse | HSV-1, Cutaneous | Topical this compound formulation, 2x daily for 5 days | Lesion development, Viral titers in skin | [Insert experimental data] |
| BALB/c Mouse | HSV-1, Cutaneous | Oral this compound, once daily for 5 days | Survival rate, Viral load in trigeminal ganglia | [Insert experimental data] |
Experimental Protocol: Topical this compound Treatment for Genital Herpes in Guinea Pigs (Template)
1. Materials:
-
This compound topical formulation (e.g., 8% cream)
-
Placebo cream (vehicle control)
-
HSV-2 strain
-
Female Hartley guinea pigs
-
Vaginal swabs
-
Viral transport medium
-
Cell culture supplies for viral quantification
2. Animal Handling and Acclimation:
-
House guinea pigs individually to prevent cross-contamination.
-
Allow for a 7-day acclimation period.
3. Experimental Procedure:
-
Virus Challenge:
-
Gently open the vaginal closure membrane.
-
Inoculate intravaginally with a defined titer of HSV-2.
-
-
Treatment:
-
Begin topical treatment at a specified time post-infection (e.g., 24 hours).
-
Apply a measured amount of this compound cream or placebo to the external genital area multiple times daily (e.g., four times) for a set duration (e.g., 7-10 days).
-
-
Monitoring and Data Collection:
-
Lesion Scoring: Daily, score the severity of genital lesions using a standardized scale (e.g., 0 = no disease, 1 = redness, 2 = few vesicles, 3 = multiple vesicles, 4 = ulceration).
-
Vaginal Shedding: On specified days, collect vaginal swabs and place them in viral transport medium. Quantify viral titers using a plaque assay or qPCR.
-
Experimental Protocol: Oral this compound Treatment for Cutaneous HSV-1 in Mice (Template)
1. Materials:
-
This compound for oral administration
-
Vehicle for oral gavage
-
HSV-1 strain
-
Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin
-
Cotton swabs or scarification tool
-
Tissue homogenizer
-
qPCR reagents for viral load determination
2. Animal Handling and Acclimation:
-
House mice as per standard protocols.
-
Allow for a 7-day acclimation period.
3. Experimental Procedure:
-
Virus Challenge:
-
Lightly scarify the dorsal skin.
-
Apply a suspension of HSV-1 to the scarified area.
-
-
Treatment:
-
Initiate oral this compound treatment at a specified time post-infection.
-
Administer this compound by oral gavage once or twice daily for a defined period (e.g., 5-7 days).
-
Include a vehicle control group.
-
-
Monitoring and Data Collection:
-
Lesion Scoring: Daily, observe and score the development and severity of skin lesions.
-
Viral Load: At the end of the study, euthanize the animals and collect the trigeminal ganglia. Determine the HSV-1 DNA copy number by qPCR to assess the latent viral load.
-
General HSV Replication Cycle and Potential this compound Inhibition
Caption: this compound is known to inhibit an early stage of HSV replication, after entry but before viral protein and DNA synthesis. The exact molecular target is not fully elucidated.
Disclaimer
These protocols are intended as a guide for research purposes. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with the approval of the relevant Institutional Animal Care and Use Committee (IACUC). Appropriate biosafety precautions must be taken when handling infectious viruses.
References
Application Notes and Protocols for Determining Arildone IC50 Values Using Plaque Assay
Topic: Plaque Assay for Determining Arildone IC50 Values Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an antiviral agent known to exhibit activity against a range of DNA and RNA viruses.[1][2] Its primary mechanism of action for many picornaviruses, such as poliovirus, involves the inhibition of viral uncoating.[3][4] this compound interacts with the viral capsid, stabilizing it and preventing the release of the viral genome into the host cell's cytoplasm.[1] For other viruses, like herpes simplex virus type 2, it has been shown to inhibit viral protein and DNA synthesis.[1]
The plaque reduction assay is a standard method in virology for quantifying the number of infectious virus particles and is considered the gold standard for evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against susceptible viruses using the plaque reduction assay. The IC50 value represents the concentration of the drug required to inhibit plaque formation by 50%.
Additionally, this document outlines the protocol for a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50), which is crucial for calculating the Selectivity Index (SI). The SI (CC50/IC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating greater selectivity for viral targets over host cells.
Data Presentation
The antiviral activity of this compound against various viruses can be quantified and summarized. The following table presents exemplary data on the effective concentration of this compound as determined by plaque reduction assays.
| Virus | Host Cell Line | This compound IC50 (µg/mL) | Reference |
| Murine Cytomegalovirus | - | 3 to 5 | [2] |
| Semliki Forest Virus | - | 3 to 5 | [2] |
| Vesicular Stomatitis Virus | - | 3 to 5 | [2] |
| Coxsackievirus A9 | - | 3 to 5 | [2] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for this compound IC50 Determination
This protocol details the steps to assess the antiviral activity of this compound by quantifying the reduction in viral plaques.
Materials:
-
Susceptible host cell line (e.g., Vero, HeLa)
-
Virus stock with a known titer (PFU/mL)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1% methylcellulose or agarose in 2x medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing cells
-
6-well or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound in serum-free medium. The concentration range should be chosen to bracket the expected IC50 value. A starting concentration of 10 µg/mL with dilutions down to 0.156 µg/mL is a reasonable range to begin with.
-
Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
-
Virus Infection:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Infect the cells by adding a predetermined amount of virus (typically 50-100 plaque-forming units (PFU) per well) in a small volume of serum-free medium.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
This compound Treatment:
-
After the adsorption period, remove the viral inoculum.
-
Gently wash the cell monolayer with PBS to remove unadsorbed virus.
-
Add the prepared this compound dilutions to the respective wells in duplicate or triplicate.
-
Include a "virus control" (cells infected with the virus but treated with the vehicle control) and a "cell control" (uninfected cells with no drug).
-
-
Overlay Application:
-
Add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of distinct plaques.
-
Allow the overlay to solidify at room temperature if using agarose.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus and host cell line).
-
-
Plaque Visualization and Counting:
-
After the incubation period, aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
IC50 Calculation:
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the number of plaques.
-
Protocol 2: Cytotoxicity Assay for CC50 Determination (MTT Assay)
This protocol is to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cell line used in the plaque assay
-
This compound stock solution
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the host cells into a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium at the same concentrations used in the plaque assay.
-
Remove the medium from the cells and add the this compound dilutions to the wells in triplicate.
-
Include a "cell control" (untreated cells) and a "blank control" (medium only).
-
-
Incubation:
-
Incubate the plate for the same duration as the plaque assay.
-
-
MTT Addition and Incubation:
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CC50 Calculation:
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value.
-
Calculation of Selectivity Index (SI)
The Selectivity Index is calculated as the ratio of the CC50 to the IC50:
SI = CC50 / IC50
A higher SI value indicates a more promising therapeutic window for the antiviral compound.
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of this compound using a plaque reduction assay.
Caption: Mechanism of action of this compound in inhibiting picornavirus replication by preventing uncoating.
References
- 1. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on modifications of poliovirus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arildone Treatment in Poliovirus-Infected Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of arildone, an antiviral agent, in the treatment of poliovirus infections in mouse models. The included data and protocols are synthesized from foundational studies to guide future research and drug development efforts.
Introduction
This compound is an antiviral compound that has demonstrated efficacy against picornaviruses, including poliovirus.[1] Its primary mechanism of action is the inhibition of viral uncoating, a critical early step in the viral replication cycle.[2][3][4] By binding to the viral capsid, this compound stabilizes the structure and prevents the release of the viral RNA into the host cell cytoplasm.[5][6] In vivo studies using mouse models have been instrumental in characterizing the therapeutic potential of this compound against poliovirus-induced paralysis and mortality.[2][3]
Data Presentation
The following tables summarize the quantitative data from key efficacy studies of this compound in poliovirus-infected mouse models.
Table 1: Dose-Dependent Efficacy of Intraperitoneal this compound Administration
| This compound Dosage (mg/kg, twice daily) | Animal Survival Rate (%) |
| 100 | 100 |
| 64 | 80 |
| 32 | 40 |
| 16 | 10 |
| 8 | 0 |
| Vehicle Control | 0 |
Data adapted from McKinlay et al., 1982.[2]
Table 2: Efficacy of Delayed Intraperitoneal this compound Treatment
| Time of Treatment Initiation (post-infection) | Animal Survival Rate (%) |
| Immediately after infection | 100 |
| 24 hours | 100 |
| 48 hours | 80 |
| 72 hours | 20 |
| Vehicle Control | 0 |
This compound administered at 100 mg/kg twice daily. Data adapted from McKinlay et al., 1982.[2][3]
Table 3: Effect of this compound on Poliovirus Titers in the Central Nervous System
| Tissue | Treatment Group | Mean Viral Titer (log10 PFU/g) | Reduction in Viral Titer (log10) |
| Brain | This compound-treated | 4.2 | ~3.0 |
| Vehicle Control | 7.2 | - | |
| Spine | This compound-treated | 4.5 | ~4.0 |
| Vehicle Control | 8.5 | - |
Mice were infected with 200 LD50 of poliovirus and treated with this compound at 100 mg/kg twice daily. Data adapted from McKinlay et al., 1982.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying poliovirus infection in mice and evaluating antiviral efficacy.
Poliovirus Infection in a Murine Model
This protocol describes the intracerebral inoculation of poliovirus in mice to establish a central nervous system infection, which is a widely used model for evaluating neurovirulence and the efficacy of antiviral agents.[7][8][9][10]
Materials:
-
Poliovirus type-2 (strain MEF)
-
ICR mice (or transgenic mice expressing the human poliovirus receptor, PVR-Tg)[7][11]
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 27- to 30-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Biosafety cabinet (Class II)
Procedure:
-
Prepare viral inoculum by diluting the poliovirus stock in sterile PBS to the desired concentration (e.g., a lethal dose of 20 50% lethal doses (LD50)).
-
Anesthetize the mice according to approved animal care and use protocols.
-
Securely position the anesthetized mouse.
-
Using an insulin syringe, carefully inject 0.03 mL of the viral inoculum intracerebrally into one of the cerebral hemispheres.
-
Monitor the mice daily for clinical signs of poliomyelitis, including paralysis and mortality, for a period of at least 14 days.
-
Record all observations, including the onset of symptoms and survival data.
This compound Administration
This protocol outlines the preparation and administration of this compound via intraperitoneal and oral routes.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 2% gum tragacanth in sterile water) or solubilization (e.g., corn oil)[2][3]
-
Sterile syringes and needles for injection
-
Oral gavage needles
Procedure for Intraperitoneal Administration:
-
Prepare the this compound suspension by thoroughly mixing the compound with the gum tragacanth vehicle to the desired concentration.
-
Administer the this compound suspension via intraperitoneal injection at the specified dosage (e.g., 32-100 mg/kg).[2]
-
For efficacy studies, treatment is typically administered twice daily.
Procedure for Oral Administration:
-
Prepare the this compound solution by dissolving the compound in corn oil to the desired concentration.
-
Administer the this compound solution orally using a gavage needle at the specified dosage.
-
Ensure proper technique to avoid injury to the animal.
Quantification of Viral Titers in CNS Tissue
This protocol describes the plaque assay method for determining the amount of infectious poliovirus in brain and spinal cord tissues.
Materials:
-
Brain and spinal cord tissue from infected mice
-
Sterile PBS
-
Tissue homogenizer
-
HeLa or other susceptible cell line monolayers in 6-well plates
-
Minimal Essential Medium (MEM)
-
Fetal bovine serum (FBS)
-
Agarose or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Aseptically harvest brain and spinal cord tissues from euthanized mice at a predetermined time point post-infection.
-
Weigh the tissues and homogenize them in a known volume of sterile PBS.
-
Clarify the homogenate by centrifugation to remove cellular debris.
-
Prepare serial ten-fold dilutions of the supernatant in MEM.
-
Inoculate HeLa cell monolayers with 0.1 mL of each dilution.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cell monolayers with a medium containing agarose to restrict viral spread to adjacent cells.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 48-72 hours).
-
Fix and stain the cells with crystal violet to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of tissue.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in poliovirus-infected mice.
Caption: Proposed mechanism of action of this compound in inhibiting poliovirus replication.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prevention of human poliovirus-induced paralysis and death in mice by the novel antiviral agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of human poliovirus-induced paralysis and death in mice by the novel antiviral agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. nationalacademies.org [nationalacademies.org]
- 7. A Transgenic Mouse Model of Poliomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 8. Polio mouse|Other experimental animals|Experimental Animals|CIEM|Central Institute for Experimental Medicine and Life Science [ciem.or.jp]
- 9. The Alpha/Beta Interferon Response Controls Tissue Tropism and Pathogenicity of Poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transgenic mice carrying the human poliovirus receptor: new animal models for study of poliovirus neurovirulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transgenic mice susceptible to poliovirus | Virology Blog [virology.ws]
Arildone's Antiviral Effect: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the antiviral activity of Arildone, focusing on susceptible cell lines, detailed experimental protocols, and the current understanding of its mechanism of action.
This compound is a broad-spectrum antiviral agent that has demonstrated inhibitory effects against a variety of DNA and RNA viruses. Its primary mechanism of action for picornaviruses, such as poliovirus, involves the inhibition of viral uncoating. For other viruses, like herpes simplex virus and cytomegalomegalovirus, it appears to interfere with an early stage of the viral replication cycle, subsequent to uncoating but prior to the synthesis of viral DNA.
Susceptible Cell Lines and Viruses
This compound has shown efficacy against a range of viruses when tested in specific cell culture systems. The susceptibility of a virus to this compound is dependent on the specific virus-cell line combination. The following table summarizes the known susceptible cell lines and the corresponding viruses against which this compound has demonstrated antiviral activity.
| Cell Line | Virus |
| BSC-1 (African green monkey kidney cells) | Herpes Simplex Virus type 2 (HSV-2) |
| HeLa (Human cervical carcinoma cells) | Poliovirus |
| Vero (African green monkey kidney cells) | Herpes Simplex Virus type 1 (HSV-1) |
| BHK-21 (Baby hamster kidney cells) | Semliki Forest Virus (SFV) |
| L929 (Mouse fibrosarcoma cells) | Murine Cytomegalovirus (MCMV), Vesicular Stomatitis Virus (VSV) |
| Human Foreskin Fibroblasts (HFF) | Human Cytomegalovirus (HCMV) |
| (Not Specified) | Coxsackievirus A9, Acute Hemorrhagic Conjunctivitis Viruses |
Quantitative Antiviral Data
The effectiveness of this compound is quantified by its half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). While specific EC50 and CC50 values for each virus-cell line combination are not extensively reported in publicly available literature, a general effective concentration has been noted.
| Virus | Effective Concentration (EC50) |
| Murine Cytomegalovirus, Semliki Forest Virus, Vesicular Stomatitis Virus, Coxsackievirus A9 | 3 to 5 µg/mL for a 50% reduction in plaque numbers[1] |
Mechanism of Action and Signaling Pathways
This compound's mechanism of action varies depending on the virus.
Picornaviruses (e.g., Poliovirus): this compound is known to be an uncoating inhibitor. It binds to a hydrophobic pocket within the viral capsid protein VP1.[2] This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the cytoplasm of the host cell.[2][3]
Herpesviruses (e.g., HSV-2, HCMV): For herpesviruses, this compound appears to act at an early stage of infection, after viral entry and uncoating but before the initiation of viral DNA synthesis.[4] The precise molecular target and the specific signaling pathways affected by this compound in herpesvirus-infected cells are not yet fully elucidated.
Below are diagrams illustrating the proposed mechanism of action for Poliovirus and the general experimental workflows for assessing antiviral activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Isolation and characterization of an this compound-resistant poliovirus 2 mutant with an altered capsid protein VP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug [pubmed.ncbi.nlm.nih.gov]
- 4. Human cytomegalovirus infections in vitro after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Arildone's Inhibition of Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arildone is an antiviral agent that has demonstrated inhibitory activity against a range of DNA and RNA viruses. Its primary mechanism of action, particularly against picornaviruses like poliovirus and coxsackievirus, involves the inhibition of viral uncoating. This compound binds to the viral capsid, stabilizing it and preventing the release of the viral genome into the host cell cytoplasm.[1][2][3] Against other viruses, such as Herpes Simplex Virus (HSV), this compound appears to act at an early stage of the replication cycle, prior to the synthesis of viral DNA and proteins.[1] These application notes provide detailed protocols for assessing the antiviral efficacy of this compound against various viruses using established in vitro methods.
Data Presentation
The following tables summarize the reported antiviral activity of this compound against a selection of viruses, presented as the 50% inhibitory concentration (IC50) or the concentration required to reduce viral replication by a certain percentage.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Family/Genus | Virus | Cell Line | Assay Type | IC50 / % Inhibition | Reference(s) |
| Picornaviridae | Poliovirus | - | - | - | [2][3] |
| Picornaviridae | Coxsackievirus A9 | - | Plaque Reduction | 98% inhibition at 3 µg/mL | [4] |
| Herpesviridae | Herpes Simplex Virus Type 2 (HSV-2) | - | In vitro | Inhibitory at ≤ 2 µg/mL | [5] |
| Togaviridae | Semliki Forest Virus | - | - | 68% inhibition at 3 µg/mL | [4] |
| Rhabdoviridae | Vesicular Stomatitis Virus | - | - | 94% inhibition at 3 µg/mL | [4] |
| Herpesviridae | Murine Cytomegalovirus | - | - | 64% inhibition at 3 µg/mL | [4] |
Table 2: Plaque Reduction by this compound
| Virus | Concentration for 50% Plaque Reduction (µg/mL) | Reference(s) |
| Murine Cytomegalovirus | 3 to 5 | [4] |
| Semliki Forest Virus | 3 to 5 | [4] |
| Vesicular Stomatitis Virus | 3 to 5 | [4] |
| Coxsackievirus A9 | 3 to 5 | [4] |
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method to determine the titer of infectious virus and to assess the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Growth medium (e.g., DMEM) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 1% methylcellulose or agarose in growth medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free growth medium. Include a no-drug (vehicle) control.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that yields a countable number of plaques (typically 50-100 PFU/well).
-
Infection:
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
In separate tubes, mix equal volumes of the diluted virus with each this compound dilution and the vehicle control.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add the mixtures to the corresponding wells of the cell plate.
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.
-
Overlay:
-
Gently aspirate the inoculum from each well.
-
Add the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits plaque formation by 50%) by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting a dose-response curve.
-
Tissue Culture Infectious Dose 50 (TCID50) Assay
This assay is used to quantify viral infectivity by determining the dilution of a virus stock that is required to infect 50% of the inoculated cell cultures. It is particularly useful for viruses that do not form plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 96-well plates
-
Virus stock
-
This compound stock solution
-
Growth medium
-
PBS
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in growth medium.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in growth medium.
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers.
-
Add the this compound dilutions to the wells.
-
Add a standardized amount of each virus dilution to replicate wells containing the different this compound concentrations. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-7 days, or until cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Observation: Examine the wells for the presence or absence of CPE under a microscope.
-
Calculation of TCID50:
-
For each this compound concentration, determine the number of wells positive for CPE at each virus dilution.
-
Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.
-
-
IC50 Determination: The IC50 is the concentration of this compound that reduces the virus titer (TCID50/mL) by 50% compared to the untreated virus control.
Quantitative PCR (qPCR) Based Viral Load Assay
This assay measures the amount of viral nucleic acid (DNA or RNA) in infected cell cultures to determine the effect of the antiviral compound on viral replication.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock
-
This compound stock solution
-
Growth medium
-
PBS
-
Nucleic acid extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probes
-
qPCR instrument
Protocol:
-
Cell Seeding and Infection: Seed cells and infect with the virus in the presence of serial dilutions of this compound as described in the PRA or TCID50 protocols.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
Sample Collection:
-
Collect the cell culture supernatant or lyse the cells to release viral nucleic acids.
-
-
Nucleic Acid Extraction: Extract viral DNA or RNA from the collected samples using a commercial kit according to the manufacturer's instructions. For RNA viruses, perform reverse transcription to synthesize cDNA.
-
qPCR:
-
Set up the qPCR reaction with the extracted nucleic acid, qPCR master mix, and virus-specific primers and probes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the viral load in each sample by comparing the Ct (cycle threshold) values to a standard curve of known viral nucleic acid concentrations.
-
Calculate the percentage of viral load reduction for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viral load reduction against the log of the this compound concentration.
-
Visualizations
Caption: this compound's mechanism of action against picornaviruses.
Caption: this compound's inhibition of an early stage in HSV replication.
Caption: General workflow for assessing this compound's antiviral activity.
References
- 1. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of this compound on modifications of poliovirus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Arildone in Combination with Interferon for Antiviral Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of combination therapies represents a cornerstone of modern antiviral drug development, aiming to enhance efficacy, reduce toxicity, and combat the emergence of drug-resistant viral strains. This document provides detailed application notes and protocols for investigating the potential synergistic or additive antiviral effects of Arildone in combination with interferon. This compound is a broad-spectrum antiviral compound known to inhibit the uncoating and replication of various DNA and RNA viruses.[1][2] Interferons are potent cytokines that play a critical role in the innate immune response by inducing an antiviral state in host cells through the JAK-STAT signaling pathway.[3] The combination of a direct-acting antiviral like this compound with an immune modulator such as interferon presents a compelling strategy for achieving enhanced viral inhibition.
These protocols and notes are intended to guide researchers in the systematic evaluation of this drug combination, from initial synergy screening to the elucidation of underlying mechanisms of action.
Data Presentation: Quantitative Analysis of this compound and Interferon Combination
The publicly available data on the synergistic effects of this compound and interferon is currently limited. One study has investigated their combined activity against acute hemorrhagic conjunctivitis viruses, reporting an additive effect.[4] Further research is required to explore the potential for synergy against a broader range of viruses and to quantify the interaction using established models such as the Combination Index (CI) or the Bliss independence model.
Table 1: Summary of Quantitative Data on the Combined Antiviral Effect of this compound and Interferon
| Virus Target | Drug Combination | Observed Effect | Quantitative Metric | Reference |
| Acute Hemorrhagic Conjunctivitis Viruses | This compound + Interferon | Additive | Not Specified | [4] |
| Further research needed for other viruses |
Signaling Pathways
The antiviral mechanisms of this compound and interferon are understood to operate through distinct pathways. This compound primarily targets the virus itself, while interferon modulates the host's cellular machinery to create an antiviral state.
This compound's Proposed Mechanism of Action
This compound is thought to inhibit viral replication by interfering with the early stages of the viral life cycle. For many picornaviruses, it binds to the viral capsid, stabilizing it and preventing the uncoating process necessary for the release of the viral genome into the host cell cytoplasm. Against other viruses, such as human cytomegalovirus, it has been shown to block replication at a stage prior to viral DNA synthesis.[2]
Caption: Proposed mechanism of action for this compound.
Interferon Signaling Pathway (JAK-STAT)
Interferons bind to specific cell surface receptors, initiating a signaling cascade through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication through various mechanisms.[3]
Caption: The canonical JAK-STAT signaling pathway activated by interferon.
Hypothetical Combined Action
A synergistic or additive effect between this compound and interferon could arise from their complementary mechanisms of action. This compound directly targets the virus, reducing the initial viral load, while interferon enhances the host's intrinsic antiviral defenses, further limiting viral spread and replication.
Caption: Hypothetical parallel action of this compound and Interferon.
Experimental Protocols
To quantitatively assess the potential synergy between this compound and interferon, two primary in vitro methods are recommended: the Plaque Reduction Assay and the Checkerboard Assay.
Experimental Workflow
The general workflow for assessing antiviral synergy involves determining the individual potencies of the drugs, followed by testing them in combination across a range of concentrations.
Caption: General experimental workflow for synergy testing.
Protocol 1: Plaque Reduction Assay for Synergy
This assay measures the reduction in viral plaque formation to quantify antiviral activity.[5][6]
Materials:
-
Susceptible host cell line
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Interferon stock solution
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.
-
Drug and Virus Preparation:
-
Prepare serial dilutions of this compound and interferon in a cell culture medium.
-
Prepare a matrix of drug combinations by mixing the dilutions of this compound and interferon.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 PFU/well).
-
-
Infection and Treatment:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
In separate tubes, pre-incubate the diluted virus with each drug combination, as well as with each drug alone and a no-drug control, for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-drug mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Aspirate the inoculum from the cell monolayers.
-
Gently add the overlay medium containing the respective drug concentrations to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fixation and Staining:
-
Fix the cells with a fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control.
-
Analyze the data using synergy models (see Data Analysis section below).
-
Protocol 2: Checkerboard Assay for Synergy
The checkerboard assay is a microtiter plate-based method that allows for the testing of a wide range of drug combinations simultaneously.[7][8]
Materials:
-
Susceptible host cell line
-
Virus stock
-
This compound stock solution
-
Interferon stock solution
-
Cell culture medium
-
96-well microtiter plates
-
Reagent for assessing cell viability or viral cytopathic effect (CPE) (e.g., Neutral Red, MTT, or a luciferase reporter system)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates and incubate to form a confluent monolayer.
-
Drug Dilution Matrix:
-
Prepare serial dilutions of this compound horizontally across the plate.
-
Prepare serial dilutions of interferon vertically down the plate.
-
This creates a matrix where each well contains a unique combination of this compound and interferon concentrations. Include wells with each drug alone and no-drug controls.
-
-
Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that results in a measurable cytopathic effect within the desired timeframe.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe CPE (typically 2-5 days).
-
Quantification of Antiviral Effect:
-
Assess cell viability or CPE in each well using a suitable method (e.g., staining with Neutral Red and measuring absorbance).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug combination.
-
Analyze the data for synergy using appropriate models.
-
Data Analysis for Synergy
The interaction between this compound and interferon can be classified as synergistic, additive, or antagonistic by calculating synergy scores from the experimental data.
-
Combination Index (CI): The CI method is a widely used approach for quantifying drug interactions.[9][10]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is concluded if the observed combined effect is greater than the predicted effect based on the individual drug activities.
Specialized software such as CompuSyn or SynergyFinder can be used to perform these calculations and generate isobolograms or synergy landscape plots for data visualization.
Conclusion
The combination of this compound and interferon holds theoretical promise for enhanced antiviral therapy due to their distinct and potentially complementary mechanisms of action. The protocols outlined in this document provide a framework for the systematic in vitro evaluation of this combination. While current data points to an additive effect against specific viruses, further comprehensive studies across a range of viral pathogens are warranted to fully elucidate the potential for synergistic interactions. Such investigations are crucial for advancing the development of novel and more effective antiviral treatment strategies.
References
- 1. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human cytomegalovirus infections in vitro after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of viral inhibition by interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Storage and Stability of Arildone Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arildone is an antiviral agent known to be active against a range of DNA and RNA viruses.[1] Its mechanism of action is believed to involve the inhibition of viral uncoating.[1] To ensure the integrity and reproducibility of research and development activities involving this compound, a thorough understanding of its long-term stability in solution is critical. These application notes provide a comprehensive guide to the recommended storage, handling, and stability assessment of this compound solutions. While specific public data on this compound's stability is limited, this document outlines best practices and protocols based on the chemical properties of its structural motifs, including a phenoxy-ether and a diketone moiety, and established principles of pharmaceutical stability testing.
Recommended Long-Term Storage Conditions
To maintain the chemical integrity of this compound solutions for extended periods, the following storage conditions are recommended. These are based on general best practices for compounds with similar functional groups to minimize degradation.
Table 1: Recommended Long-Term Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen) | Minimizes rates of potential hydrolytic and oxidative degradation reactions. |
| Solvent | DMSO, Ethanol | This compound is soluble in these organic solvents. For aqueous buffers, stability should be carefully evaluated across a range of pH values. |
| pH (for aqueous solutions) | Neutral pH (6-8) | The phenoxy-ether linkage may be susceptible to acid and base-catalyzed hydrolysis.[2][3] |
| Light Exposure | Protect from light (use amber vials) | The aromatic ketone structure suggests potential photosensitivity and susceptibility to photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation, especially if the solution is to be stored for very long periods or is sensitive to oxidation. |
Potential Degradation Pathways
Based on the chemical structure of this compound, which features a phenoxy-ether linkage and a β-diketone system, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The ether bond could be susceptible to cleavage under strongly acidic or basic conditions, yielding the corresponding phenol and alcohol.[2][3] The diketone moiety may also be susceptible to hydrolysis.
-
Oxidation: The aromatic ring and the ketone functional groups could be sites for oxidative degradation, potentially initiated by atmospheric oxygen or oxidizing agents.
-
Photodegradation: Aromatic ketones are known to be photoreactive and can undergo various photochemical reactions upon exposure to light, including photoreduction and cleavage.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound for subsequent use in experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV lamp (e.g., 254 nm and 365 nm)
-
Oven
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a thin layer of this compound stock solution in a petri dish to UV light (254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Control Sample: Store an aliquot of the this compound stock solution at the recommended storage condition (-20°C).
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3).
Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which indicate degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a proposed starting method that would require optimization and validation.
Table 2: Proposed HPLC Method Parameters for this compound Stability Testing
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm and 320 nm (based on typical absorbance of aromatic ketones) |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Arildone Resistance in Poliovirus VP1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding arildone resistance mutations in the poliovirus capsid protein VP1.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent plaque sizes in our plaque reduction assay when testing for this compound susceptibility. What could be the cause?
A1: Inconsistent plaque sizes can arise from several factors. Ensure a homogenous cell monolayer by checking for uniform cell seeding density. Verify the optimal concentration and temperature of the agarose overlay, as an overlay that is too hot can damage the cells, and one that is too concentrated can restrict viral spread, leading to smaller plaques. Additionally, ensure the virus stock is properly tittered and free of aggregates by low-speed centrifugation before infection.
Q2: Our site-directed mutagenesis experiment to introduce a specific mutation in VP1 is yielding wild-type colonies. What are the likely reasons and how can we troubleshoot this?
A2: The presence of wild-type colonies after site-directed mutagenesis is a common issue. Here are some troubleshooting steps:
-
Template DNA Concentration: Using a high concentration of template plasmid can lead to the carryover of non-mutated plasmid. Reduce the amount of template DNA in your PCR reaction.
-
DpnI Digestion: Ensure complete digestion of the parental methylated DNA by the DpnI enzyme. You can increase the incubation time for the DpnI digestion step.
-
Primer Design: Poor primer design can lead to inefficient amplification of the mutated plasmid. Ensure your primers have a sufficient melting temperature (Tm) and a GC content of 40-60%. The mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.
-
PCR Conditions: Optimize the annealing temperature and extension time for your specific primers and plasmid length. A gradient PCR can be helpful to determine the optimal annealing temperature.
Q3: We have isolated a poliovirus mutant that shows resistance to this compound, but sequencing of the VP1 gene did not reveal any mutations. What are other possibilities?
A3: While mutations in VP1 are commonly associated with resistance to capsid-binding inhibitors, resistance can also arise from mutations in other capsid proteins that are in contact with the drug. For instance, studies on the similar capsid inhibitor V-073 have shown that resistance can be conferred by mutations in VP3.[1] Therefore, it is recommended to sequence the entire capsid-coding region (VP1-VP4) to identify any potential resistance-conferring mutations.
Q4: How can we confirm that an observed mutation in VP1 is directly responsible for this compound resistance?
A4: To confirm that a specific VP1 mutation confers this compound resistance, you can use reverse genetics. Introduce the identified mutation into a wild-type poliovirus infectious cDNA clone using site-directed mutagenesis. Then, rescue the virus by transfecting the mutated cDNA into susceptible cells. The resulting virus stock can then be tested for its susceptibility to this compound using a plaque reduction assay. A significant increase in the IC50 value compared to the wild-type virus would confirm the role of the mutation in conferring resistance.
Troubleshooting Guides
Plaque Reduction Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No plaques formed | Inactive virus stock; incorrect cell line; contamination. | Verify virus viability with a fresh stock; ensure the cell line is susceptible to poliovirus; check for bacterial or fungal contamination.[2][3] |
| Too many plaques to count | Virus concentration too high. | Perform serial dilutions of the virus stock to achieve a countable number of plaques (typically 20-100 per well).[2] |
| Fuzzy or indistinct plaques | Agarose overlay too soft or disturbed before setting; cell monolayer is not confluent. | Ensure the correct agarose concentration and allow the overlay to solidify completely before moving the plates; optimize cell seeding density for a confluent monolayer.[2] |
| Inconsistent results between replicates | Pipetting errors; uneven cell monolayer. | Use calibrated pipettes and ensure proper mixing of reagents; ensure even cell distribution when seeding plates. |
Site-Directed Mutagenesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No PCR product | Poor primer design; suboptimal PCR conditions; low-quality template DNA. | Redesign primers with appropriate Tm and GC content; optimize annealing temperature and extension time; use high-purity plasmid DNA.[4][5][6] |
| Multiple PCR products | Non-specific primer annealing. | Increase the annealing temperature in the PCR cycle; redesign primers for higher specificity.[6] |
| Low transformation efficiency | Inefficient competent cells; insufficient amount of PCR product. | Use highly competent cells; increase the amount of purified PCR product used for transformation.[4][5] |
| Presence of wild-type colonies | Incomplete DpnI digestion; high template DNA concentration. | Increase DpnI digestion time; reduce the amount of template plasmid in the PCR reaction.[4][7] |
Quantitative Data Summary
Table 1: VP1 Mutations Conferring Resistance to the Capsid Inhibitor V-073 in Poliovirus
| Poliovirus Serotype | VP1 Mutation | Amino Acid Change | Frequency of Isolation | Fold Increase in EC50 (Approx.) |
| Type 1 | I194M | Isoleucine to Methionine | 15/80 | >100 |
| Type 1 | I194F | Isoleucine to Phenylalanine | 38/80 | >100 |
| Type 2 | I194M | Isoleucine to Methionine | Not specified | >100 |
| Type 3 | I192F | Isoleucine to Phenylalanine | Not specified | >100 |
Data adapted from Kouiavskaia et al., 2011. The frequency of V-073-resistant variants in poliovirus populations was estimated to be between 3.20 × 10⁻⁵ and 42.7 × 10⁻⁵.[1]
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible cells (e.g., HeLa or L20B cells) in 6-well plates.
-
Poliovirus stock of known titer.
-
This compound stock solution.
-
Serum-free cell culture medium.
-
Agarose overlay medium (e.g., 2x MEM with 4% FBS and 1.2% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with poliovirus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the this compound dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubate for 30 minutes at 37°C.
-
Carefully add an equal volume of molten agarose overlay (cooled to ~42°C) to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formaldehyde for at least 4 hours.
-
Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration.
Site-Directed Mutagenesis of Poliovirus VP1
This protocol describes the introduction of a specific mutation into the VP1 coding region of a poliovirus infectious cDNA clone using overlap extension PCR.
Materials:
-
Poliovirus infectious cDNA clone (plasmid).
-
Mutagenic primers containing the desired mutation.
-
Outer primers flanking the VP1 coding region.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cells.
Procedure:
-
First Round of PCR:
-
Set up two separate PCR reactions.
-
Reaction A: Use the forward outer primer and the reverse mutagenic primer.
-
Reaction B: Use the forward mutagenic primer and the reverse outer primer.
-
Use the poliovirus infectious cDNA clone as the template for both reactions.
-
Perform PCR to amplify the two overlapping DNA fragments.
-
-
Purification: Purify the PCR products from both reactions using a PCR purification kit.
-
Second Round of PCR (Overlap Extension):
-
Combine the purified products from Reaction A and Reaction B in a new PCR tube.
-
Add the outer forward and reverse primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the full-length VP1 fragment containing the desired mutation.
-
-
Cloning:
-
Digest the purified full-length PCR product and the poliovirus infectious cDNA clone with the appropriate restriction enzymes.
-
Ligate the mutated VP1 fragment into the digested plasmid using T4 DNA ligase.
-
-
Transformation: Transform the ligation product into competent E. coli cells.
-
Screening: Screen the resulting colonies by colony PCR and/or restriction digestion to identify clones containing the insert.
-
Sequencing: Confirm the presence of the desired mutation and the absence of any other mutations by sequencing the entire VP1 region of the selected clones.
Visualizations
Caption: Experimental workflow for identifying and characterizing this compound resistance mutations in poliovirus VP1.
Caption: Mechanism of this compound action and resistance conferred by VP1 mutations.
References
- 1. Characterization of Poliovirus Variants Selected for Resistance to the Antiviral Compound V-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 6. idtdna.com [idtdna.com]
- 7. neb.com [neb.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Arildone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of the antiviral agent, Arildone.
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
A1: Published literature does not provide a specific quantitative value for the aqueous solubility of this compound. However, it is widely characterized as a poorly water-soluble or lipophilic compound. One supplier notes that this compound is soluble in dimethyl sulfoxide (DMSO), a common characteristic of compounds with low aqueous solubility.[1] The inherent poor water solubility presents a significant hurdle for its formulation and bioavailability.[2][3]
Q2: Why is the poor aqueous solubility of this compound a concern for research and development?
A2: Poor aqueous solubility can lead to several challenges in drug development, including:
-
Low Bioavailability: For oral administration, a drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][3]
-
Difficulties in Formulation: Developing aqueous-based formulations for intravenous, ophthalmic, or topical delivery is challenging.[4][5]
-
Inaccurate In Vitro Assay Results: Precipitation of the compound in aqueous assay media can lead to unreliable data in biological screenings.
Q3: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
A3: A variety of techniques can be employed to enhance the aqueous solubility of drugs. These can be broadly categorized as physical and chemical modifications.[6][7] Common approaches include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8][9]
-
pH Adjustment: For ionizable drugs, altering the pH of the medium can increase solubility.
-
Use of Surfactants: Micellar solubilization can increase the solubility of lipophilic drugs.[7][10]
-
Complexation: Utilizing agents like cyclodextrins to form soluble inclusion complexes.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[7]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| This compound precipitates when diluting a DMSO stock solution into aqueous buffer for an in vitro assay. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the solvent tolerance of your biological system.3. Utilize a solubilizing excipient. Pre-complex this compound with a cyclodextrin or formulate it with a surfactant before adding it to the aqueous medium. |
| Low and variable results in cell-based assays. | The drug may be precipitating in the cell culture medium, leading to inconsistent exposure of the cells to the active compound. | 1. Visually inspect the wells for precipitation using a microscope.2. Prepare a formulation with enhanced solubility, such as a cyclodextrin inclusion complex or a nanosuspension, to ensure the drug remains in solution.3. Reduce the incubation time if compound stability in the medium is an issue. |
| Difficulty preparing a stable aqueous formulation for animal studies (e.g., for intravenous injection). | The inherent low aqueous solubility of this compound makes it challenging to formulate a clear, stable solution at the required concentration. | 1. Explore co-solvent systems. A mixture of water, polyethylene glycol (PEG), and/or ethanol can be effective.[2][8]2. Formulate with cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.3. Develop a nanosuspension. This can increase the dissolution rate and allow for parenteral administration.[11] |
Comparison of Solubilization Techniques for a Model Poorly Soluble Compound
The following table presents hypothetical data to illustrate the potential improvements in aqueous solubility of a compound with properties similar to this compound using various techniques.
| Solubilization Technique | Excipient/Method | Achieved Concentration (µg/mL) | Fold Increase in Solubility |
| None (Aqueous Buffer) | - | 0.1 | 1 |
| Co-solvency | 10% DMSO in water | 5 | 50 |
| Co-solvency | 20% PEG 400 in water | 15 | 150 |
| Micellar Solubilization | 1% Polysorbate 80 | 25 | 250 |
| Complexation | 10% HP-β-CD | 150 | 1500 |
| Nanosuspension | Media Milling | 500 (as stable suspension) | 5000 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Preparation of Co-solvent Stock Solutions: Prepare a range of co-solvent systems, for example, 10%, 20%, and 30% (v/v) of ethanol, propylene glycol, or PEG 400 in water.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to each co-solvent system in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Solubilization via Cyclodextrin Complexation
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD) ranging from 0% to 20% (w/v).
-
Add an excess amount of this compound to each solution.
-
Follow the steps for equilibrium solubility measurement as described in Protocol 1.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the type of complex formed and the stability constant.
-
-
Preparation of this compound-Cyclodextrin Complex:
-
Based on the phase solubility diagram, determine the optimal ratio of this compound to cyclodextrin.
-
Dissolve the cyclodextrin in water with stirring.
-
Slowly add the this compound to the cyclodextrin solution while stirring.
-
Continue stirring until a clear solution is obtained. The solution can then be freeze-dried to obtain a solid complex that can be readily reconstituted.
-
Visualizing Experimental Workflows
Caption: Workflow for solubility enhancement techniques.
References
- 1. medkoo.com [medkoo.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Rational formulation strategy from drug discovery profiling to human proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Determining optimal Arildone concentration for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Arildone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antiviral agent that inhibits the replication of a broad spectrum of DNA and RNA viruses.[1][2] Its mechanism of action can vary depending on the virus. For poliovirus, this compound directly interacts with the viral capsid to prevent uncoating.[1][3] In the case of Herpes Simplex Virus type 2 (HSV-2) and Human Cytomegalovirus (HCMV), it interferes with an early stage of replication, prior to the synthesis of viral DNA and proteins.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is a lipophilic compound and is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7] It is recommended to prepare high-concentration stock solutions in 100% DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][9] When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium immediately before use.
Q3: At what concentration is this compound effective against viruses in cell culture?
The effective concentration of this compound varies depending on the virus and the cell line used. Generally, concentrations in the range of 3 to 5 µg/mL have been shown to cause a 50% reduction in viral plaque numbers for several viruses.[2][10] For specific examples, please refer to the data table below.
Q4: Is this compound cytotoxic to cells in culture?
At its effective antiviral concentrations (around 3 µg/mL), this compound has been shown to have minimal effects on the growth and macromolecular synthesis of host cells.[2][10] However, at higher concentrations, cytotoxicity can be observed. It is crucial to determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay.
Q5: Can this compound be used in combination with other antiviral agents?
Yes, studies have shown that this compound can have an additive inhibitory effect on virus production when used in combination with agents like interferon.[11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Antiviral Activity
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] - Protect stock solutions from light. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal effective concentration for your specific virus and cell line. |
| Timing of Addition | - The antiviral effect of this compound is most significant when it is present from the time of viral inoculation.[2][10] Ensure the drug is added to the culture at the appropriate time point in your experimental protocol. |
| Reversibility of Inhibition | - The inhibitory effect of this compound can be partially reversed by washing the cells.[2][4] Be mindful of washing steps in your protocol if sustained inhibition is required. |
Issue 2: Observed Cytotoxicity in Cell Culture
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | - Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). - Use an this compound concentration that is well below the CC50 value but still within the effective antiviral range. |
| Solvent (DMSO) Toxicity | - Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) and consistent across all experimental and control wells.[12] |
| Cell Line Sensitivity | - Different cell lines can have varying sensitivities to a compound. If cytotoxicity persists, consider using a different, less sensitive cell line if experimentally feasible. |
Issue 3: Precipitation of this compound in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | - this compound is lipophilic and has low aqueous solubility.[7] - Prepare a high-concentration stock solution in 100% DMSO.[7] - When preparing the working solution, add the DMSO stock drop-wise to the pre-warmed (37°C) culture medium while vortexing or mixing vigorously to aid dispersion.[7] |
| Incorrect Dilution | - Avoid large, single-step dilutions of the DMSO stock into the aqueous medium. Perform serial dilutions if necessary.[7] |
Data Presentation
Table 1: Effective Concentrations of this compound Against Various Viruses in Cell Culture
| Virus | Cell Line | Effective Concentration (EC50 or as stated) | Reference |
| Murine Cytomegalovirus | - | 3 µg/mL (64% reduction in replication) | [2][10] |
| Semliki Forest Virus | - | 3 µg/mL (68% reduction in replication) | [2][10] |
| Vesicular Stomatitis Virus | - | 3 µg/mL (94% reduction in replication) | [2][10] |
| Coxsackievirus A9 | - | 3 µg/mL (98% reduction in replication) | [2][10] |
| Various Viruses | - | 3-5 µg/mL (50% plaque reduction) | [2] |
| Acute Hemorrhagic Conjunctivitis Viruses | Tissue Culture | Inhibited infectivity (concentration not specified) | [11] |
| Herpes Simplex Virus type 2 | BSC-1 cells | Inhibition of replication (concentration not specified) | [4][13] |
| Human Cytomegalovirus | - | Blocks replication (concentration not specified) | [5] |
| Poliovirus | - | Inhibition of uncoating (concentration not specified) | [3] |
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine Cytotoxicity (CC50)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be constant and non-toxic (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours, corresponding to the duration of your antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and plot a dose-response curve to determine the 50% cytotoxic concentration (CC50).
2. Plaque Reduction Assay to Determine Antiviral Activity (EC50)
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Inoculation: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose or agarose) containing serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin and stain with a solution such as 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and plot a dose-response curve to determine the 50% effective concentration (EC50).
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Known points of inhibition of viral replication by this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Human cytomegalovirus infections in vitro after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerance and percutaneous absorption of topically applied this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Investigating the Cytotoxicity of Arildone
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Arildone, particularly at high concentrations. The following resources are designed to facilitate experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is an antiviral agent.[1][2] Its mechanism of action involves inhibiting the uncoating of certain viruses, thereby preventing their replication.[2]
Q2: Is this compound known to be cytotoxic at therapeutic concentrations?
Existing research suggests that at concentrations effective for antiviral activity (e.g., 3 µg/mL), this compound exhibits minimal cytotoxic effects on host cells.[3] One study noted that tissue culture cells grew well in the presence of 3 µg/mL this compound with cell yields comparable to control cultures.[3]
Q3: What are the potential concerns when using this compound at high concentrations in vitro?
As with many chemical compounds, high concentrations of this compound may lead to off-target effects and induce cytotoxicity. It is crucial for researchers to empirically determine the cytotoxic potential of this compound in their specific experimental system (i.e., cell line, incubation time).
Q4: What are the common assays to measure cytotoxicity?
Several assays can be used to assess cell viability and cytotoxicity. The choice of assay depends on the expected mechanism of cell death. Common assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q5: How should I design a dose-response experiment to evaluate this compound's cytotoxicity?
A dose-response experiment should include a wide range of this compound concentrations. It is advisable to perform a preliminary experiment with a broad concentration range to determine an approximate inhibitory concentration. Subsequent experiments can then focus on a narrower range to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability). It is also important to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| High background in "no cell" control wells | Contamination of media or assay reagents, or interference of this compound with the assay. | Use fresh, sterile reagents. Run a control with this compound in cell-free media to check for direct interference with the assay reagents. |
| Unexpectedly high cytotoxicity in vehicle control | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control. |
| No cytotoxic effect observed even at high concentrations | The chosen cell line may be resistant to this compound. The incubation time may be too short. The compound may have degraded. | Consider using a different cell line. Perform a time-course experiment (e.g., 24, 48, 72 hours). Ensure proper storage and handling of the this compound stock solution. |
Data Presentation
Due to the limited publicly available data on the cytotoxicity of this compound at high concentrations, the following table is a hypothetical example to illustrate how to present such data. Researchers should generate their own data for their specific cell lines and experimental conditions.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure | Assay Used |
| A549 | Lung Carcinoma | Data not available | MTT |
| HeLa | Cervical Cancer | Data not available | XTT |
| MCF-7 | Breast Cancer | Data not available | LDH |
| Jurkat | T-cell Leukemia | Data not available | Annexin V/PI |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This protocol provides a general method for detecting apoptosis and necrosis using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: A general workflow for assessing the cytotoxicity of this compound.
General Apoptosis Signaling Pathway
References
- 1. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Arildone Antiviral Effect Reversibility: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the reversibility of the antiviral agent Arildone's effect following its removal. The guides and frequently asked questions (FAQs) are designed to address specific experimental questions and potential troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Is the antiviral effect of this compound permanent?
No, the antiviral effect of this compound is not permanent and has been shown to be reversible.[1][2][3] Upon removal of the drug from the cell culture by washing, viral replication can resume to a significant level.[1][3]
Q2: How does washing the cells reverse this compound's effect?
This compound's mechanism of action, particularly against picornaviruses like poliovirus, involves binding to the viral capsid to prevent uncoating.[4][5][6][7] This interaction is not covalent and is concentration-dependent. Washing the cells removes the extracellular and loosely bound this compound, shifting the equilibrium and leading to the dissociation of the drug from the virion, thereby allowing the replication process to proceed.
Q3: Does the timing of this compound addition affect its reversibility?
The efficacy of this compound is greatest when it is present at the time of viral inoculation.[1][3] Its effectiveness diminishes the longer the addition of the drug is delayed post-infection.[1][3] While the reversibility upon washing is a key feature, the initial inhibitory effect is time-dependent. For Herpes Simplex Virus type 2, this compound interferes with an event prior to 6 hours post-infection.[2]
Q4: What is the mechanism of action of this compound?
This compound has different mechanisms of action depending on the virus. For poliovirus, it is a capsid-binding agent that inhibits uncoating of the virion.[4][5][6][7] For Herpes Simplex Virus type 2, it inhibits the synthesis of viral DNA and proteins.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Viral replication does not resume after washing out this compound. | 1. Incomplete removal of this compound. 2. Cell toxicity at the this compound concentration used. 3. The antiviral effect for the specific virus and conditions is not fully reversible. | 1. Increase the number and volume of washes. Use a fresh medium for each wash. 2. Perform a cell viability assay (e.g., Trypan blue exclusion) to ensure the this compound concentration is not cytotoxic. Studies have shown good cell growth at 3 µg/ml.[1] 3. Review literature for the specific virus. While readily reversible for many viruses, the degree of reversibility may vary. |
| High variability in viral titers after washout experiments. | 1. Inconsistent washing procedure. 2. Variation in the timing of drug removal. | 1. Standardize the washing protocol: use a consistent volume, number of washes, and duration for each wash step. 2. Ensure precise timing for the removal of this compound across all experimental replicates. |
| Unexpectedly low viral titers in control (no this compound) wells. | 1. Poor cell health. 2. Low multiplicity of infection (MOI). | 1. Ensure a healthy and confluent monolayer of cells before infection. 2. Optimize the MOI to ensure robust viral replication in the control group. |
Quantitative Data Summary
The following table summarizes the quantitative data on this compound's antiviral activity from the cited literature.
| Virus | This compound Concentration | Efficacy | Reference |
| Murine Cytomegalovirus | 3 µg/ml | 64% reduction in replication | [1][3] |
| Semliki Forest Virus | 3 µg/ml | 68% reduction in replication | [1][3] |
| Vesicular Stomatitis Virus | 3 µg/ml | 94% reduction in replication | [1][3] |
| Coxsackievirus A9 | 3 µg/ml | 98% reduction in replication | [1][3] |
| Various Viruses (Plaque Reduction) | 3 to 5 µg/ml | 50% reduction in plaque numbers | [1][3] |
Experimental Protocols
Protocol: Assessing the Reversibility of this compound's Antiviral Effect
This protocol describes a general method to determine if the antiviral effect of this compound is reversible for a specific virus in a cell culture system.
Materials:
-
Host cells permissive to the virus of interest
-
Virus stock of known titer
-
Cell culture medium
-
This compound stock solution of known concentration
-
Phosphate-buffered saline (PBS) or another suitable wash buffer
-
Assay materials for quantifying viral replication (e.g., reagents for plaque assay, TCID50, or qPCR)
Procedure:
-
Cell Seeding: Seed host cells in appropriate culture vessels (e.g., 6-well plates) and grow until they form a confluent monolayer.
-
Infection and Treatment:
-
Control Group: Infect cells with the virus at a predetermined multiplicity of infection (MOI). After the adsorption period, replace the inoculum with a fresh medium.
-
This compound Treatment Group: Infect cells with the virus at the same MOI. After the adsorption period, replace the inoculum with a medium containing the desired concentration of this compound.
-
-
Incubation: Incubate all plates at the optimal temperature and duration for the virus replication cycle.
-
Washout Procedure:
-
At a specified time point post-infection (e.g., 2, 4, or 6 hours), aspirate the medium from a subset of the this compound-treated wells.
-
Wash the cell monolayer three times with pre-warmed PBS or a serum-free medium to remove this compound.
-
After the final wash, add a fresh, drug-free medium to these wells.
-
-
Continued Incubation: Return all plates to the incubator and continue incubation until the end of the experiment (e.g., when significant cytopathic effect is observed in the control group).
-
Quantification of Viral Replication: At the end of the incubation period, collect samples (e.g., supernatant or cell lysates) from all groups (Control, this compound Treatment, and Washout). Quantify the viral titer using a suitable method such as a plaque assay, TCID50 assay, or qPCR for viral genomes.
-
Data Analysis: Compare the viral titers between the three groups. A significant increase in viral titer in the Washout group compared to the this compound Treatment group indicates the reversibility of the antiviral effect.
Visualizations
References
- 1. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of human poliovirus-induced paralysis and death in mice by the novel antiviral agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of an this compound-resistant poliovirus 2 mutant with an altered capsid protein VP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Arildone antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Arildone in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antiviral agent that is particularly effective against picornaviruses. Its primary mechanism of action involves binding to the viral capsid, a protective protein shell that encloses the viral genome. This binding event stabilizes the capsid, preventing the virus from uncoating and releasing its genetic material into the host cell, which is a critical step for viral replication.[1]
Q2: Against which viruses is this compound expected to be active?
This compound has demonstrated activity against a range of both RNA and DNA viruses.[1][2] It is notably effective against members of the Picornaviridae family, which includes rhinoviruses (a common cause of the cold), enteroviruses (such as poliovirus and coxsackievirus), and echoviruses.[3]
Q3: What are the most common assays used to determine this compound's antiviral activity?
The most common in vitro assays are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay. These methods measure the ability of the compound to prevent virus-induced cell death or the formation of viral plaques in a cell monolayer.
Q4: What is the difference between EC50 and CC50?
-
EC50 (50% Effective Concentration): This is the concentration of a drug that results in a 50% reduction in a measured viral effect, such as plaque formation or cytopathic effect.
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a drug that causes the death of 50% of uninfected host cells.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations that are not harmful to the host cells.
Quantitative Data Summary
Specific EC50 and CC50 values for this compound are not consistently reported across a wide range of picornaviruses and cell lines in publicly available literature. However, early studies provide an indication of its potency. Researchers should determine these values empirically for their specific virus strain and cell line.
Table 1: Antiviral Activity of this compound
| Virus Strain | Assay Type | Effective Concentration for 50% Inhibition | Cell Line | Reference |
| Coxsackievirus A9 | Plaque Reduction | 3-5 µg/mL | Not Specified | [4] |
| Murine Cytomegalovirus | Not Specified | 3 µg/mL (64% reduction) | Not Specified | [4] |
| Semliki Forest Virus | Not Specified | 3 µg/mL (68% reduction) | Not Specified | [4] |
| Vesicular Stomatitis Virus | Not Specified | 3 µg/mL (94% reduction) | Not Specified | [4] |
| Herpes Simplex Virus Type 2 | Plaque Reduction | Not specified, but inhibits replication | BSC-1 cells | [5] |
| Acute Hemorrhagic Conjunctivitis Viruses (Enterovirus) | Not Specified | Inhibition observed | Not Specified | [6][7] |
Note: To convert µg/mL to µM for this compound (Molecular Weight: 368.9 g/mol ), use the following formula: µM = (µg/mL) / 368.9 * 1000.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits viral replication by binding to the picornavirus capsid, thereby preventing uncoating and the release of viral RNA into the host cell cytoplasm.
General Experimental Workflow for CPE Inhibition Assay
Caption: A typical workflow for determining the antiviral efficacy of this compound using a cytopathic effect (CPE) inhibition assay.
Troubleshooting Inconsistent this compound Assay Results
Caption: A logical guide to troubleshooting common causes of inconsistent EC50 values in this compound antiviral assays.
Troubleshooting Guide
Issue 1: High variability in EC50 values between experiments.
-
Possible Cause: Inconsistent Virus Titer. The amount of virus used, or the Multiplicity of Infection (MOI), is critical. If the virus titer is too high, it may overcome the inhibitory effect of this compound, leading to artificially high EC50 values.
-
Solution: Always use a freshly thawed aliquot of a virus stock with a known and verified titer. Perform a virus titration with each new batch of cells to ensure consistency.
-
-
Possible Cause: Cell Health and Density. The physiological state of the host cells can significantly impact viral replication and compound efficacy.
-
Solution: Use cells within a consistent and low passage number range. Ensure cell viability is >95% before seeding. Always seed cells at the same density to achieve a consistent level of confluency at the time of infection. Check for mycoplasma contamination regularly.
-
-
Possible Cause: Compound Instability. this compound, like any chemical compound, can degrade if not stored or handled properly.
-
Solution: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the compound is fully solubilized in the solvent (e.g., DMSO) and then diluted in culture medium. Visually inspect for any precipitation.
-
Issue 2: High cytotoxicity observed (Low CC50 value).
-
Possible Cause: Compound-Induced Cytotoxicity. this compound itself may be toxic to the host cells at higher concentrations.
-
Solution: Always run a parallel cytotoxicity assay on uninfected cells under the exact same conditions (cell density, media, incubation time) as your antiviral assay. This will provide a clear CC50 value.
-
-
Possible Cause: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in the assay wells is low (ideally ≤ 0.5%) and consistent across all wells. Include a "solvent control" (cells treated with the highest concentration of solvent used, without this compound) to assess its specific effect on cell viability.
-
Issue 3: No antiviral activity observed.
-
Possible Cause: Inappropriate Virus or Cell Line. this compound's activity can be specific. The virus you are testing may not be susceptible, or the chosen cell line may not support robust viral replication.
-
Solution: Confirm from literature that your virus (e.g., a specific enterovirus serotype) is expected to be susceptible to capsid-binding inhibitors. Ensure your cell line is permissive to the virus and shows clear cytopathic effects.
-
-
Possible Cause: Viral Resistance. Prolonged exposure to a compound can lead to the selection of resistant viral variants.
-
Solution: If you are using a lab-adapted strain, consider sequencing the capsid-coding region to check for mutations in the drug-binding pocket. Test against a wild-type, low-passage isolate if possible.
-
-
Possible Cause: Assay Timing. The timing of drug addition is critical for inhibitors that act on early stages of replication.
-
Solution: For this compound, which inhibits uncoating, the compound should be added either before or at the same time as the virus. Its effectiveness is known to decrease significantly if added long after infection has been established.[4]
-
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed for a 96-well plate format to determine the EC50 and CC50 of this compound.
Materials:
-
Host cells permissive to the virus of interest (e.g., HeLa for rhinoviruses, Vero for enteroviruses)
-
Virus stock with a known titer (PFU/mL or TCID50/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®, MTT, or Crystal Violet solution)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Seed the cells into 96-well plates at a density that will result in a 90-100% confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium. A common starting point is a 2-fold dilution series starting from 100 µM.
-
Prepare enough volume for triplicate wells.
-
Also prepare dilutions for the cytotoxicity plate (uninfected cells).
-
-
Infection and Treatment:
-
After 24 hours, inspect the plates to confirm a healthy, confluent monolayer.
-
Remove the growth medium from the cells.
-
For the Antiviral (EC50) Plate: Add the diluted this compound to the wells. Then, add the virus diluted in medium to achieve an MOI that causes 80-100% CPE in 48-72 hours.
-
For the Cytotoxicity (CC50) Plate: Add the diluted this compound to the wells, followed by medium without virus.
-
Controls: Include "cell control" wells (cells, no virus, no compound), "virus control" wells (cells, virus, no compound), and "solvent control" wells (cells, virus, highest DMSO concentration).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) with 5% CO2 for 48-72 hours, or until CPE is clearly visible in the virus control wells.
-
-
Assay Readout:
-
Quantify cell viability using your chosen method (e.g., MTT or Crystal Violet staining) according to the manufacturer's protocol.
-
Read the absorbance or luminescence on a microplate reader.
-
-
Data Analysis:
-
Normalize the data:
-
% Cell Viability = [(Absorbance of treated, infected well) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100
-
% Cytotoxicity = [1 - (Absorbance of treated, uninfected well) / (Absorbance of cell control)] * 100
-
-
Plot the normalized values against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 and CC50 values.
-
References
- 1. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterovirus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing Arildone-Resistant Viral Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Arildone-resistant viral strains.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses specific issues that may arise during experiments with this compound and potential resistant viral strains.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plaque reduction assay results. | 1. Inconsistent cell monolayer confluency. 2. Pipetting errors leading to inaccurate drug concentrations or virus dilutions. 3. Uneven distribution of the semi-solid overlay. | 1. Ensure cell monolayers are consistently seeded and reach 90-100% confluency before infection. 2. Calibrate pipettes regularly and use fresh dilutions for each experiment. 3. Gently add the overlay medium to the side of the well to avoid disturbing the cell monolayer. |
| No significant difference in susceptibility between supposed resistant and wild-type (WT) virus. | 1. The selected viral isolate is not genuinely resistant. 2. The concentration range of this compound used is not appropriate. 3. The resistant phenotype is unstable and has reverted to WT. | 1. Re-sequence the viral genome to confirm the presence of resistance-conferring mutations. 2. Broaden the range of this compound concentrations in the plaque reduction assay. 3. Passage the resistant virus in the presence of this compound to maintain selective pressure. |
| Failure to amplify viral genes for sequencing. | 1. Low viral titer in the sample. 2. Poor quality of extracted viral RNA. 3. PCR inhibitors present in the sample. 4. Incorrect primer design. | 1. Concentrate the virus sample or use a more sensitive PCR kit. 2. Use a high-quality RNA extraction kit and assess RNA integrity. 3. Include a purification step to remove potential inhibitors. 4. Verify primer sequences and annealing temperatures. |
| Ambiguous sequencing results. | 1. Mixed viral population (resistant and WT). 2. Poor sequencing reaction quality. | 1. Plaque-purify the viral isolate to ensure a clonal population before sequencing. 2. Clean up the PCR product before sequencing and use a reliable sequencing service. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral agent that primarily acts as an uncoating inhibitor for certain viruses, notably poliovirus.[1][2] It interacts directly with the viral capsid, stabilizing it and preventing the release of the viral genome into the host cell cytoplasm, which is a crucial step for viral replication.[1][2] For other viruses like herpes simplex virus, it has been shown to inhibit viral protein and DNA synthesis through an unknown mechanism.[2][3]
Q2: How does viral resistance to this compound develop?
A2: Viral resistance to this compound typically arises from mutations in the viral genome that alter the drug's target site. In the case of poliovirus, an this compound-resistant mutant has been identified with alterations in the capsid protein VP1.[1] These changes likely reduce the binding affinity of this compound to the capsid, rendering the drug less effective at preventing uncoating.[1]
Q3: What are the key characteristics of an this compound-resistant poliovirus strain?
A3: An this compound-resistant poliovirus 2 mutant has been characterized and shown to replicate effectively in the presence of this compound concentrations that completely inhibit the wild-type virus.[1] While the resistant strain showed no significant differences in adsorption or thermostability compared to the parent virus, its uncoating process was unaffected by this compound.[1] Peptide mapping revealed clear differences in the VP1 capsid protein between the resistant and sensitive strains.[1]
Q4: What is a plaque reduction assay and how is it used to determine resistance?
A4: A plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and assess the efficacy of antiviral compounds.[4][5] The assay involves infecting a monolayer of host cells with the virus in the presence of varying concentrations of the antiviral agent.[4] The concentration of the drug required to reduce the number of viral plaques by 50% is known as the 50% inhibitory concentration (IC50). A significantly higher IC50 value for a viral strain compared to the wild-type indicates resistance.
Quantitative Data Summary
The following table summarizes the quantitative data available for a characterized this compound-resistant poliovirus 2 mutant.
| Virus Strain | Drug | IC50 (µg/mL) | Fold Resistance | Key Mutation(s) | Reference |
| Poliovirus 2 (Wild-Type) | This compound | < 1 | - | None | [1] |
| Poliovirus 2 (this compound-Resistant) | This compound | > 1 | Not specified | Altered VP1 capsid protein | [1] |
Note: The referenced study states the resistant virus was "not influenced by 1 microgram/ml of this compound," which completely inhibited the sensitive virus, indicating an IC50 > 1 µg/mL. A precise IC50 value and fold resistance were not provided.
Experimental Protocols
Plaque Reduction Assay for this compound Susceptibility Testing
This protocol is adapted for determining the susceptibility of poliovirus strains to this compound.
Materials:
-
Confluent monolayers of susceptible host cells (e.g., HeLa cells) in 6-well plates.
-
Wild-type and putative this compound-resistant poliovirus stocks.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Serum-free cell culture medium.
-
Semi-solid overlay medium (e.g., medium containing 0.5% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of this compound in serum-free medium. Include a no-drug control.
-
Virus Dilution: Dilute virus stocks to a concentration that yields 50-100 plaque-forming units (PFU) per well.
-
Infection:
-
Wash the cell monolayers with PBS.
-
In separate tubes, mix the diluted virus with each this compound dilution (and the no-drug control).
-
Incubate the virus-drug mixtures for 1 hour at 37°C.
-
Add the mixtures to the corresponding wells of the cell culture plate.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Carefully aspirate the inoculum from each well.
-
Gently add the semi-solid overlay medium containing the respective this compound concentrations.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for poliovirus).
-
Staining and Counting:
-
Fix the cells (e.g., with 10% formalin) and then remove the overlay.
-
Stain the cell monolayer with crystal violet solution.
-
Wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control. Determine the IC50 value from the dose-response curve.
Sequencing of Poliovirus Capsid Protein VP1 Gene
This protocol outlines the general steps for identifying mutations in the VP1 gene of this compound-resistant poliovirus.
Materials:
-
Plaque-purified this compound-resistant poliovirus stock.
-
Viral RNA extraction kit.
-
Reverse transcriptase and primers for cDNA synthesis.
-
PCR primers specific for the poliovirus VP1 gene.
-
Taq DNA polymerase and PCR reagents.
-
Agarose gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer.
Procedure:
-
RNA Extraction: Extract viral RNA from the purified virus stock using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase and a reverse primer specific for the VP1 region.
-
PCR Amplification:
-
Amplify the VP1 gene from the cDNA using specific forward and reverse primers.
-
Perform PCR with appropriate cycling conditions (annealing temperature, extension time).
-
-
Verification of Amplicon: Run the PCR product on an agarose gel to confirm the correct size of the amplified DNA fragment.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing:
-
Set up sequencing reactions for both the forward and reverse strands using the purified PCR product and the respective sequencing primers.
-
Perform cycle sequencing.
-
Purify the sequencing reaction products.
-
Analyze the samples on a capillary electrophoresis sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence of the resistant virus with the wild-type VP1 gene sequence to identify mutations.
-
Visualizations
Caption: Mechanism of action of this compound against poliovirus.
Caption: Experimental workflow for characterizing this compound-resistant viral strains.
References
- 1. Isolation and characterization of an this compound-resistant poliovirus 2 mutant with an altered capsid protein VP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Off-Target Effects of Arildone in Uninfected Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Arildone in uninfected cells.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in uninfected cells?
The primary documented off-target effect of this compound in uninfected cells is the inhibition of RNA synthesis. One study demonstrated that at a concentration of 3 µg/mL, this compound reduced the uptake of radiolabeled uridine into the acid-soluble pool and its subsequent incorporation into RNA.[1] At this same concentration, minimal effects were observed on the uptake of precursors for DNA ([3H]-thymidine) and protein ([3H]-labeled amino acids) synthesis.[1]
Q2: How cytotoxic is this compound to uninfected cells?
Quantitative cytotoxicity data, such as 50% cytotoxic concentration (CC50) values, for this compound in a variety of uninfected cell lines are not widely available in published literature. However, it has been reported that tissue culture cells used for viral growth and assays grew well in the presence of 3 µg/mL this compound, with cell yields comparable to those of untreated control cultures.[1] This suggests that at this concentration, the cytotoxicity is low in the cell types tested. To determine the specific cytotoxicity in your experimental system, it is crucial to perform a dose-response experiment to determine the CC50 value for each cell line.
Q3: Does this compound target specific cellular proteins in uninfected cells?
Currently, there is a lack of published data identifying specific cellular protein targets of this compound in uninfected cells. Its primary known mechanism of action is related to inhibiting the uncoating of picornaviruses by binding to the viral capsid. Identifying potential off-target cellular protein interactions would require further investigation using techniques such as chemical proteomics.
Q4: Is there evidence that this compound modulates cellular signaling pathways or affects cell cycle progression in uninfected cells?
There is no direct evidence in the available scientific literature to suggest that this compound significantly modulates specific cellular signaling pathways or alters cell cycle progression in uninfected cells. Investigating these potential effects would be a novel area of research.
Troubleshooting Guides
Guide 1: Assessing this compound Cytotoxicity
Issue: High variability or unexpected results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| This compound Precipitation | This compound may have limited solubility in aqueous media. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Visually inspect for any precipitation after dilution in culture media. |
| Interference with Assay Chemistry | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with this compound at the highest concentration to check for direct reduction of the assay reagent. |
| Cell Line Specific Sensitivity | Different cell lines can have varying sensitivities to a compound. Determine the CC50 for each cell line you plan to use. |
Guide 2: Investigating Effects on RNA Synthesis
Issue: Inconsistent results in [3H]-uridine incorporation assays.
| Possible Cause | Troubleshooting Steps |
| Variable Uridine Uptake | Ensure that cells are in a logarithmic growth phase, as uridine uptake can vary with the metabolic state of the cells. |
| Insufficient Labeling Time | Optimize the incubation time with [3H]-uridine to ensure a robust signal-to-noise ratio. |
| Incomplete Cell Lysis or RNA Precipitation | Ensure complete cell lysis and efficient precipitation of RNA. Use a well-established protocol for TCA (trichloroacetic acid) precipitation. |
| Quenching of Radioactive Signal | If using liquid scintillation counting, ensure that the cell lysate is compatible with the scintillation cocktail to avoid signal quenching. |
Quantitative Data Summary
| Cell Line | Cell Type | Seeding Density (cells/well) | Incubation Time (hours) | CC50 (µM) |
| Example: HeLa | Human cervical carcinoma | 5,000 | 48 | [Enter your value] |
| Example: A549 | Human lung carcinoma | 7,500 | 48 | [Enter your value] |
| Example: HEK293 | Human embryonic kidney | 10,000 | 48 | [Enter your value] |
| [Your Cell Line] | [Specify] | [Specify] | [Specify] | [Enter your value] |
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
This protocol provides a standard method for assessing the cytotoxicity of this compound.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and the highest concentration of the vehicle (e.g., DMSO) as a control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value by plotting a dose-response curve.
Protocol 2: [3H]-Uridine Incorporation Assay
This protocol is for measuring the effect of this compound on RNA synthesis.
Materials:
-
24-well tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
[3H]-uridine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 5% Trichloroacetic Acid (TCA)
-
0.1 M NaOH
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Add [3H]-uridine to each well at a final concentration of 1-2 µCi/mL.
-
Incubate for 1-2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 5% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.
-
Wash the precipitate twice with ice-cold 5% TCA.
-
Dissolve the precipitate in 500 µL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Compare the counts per minute (CPM) in this compound-treated cells to the vehicle-treated control cells.
Visualizations
Caption: Workflow for Determining this compound Cytotoxicity using an MTT Assay.
Caption: Hypothetical Signaling Pathway Potentially Affected by this compound.
References
Technical Support Center: Investigating the Impact of Serum Proteins on Arildone Activity In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter variability in the in vitro antiviral activity of Arildone, particularly in the presence of serum proteins. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in the antiviral potency (higher IC50) of this compound when we switched from serum-free to serum-containing media. Why is this happening?
A1: This is a common observation for lipophilic compounds like this compound. Serum contains abundant proteins, primarily albumin, which can bind to small molecules. This protein-bound fraction of this compound is generally considered unable to cross cell membranes and exert its antiviral effect.[1] Consequently, the concentration of free, active this compound available to inhibit viral replication is reduced, leading to an apparent decrease in potency (a higher IC50 value).
Q2: How can we quantify the effect of serum proteins on this compound's activity?
A2: To quantify the impact of serum proteins, you can perform antiviral assays, such as a plaque reduction assay or a virus yield reduction assay, in parallel using different concentrations of serum (e.g., 0%, 2%, 5%, and 10% Fetal Bovine Serum - FBS). By comparing the IC50 values obtained under these different conditions, you can determine the extent to which serum proteins affect this compound's activity.
Q3: What is the mechanism of action of this compound?
A3: this compound is known to inhibit the replication of various DNA and RNA viruses.[2][3][4] Its primary mechanism of action is the inhibition of viral uncoating.[2] For some viruses, it has also been shown to interfere with viral protein synthesis and DNA replication.[2]
Q4: Can we predict the extent of protein binding for this compound?
A4: While computational models can provide an estimate of protein binding based on the physicochemical properties of a compound, experimental determination is the most accurate method. Techniques such as equilibrium dialysis, ultrafiltration, or fluorescence quenching assays can be used to determine the fraction of this compound bound to serum proteins.[5]
Q5: Should we perform our in vitro antiviral assays in the absence of serum to avoid this issue?
A5: While performing assays in serum-free conditions can provide the intrinsic potency of the compound, using serum-containing media can offer a more physiologically relevant model, as drugs in vivo are exposed to high concentrations of plasma proteins. The decision depends on the goal of your experiment. For initial screening and mechanism of action studies, serum-free or low-serum conditions may be preferable. For studies aiming to predict in vivo efficacy, including serum is crucial.[1]
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound across different experiments.
-
Potential Cause 1: Variation in Serum Concentration or Lot. The concentration and composition of proteins can vary between different lots of serum.
-
Solution: Use a single, pre-tested lot of serum for a series of related experiments. Always record the manufacturer, lot number, and percentage of serum used.
-
-
Potential Cause 2: Drug Solubility Issues. this compound is a lipophilic compound, and high concentrations may lead to precipitation in aqueous media, especially in low-serum conditions.
-
Solution: Visually inspect your drug dilutions for any signs of precipitation. Consider using a lower percentage of DMSO as a solvent or pre-warming the media.
-
-
Potential Cause 3: Inconsistent Cell Health. The health and confluency of the cell monolayer can significantly impact the outcome of antiviral assays.
-
Solution: Ensure consistent cell seeding density and monitor cell health prior to infection. Use cells within a consistent passage number range.[6]
-
Quantitative Data Summary
| Serum Concentration (%) | Apparent IC50 of this compound (µM) | Fold Change in IC50 (relative to 0% serum) |
| 0 | 1.5 | 1.0 |
| 2 | 4.5 | 3.0 |
| 5 | 9.8 | 6.5 |
| 10 | 22.5 | 15.0 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay to Determine this compound IC50 in the Presence of Serum
This protocol is a modification of standard plaque reduction assays to evaluate the effect of serum proteins on the antiviral activity of this compound.[7][8][9]
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
Virus stock of known titer (e.g., Herpes Simplex Virus)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Semi-solid overlay (e.g., containing carboxymethyl cellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Drug and Serum Preparation: Prepare serial dilutions of this compound in cell culture medium containing different final concentrations of FBS (e.g., 0%, 2%, 5%, 10%). Include a "no-drug" control for each serum concentration.
-
Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of virus that will produce 50-100 plaques per well.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared this compound-serum dilutions to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization: Aspirate the liquid overlay and fix the cells with a fixative (e.g., 10% formalin). After fixation, stain the cells with crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration relative to the "no-drug" control for the corresponding serum concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of plaque formation) for each serum condition using a dose-response curve fitting software.
Protocol 2: Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound and can be adapted to include serum.[10][11][12][13]
Materials:
-
Same as Protocol 1, excluding the semi-solid overlay and crystal violet.
Procedure:
-
Cell Seeding, Drug and Serum Preparation, Virus Infection, and Drug Treatment: Follow steps 1-4 from Protocol 1, typically performed in 24-well or 48-well plates.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release the progeny virus. Collect the supernatant from each well.
-
Titration of Progeny Virus: Perform a serial 10-fold dilution of the harvested supernatants. Use these dilutions to infect fresh monolayers of host cells in a 96-well plate to determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.
-
Data Analysis: Calculate the viral titer for each this compound concentration and serum condition. Determine the IC50 value as the concentration of this compound that reduces the virus yield by 50% compared to the "no-drug" control.
Visualizations
Caption: Mechanism of action of this compound, inhibiting the uncoating stage of the viral replication cycle.
Caption: Experimental workflow to assess the impact of serum proteins on this compound's in vitro antiviral activity.
Caption: Logical relationship showing how serum protein binding reduces the concentration of free, active this compound.
References
- 1. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. benchchem.com [benchchem.com]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Technical Support Center: Optimizing Arildone Delivery in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the antiviral agent Arildone in animal models. The information is designed to address common challenges related to this compound's delivery and to propose strategies for optimizing its efficacy in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of this compound?
A1: The primary challenges with this compound delivery in animal studies are its low aqueous solubility and extensive first-pass metabolism.[1] After oral administration, only low levels of the intact drug are found in systemic circulation, with the majority being rapidly converted to metabolites such as chloromethoxyphenol and its sulfate esters.[1] This leads to low and variable bioavailability, making it difficult to achieve therapeutic concentrations.
Q2: Which routes of administration have been investigated for this compound in animal models?
A2: this compound has been administered to various animal models—including mice, rats, dogs, and monkeys—via several routes:
-
Intravaginal: Administered directly into the vaginal cavity.[1]
-
Oral (PO): Given by gavage.[1]
-
Intravenous (IV): Injected directly into the bloodstream.[1]
While topical and intravaginal routes show extensive absorption, systemic bioavailability of the parent drug remains low after oral administration.[1]
Q3: What is the pharmacokinetic profile of this compound in animals?
A3: this compound is characterized by rapid metabolism and a short half-life. In monkeys, the disposition half-life after intravenous administration is approximately 0.5 hours.[1] Following topical or intravaginal application in mice, radioactivity from labeled this compound is detected in urine and feces, indicating significant absorption.[1] However, the parent compound is found in very small amounts in the urine.[1]
Q4: What are some potential strategies to enhance the oral bioavailability of this compound?
A4: Given this compound's physicochemical properties (a lipophilic ketone), several modern formulation strategies could be employed to improve its oral bioavailability:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from premature metabolism and enhance its absorption.
-
Liposomal Delivery: Liposomes can encapsulate this compound, improving its solubility and potentially facilitating lymphatic uptake, thereby bypassing first-pass metabolism.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can increase its dissolution rate in the gastrointestinal tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs like this compound.
Q5: Are there any known issues with topical this compound formulations?
A5: While this compound is absorbed topically, the choice of vehicle is critical. Studies have shown that formulations using dimethyl sulfoxide (DMSO) can cause a high incidence of skin irritation (erythema), whereas vanishing cream-based formulations are generally well-tolerated.[2] Interestingly, DMSO did not appear to significantly enhance the percutaneous absorption of this compound in one study.[2]
Troubleshooting Guides
Issue 1: Low and/or Variable Plasma Concentrations After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility limiting dissolution. | 1. Reduce Particle Size: Micronize this compound powder to increase the surface area for dissolution. 2. Formulate as a Nanosuspension: Use high-pressure homogenization to create a nanosuspension with a suitable stabilizer (e.g., Tween 80). 3. Develop an Amorphous Solid Dispersion (ASD): Co-dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common solvent and then remove the solvent to create a solid dispersion. |
| Extensive first-pass metabolism in the liver. | 1. Utilize a Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or with long-chain fatty acids to promote lymphatic absorption, which can partially bypass the liver. 2. Co-administer with a Cytochrome P450 Inhibitor: In preclinical studies, co-administration with a known inhibitor of relevant metabolizing enzymes (if identified) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes only. |
| Inconsistent dosing of a suspension. | 1. Ensure Homogeneity: Vigorously vortex or sonicate the suspension immediately before each gavage to ensure a uniform dose is administered. 2. Use a Suitable Suspending Agent: Incorporate a suspending agent (e.g., carboxymethylcellulose) into the vehicle to improve the stability of the suspension. |
Issue 2: Skin Irritation with Topical Formulations
| Potential Cause | Troubleshooting Steps |
| Irritating vehicle or excipient. | 1. Avoid Harsh Solvents: Avoid using high concentrations of solvents like DMSO, which are known to cause skin irritation.[2] 2. Select a Biocompatible Base: Opt for a cream or ointment base with a history of good skin tolerance, such as a vanishing cream.[2] |
| High concentration of the active pharmaceutical ingredient (API). | 1. Dose-Ranging Study: Conduct a preliminary study with different concentrations of this compound in the chosen vehicle to determine the maximum non-irritating concentration. |
Data Presentation
Table 1: Summary of this compound Disposition in Various Animal Models
| Animal Model | Route of Administration | Key Findings | Reference |
| Mice | Topical, Intravaginal | Extensively absorbed, as indicated by urinary and fecal excretion of radioactivity. | [1] |
| Rats | Oral | Low levels of intact drug found in systemic circulation after one month of daily administration. | [1] |
| Dogs | Vaginal | Low levels of intact drug in systemic circulation after 20 days of administration. | [1] |
| Monkeys | Intravenous (IV) | Disposition half-life (beta-phase) of approximately 0.5 hours. | [1] |
| Monkeys | Oral | Low levels of intact drug found in systemic circulation after one month of daily administration. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
Objective: To prepare a liposomal formulation of this compound to enhance its solubility and potentially improve its oral bioavailability.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Hydration Method:
-
Dissolve this compound, SPC, and cholesterol in a 10:1:1 molar ratio in a minimal amount of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (approx. 40-50°C). This will form a thin, dry lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the liposomes and create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear.
-
-
Sterilization and Characterization:
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (by separating free drug from encapsulated drug using ultracentrifugation or dialysis, followed by quantification of this compound via HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profile of a novel this compound formulation (e.g., liposomal) with a standard suspension after oral administration in rats.
Materials:
-
Wistar or Sprague-Dawley rats (male, 200-250 g)
-
Liposomal this compound formulation
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least 3 days before the experiment.
-
Fast the animals overnight (10-12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups (n=5 per group).
-
Group 1 (Control): Administer the this compound suspension via oral gavage at a dose of 10 mg/kg.
-
Group 2 (Test): Administer the liposomal this compound formulation via oral gavage at an equivalent dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups using non-compartmental analysis software.
-
Determine the relative bioavailability of the liposomal formulation compared to the suspension.
-
Visualizations
Caption: Workflow for formulation development and in vivo evaluation of this compound.
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
References
Validation & Comparative
A Comparative Guide: Arildone Versus Other Picornavirus Capsid Binders
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of antiviral compounds is critical. This guide provides an objective comparison of this compound, a foundational picornavirus capsid binder, with other significant compounds in its class, including Pleconaril, Pirodavir, and Vapendavir. The comparison is supported by quantitative experimental data, detailed methodologies, and mechanistic diagrams to facilitate a comprehensive understanding.
The Mechanism of Action: A Shared Strategy
Picornavirus capsid binders are small molecules that inhibit viral replication at an early stage.[1] They function by inserting into a hydrophobic pocket located within the viral capsid protein 1 (VP1).[2][3] This binding event stabilizes the entire viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm.[4][5] While the binding site is highly conserved, variations in the pocket's amino acid residues across different picornavirus species and serotypes account for the varying activity spectra of different compounds.
Caption: General mechanism of picornavirus capsid binders.
Comparative Antiviral Efficacy: A Quantitative Overview
The antiviral activity of capsid binders is typically assessed in vitro by determining the concentration of the compound required to inhibit viral replication or the virus-induced cytopathic effect (CPE) by 50% (IC50 or EC50, respectively). The following table summarizes the efficacy of this compound and its successors against a selection of picornaviruses.
| Compound | Virus Target | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| This compound | Poliovirus 2 | HeLa | Plaque Reduction | ~0.08 - 0.14 | [6] |
| Coxsackievirus A9 | - | Plaque Reduction | ~0.8 - 1.3 | [6][7] | |
| Pleconaril | Enteroviruses (90% of 215 isolates) | - | CPE Inhibition | ≤ 0.18 | [3][8] |
| Rhinoviruses (HRV) | - | CPE Inhibition | 0.04 - 0.5 | [2] | |
| Pirodavir | Rhinoviruses (80% of 100 serotypes) | - | - | ~0.064 µg/mL† | [9][10] |
| Enteroviruses (16 types) | - | - | ~1.3 µg/mL† | [9][11] | |
| Vapendavir | Enterovirus 71 (EV71) | RD | CPE Inhibition | 0.5 - 1.4 | [12][13] |
| Rhinoviruses | - | - | Potent Activity | [14][15] |
*Calculated from µg/mL based on a molar mass of 368.9 g/mol . †Concentration for 80% inhibition (EC80).
Key Experimental Methodologies
The quantitative data presented above are derived from standardized cell-based antiviral assays. The protocols for two of the most common methods are detailed below.
Plaque Reduction Assay
This assay quantifies the number of infectious virus particles and is considered a gold standard for measuring antiviral activity.
Caption: Standard workflow for a Plaque Reduction Assay.
Detailed Protocol:
-
Cell Seeding: Plate susceptible host cells (e.g., HeLa, Vero) in 6- or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Create a series of dilutions of the test compound in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with a viral suspension calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at the appropriate temperature.
-
Treatment: Following adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., 2x MEM mixed with an equal volume of 1.2% agarose) containing the corresponding concentrations of the test compound. Controls should include untreated infected cells and uninfected cells.
-
Incubation: Allow the overlay to solidify, then incubate the plates for 2-5 days, depending on the virus, until plaques (clear zones of lysed cells) are visible.
-
Visualization: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as 0.1% crystal violet. The viable cells will stain, leaving the plaques as clear, unstained areas.
-
Quantification: Count the number of plaques in each well. The IC50 is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.[16]
Cytopathic Effect (CPE) Inhibition Assay
This is a higher-throughput method that measures the ability of a compound to protect cells from virus-induced death.[17]
Detailed Protocol:
-
Cell Seeding: Dispense host cells into 96-well microtiter plates and incubate to form near-confluent monolayers.
-
Treatment and Infection: Add serial dilutions of the test compound to the wells. Immediately after, add a standardized amount of virus that is sufficient to cause 100% CPE in control wells within 5-7 days.[18]
-
Incubation: Incubate the plates at the optimal temperature for viral replication.
-
Quantification of Cell Viability: After the incubation period, when virus control wells show complete CPE, quantify the number of viable cells. This is typically done by staining with a vital dye like neutral red or crystal violet.[19][20] The dye is taken up only by living cells. After washing away excess dye, the incorporated dye is solubilized and the absorbance is measured using a spectrophotometer.
-
Data Analysis: The EC50 is the compound concentration that protects 50% of the cells from the cytopathic effect of the virus.[21]
Spectrum of Activity and Resistance
A critical differentiator among capsid binders is their spectrum of activity and the potential for viruses to develop resistance.
-
This compound : As one of the first capsid binders, this compound showed proof-of-concept activity, particularly against poliovirus and some other enteroviruses.[3][7][22] However, its spectrum is relatively narrow, and it is largely ineffective against the numerous serotypes of human rhinovirus, the primary cause of the common cold.
-
Pleconaril : This compound was developed to have a much broader spectrum of activity, showing potency against the majority of rhinovirus and enterovirus serotypes.[8] Clinical development was halted due to concerns about drug-drug interactions (induction of cytochrome P450 enzymes) and the emergence of resistant viral strains.[2]
-
Pirodavir and Vapendavir : These represent further efforts to create broad-spectrum inhibitors with improved properties. Pirodavir is highly active against both major groups of rhinovirus serotypes (A and B).[9][10] Vapendavir also demonstrates potent, broad-spectrum activity against rhinoviruses and enteroviruses, including EV71.[12][14][23]
Resistance to capsid binders typically arises from specific amino acid mutations in the VP1 hydrophobic pocket, which reduce the binding affinity of the compound.[2]
Conclusion
This compound was a landmark compound that validated the viral capsid as a viable therapeutic target. While its clinical utility was limited by its narrow spectrum, it paved the way for the development of second and third-generation capsid binders. Compounds like Pleconaril, Pirodavir, and Vapendavir demonstrate significantly enhanced potency and a broader range of activity against clinically relevant picornaviruses. The ongoing challenge in this field is to develop inhibitors that combine broad-spectrum efficacy with a high barrier to resistance and a favorable safety profile, which could finally lead to an effective treatment for the myriad of diseases caused by this viral family.
References
- 1. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pleconaril - Wikipedia [en.wikipedia.org]
- 3. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of pirodavir (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activity of pirodavir (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. virtus-rr.com [virtus-rr.com]
- 15. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to Pirodavir: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Prevention of human poliovirus-induced paralysis and death in mice by the novel antiviral agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. actamicrobio.bg [actamicrobio.bg]
A Structural Showdown: Arildone and WIN Compounds in the Fight Against Picornaviruses
A deep dive into the structural nuances and antiviral performance of Arildone and key WIN compounds, providing researchers with a data-driven comparative analysis for advancing antiviral drug development.
This compound and the WIN series of compounds represent a significant class of antiviral agents targeting picornaviruses, a vast family of pathogens responsible for a range of human ailments including the common cold (rhinoviruses), poliomyelitis (poliovirus), and hand, foot, and mouth disease (enteroviruses). This guide offers a detailed structural and functional comparison of this compound and prominent WIN compounds—WIN 51711, WIN 54954, and Pleconaril—supported by experimental data to inform future drug design and development efforts.
Structural Comparison: A Tale of a Hydrophobic Pocket
At the heart of their antiviral activity lies a shared mechanism of action: all these compounds are capsid-binding agents. They specifically insert themselves into a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid. This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, effectively halting the infection at an early stage.
While sharing a common target, the chemical structures of this compound and the WIN compounds exhibit key differences that influence their antiviral spectrum and potency.
This compound , chemically known as 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione, is an aryl diketone.[1][2][3] Its structure features a flexible hexyl chain connecting a substituted phenoxy ring to a diketone moiety.
WIN compounds , on the other hand, are characterized by a more rigid core structure, typically containing isoxazole and oxazoline rings.
-
WIN 51711 (Disoxaril) is 5-[7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole.[3][4][5]
-
WIN 54954 is 5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methylisoxazole.[6][7][8][9]
-
Pleconaril , a third-generation WIN compound, is 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole.[2][10][11][12][13][14][15][16][17][18][19][20][21]
The variations in the length and composition of the linker chain, the nature of the heterocyclic rings, and the substitutions on the phenyl ring all contribute to the differences in how snugly these compounds fit into the VP1 pocket of various picornaviruses, thereby affecting their antiviral efficacy.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of these compounds is typically quantified by their 50% inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), while their safety is assessed by the 50% cytotoxic concentration (CC50). A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
| Compound | Virus | Assay Type | IC50 / MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| WIN 51711 | Human Rhinovirus (33 serotypes) | Plaque Reduction | 0.004 - 6.2 | Not inhibitory to HeLa cells | - | [4][5] |
| Human Enterovirus (9 serotypes) | Plaque Reduction | 0.004 - 0.17 | Not inhibitory to HeLa cells | - | [4][5] | |
| WIN 54954 | Human Rhinovirus (52 serotypes) | Plaque Reduction | 0.007 - 2.2 (EC80: 0.28) | - | - | [9] |
| Human Enterovirus (15 serotypes) | Plaque Reduction | EC80: 0.06 | - | - | [9] | |
| Pleconaril | Human Rhinovirus (clinical isolates) | CPE Inhibition | Median: 0.04 - 0.07 | >100 (HeLa-I cells) | >1428 - >2500 | [10] |
| Enterovirus (clinical isolates) | CPE Inhibition | 0.002 - 3.4 µM | 12.5 - 25 µM | ≥34 | [14] | |
| Enterovirus D68 | CPE Inhibition | 0.46 µM | 32.0 µM | ~70 | [18] | |
| This compound | Coxsackievirus A9 | Plaque Reduction | 3 - 5 | >100 (inferred) | >20-33 | [4] |
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro assays: the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibitory effect of a compound on viral infection.
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., HeLa cells) is prepared in multi-well plates.
-
Virus Inoculation: A standardized amount of virus is mixed with serial dilutions of the test compound and incubated.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Virus Infection: A standardized amount of virus is added to the wells.
-
Incubation: The plates are incubated until CPE is observed in the virus control wells.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which quantifies the metabolic activity of living cells. The IC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay (CC50 Determination)
To determine the CC50, a similar protocol to the CPE inhibition assay is followed, but without the addition of the virus. This measures the direct toxic effect of the compound on the host cells.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of picornavirus entry and uncoating inhibition by this compound and WIN compounds, as well as the general experimental workflow for determining antiviral activity.
Caption: Mechanism of picornavirus inhibition by this compound and WIN compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of oral WIN 54954 for prophylaxis of experimental rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antirhinoviral activity of heterocyclic analogs of Win 54954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro and in vivo activities of WIN 54954, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
In vitro efficacy of Arildone compared to newer antiviral agents
A Comparative Guide to the In Vitro Efficacy of Arildone and Newer Antiviral Agents
Introduction
Developed in the 1970s, this compound is an antiviral compound known for its activity against a range of DNA and RNA viruses.[1] Its primary mechanism of action, particularly against picornaviruses, involves binding to the viral capsid, thereby preventing the uncoating process necessary for the release of viral RNA into the host cell.[1] While its clinical development was hampered by issues with solubility and bioavailability, this compound's mode of action remains a key area of interest in antiviral research. This guide provides a comparative overview of the in vitro efficacy of this compound against that of newer antiviral agents developed to treat infections caused by picornaviruses and herpes simplex virus (HSV).
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and selected newer antiviral agents. It is important to note that the data presented is compiled from various studies and the experimental conditions (e.g., cell lines, virus strains, assay methods) may differ. Therefore, direct comparison of absolute values should be approached with caution. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values indicate the drug concentration required to inhibit viral replication by 50%.
Picornavirus Antiviral Agents
This compound and the newer agents Pleconaril and Pocapavir share a similar mechanism of action, targeting the viral capsid to inhibit uncoating.
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| This compound | Poliovirus | - | Inhibits uncoating | [1] |
| Coxsackievirus A9 | - | ~6.5 - 10.9 (3-5 µg/ml) | ||
| Pleconaril | Enteroviruses (214 clinical isolates) | Various | 0.002 - 3.4 (IC50) | [2] |
| Rhinoviruses (46 clinical isolates) | HeLa | 0.18 (Median EC50) | [3] | |
| Coxsackievirus B3 (Strain M) | - | Sensitive | [2] | |
| Pocapavir | Polioviruses (45 strains) | - | 0.003 - 0.126 (EC50) | [4][5] |
| Echoviruses (64 strains) | - | 0.009 - 7.08 (EC50) | [4][5] | |
| Coxsackieviruses (100 strains) | - | 0.007 - >14 (EC50) | [4][5] |
Herpes Simplex Virus (HSV) Antiviral Agents
While this compound shows activity against HSV, its mechanism is not as clearly defined as its action on picornaviruses, though it is known to act before viral DNA synthesis.[1] Newer agents like Amenamevir and Pritelivir employ a different mechanism, targeting the viral helicase-primase complex.
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| This compound | Herpes Simplex Virus Type 2 (HSV-2) | - | ≤ 5.4 (≤ 2 µg/ml) | [6] |
| Amenamevir | Herpes Simplex Virus Type 1 (HSV-1) | HEF | 0.014 (14 ng/mL) | [7][8] |
| Herpes Simplex Virus Type 2 (HSV-2) | HEF | 0.030 (30 ng/mL) | [7][8] | |
| Pritelivir | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 0.020 | [9][10] |
| Herpes Simplex Virus Type 2 (HSV-2) | Vero | 0.020 | [9][10] |
Experimental Protocols
The in vitro efficacy of the antiviral agents listed above is primarily determined using two key experimental methods: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral compound to protect host cells from the destructive effects of a virus.
-
Cell Seeding : A monolayer of appropriate host cells (e.g., HeLa, Vero, RD cells) is seeded into 96-well plates and incubated until confluent.
-
Compound Preparation : The antiviral agent is serially diluted to various concentrations in a suitable medium.
-
Infection and Treatment : The cell culture medium is removed, and the cells are washed. The diluted antiviral compound is added to the wells, followed by the addition of a standardized amount of virus. Control wells include cells with the virus but no drug (virus control) and cells with neither virus nor drug (cell control).
-
Incubation : The plates are incubated for a period sufficient for the virus to cause significant cell death in the virus control wells (typically 2-5 days).
-
Quantification : The degree of cytopathic effect is assessed. This can be done qualitatively by microscopic observation or quantitatively by staining the remaining viable cells with a dye like crystal violet or neutral red. The absorbance is then measured using a plate reader.
-
Data Analysis : The EC50 value is calculated as the concentration of the antiviral agent that protects 50% of the cells from the viral cytopathic effect compared to the controls.[11][12][13]
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles in the presence of an antiviral agent.
-
Cell Seeding : A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.
-
Virus and Compound Incubation : A standardized amount of virus (designed to produce a countable number of plaques) is pre-incubated with serial dilutions of the antiviral compound for 1-2 hours.
-
Infection : The growth medium is removed from the cell monolayers, and the virus-compound mixtures are added. The plates are incubated to allow for viral adsorption.
-
Overlay : After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions known as plaques.[14]
-
Incubation : The plates are incubated for several days until plaques are visible.
-
Visualization and Counting : The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells. The number of plaques in each well is then counted.
-
Data Analysis : The IC50 value is determined as the concentration of the antiviral compound that reduces the number of plaques by 50% compared to the virus control.[14][15][16]
Visualizations
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of a typical Plaque Reduction Assay for antiviral efficacy testing.
Signaling Pathway: Mechanism of Picornavirus Capsid Binders
Caption: Inhibition of picornavirus uncoating by capsid-binding agents like this compound.
References
- 1. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amenamevir | HSV | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. Amenamevir | HSV helicase-primase inhibitor | CAS 841301-32-4 | herpes simplex virus| Buy ASP2151 from Supplier InvivoChem [invivochem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]
- 11. pblassaysci.com [pblassaysci.com]
- 12. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cross-Resistance Profiles of Arildone and Other Picornavirus Uncoating Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance between the antiviral agent Arildone and other uncoating inhibitors targeting picornaviruses. The information is compiled from published research to support further investigation and development of capsid-binding antiviral compounds.
Mechanism of Action and Resistance in Uncoating Inhibitors
This compound and similar compounds, often referred to as "WIN compounds," are capsid-binding agents that inhibit the replication of a broad spectrum of picornaviruses, including poliovirus and rhinovirus.[1] These small hydrophobic molecules insert into a hydrophobic pocket within the viral capsid protein 1 (VP1).[1] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the uncoating process and the subsequent release of the viral RNA genome into the cytoplasm of the host cell.[1]
Resistance to this class of antiviral agents typically arises from amino acid substitutions in or near the hydrophobic binding pocket on the VP1 protein.[2] These mutations can alter the conformation of the binding site, thereby reducing the affinity of the inhibitor and rendering it less effective. Due to the shared binding site and mechanism of action, cross-resistance among different WIN compounds is a significant consideration in their development and clinical application.
Quantitative Comparison of Antiviral Activity
While direct head-to-head studies detailing the cross-resistance of this compound-resistant viruses to a full panel of other uncoating inhibitors are limited in the public domain, the available data on related compounds and resistant mutants allow for a comparative assessment. The following table summarizes the antiviral activity of this compound and other notable uncoating inhibitors against wild-type picornaviruses.
Table 1: In Vitro Antiviral Activity of Selected Uncoating Inhibitors against Wild-Type Picornaviruses
| Compound | Virus | Cell Line | IC50 / EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI) | Reference |
| This compound | Poliovirus 2 | HeLa | ~1.0 (inhibitory concentration) | >100 | >100 | [2] |
| Disoxaril (WIN 51711) | Enteroviruses (9 types) | HeLa | 0.004 - 0.17 | >20 | >118 - >5000 | [3] |
| Rhinoviruses (33 types) | HeLa | 0.004 - 6.2 | >20 | >3.2 - >5000 | [3] | |
| Pleconaril | Enteroviruses (prototypes) | Various | 0.001 - 1.05 (µM) | 12.5 - 25 (µM) | >12 - >12500 | [4] |
| Enteroviruses (clinical isolates) | Various | 0.002 - 3.4 (µM) | 12.5 - 25 (µM) | >4 - >12500 | [4] |
Cross-Resistance Profiles and Resistance Mutations
The development of resistance to one capsid-binding inhibitor often confers resistance to other compounds of the same class. This is primarily due to mutations in the shared binding pocket within the VP1 capsid protein.
An this compound-resistant poliovirus 2 mutant has been isolated and shown to have an altered VP1 capsid protein.[2] While specific IC50 values for this mutant against other uncoating inhibitors were not provided in the study, the mechanism of resistance strongly suggests cross-resistance with other WIN compounds.
Table 2: Known Resistance Mutations and Cross-Resistance for Uncoating Inhibitors
| Compound | Virus | Resistance Mutations in VP1/VP3 | Cross-Resistance Information | Reference |
| This compound | Poliovirus 2 | Altered VP1 (specific mutation not defined) | Uncoating unaffected by this compound. Cross-resistance to other WIN compounds is likely. | [2] |
| Disoxaril | Coxsackievirus B1 | M213H, F237L | Likely with other WIN compounds. | [5] |
| Pleconaril | Human Rhinovirus 14 | V191L | Yes | [5] |
| V-073 | Poliovirus (Types 1, 2, 3) | VP1: I194M/F; VP3: A24V | Not specified | [6] |
The mutations listed above are located in or near the hydrophobic pocket where these inhibitors bind, supporting the high likelihood of cross-resistance. For example, a mutation conferring resistance to Disoxaril is noted as likely to cause resistance to other WIN compounds, a class to which this compound belongs.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of antiviral resistance.
Generation of Drug-Resistant Viruses
This protocol outlines the process for selecting and isolating viral variants with reduced susceptibility to an antiviral compound.
-
Serial Passage: The virus is propagated in cell culture in the presence of the antiviral agent. The concentration of the compound is typically started at the IC50 and gradually increased in subsequent passages as the virus adapts and develops resistance.
-
Plaque Purification: To obtain a clonal population of the resistant virus, individual viral plaques that form in the presence of the selective pressure of the drug are isolated. This is achieved by picking the plaque with a sterile pipette tip and using it to infect a fresh cell monolayer. This process is repeated two to three times.
-
Stock Preparation: A high-titer stock of the plaque-purified resistant virus is then generated by infecting a larger culture of host cells.
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., HeLa cells for poliovirus) is prepared in 6-well or 12-well plates.
-
Compound Dilution: The antiviral compound is serially diluted to create a range of concentrations.
-
Infection: The cell monolayers are infected with a standardized amount of virus (multiplicity of infection, MOI, is typically low to allow for the formation of distinct plaques).
-
Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the antiviral compound.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Staining and Counting: The cell monolayers are then fixed and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques is counted for each drug concentration.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the control (no drug).
Nucleic Acid Sequencing of Resistant Mutants
To identify the genetic basis of resistance, the gene encoding the viral capsid protein (VP1) of the resistant virus is sequenced.
-
RNA Extraction: Viral RNA is extracted from the resistant virus stock.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The RNA is first reverse-transcribed into complementary DNA (cDNA). The VP1 gene is then amplified from the cDNA using specific primers in a PCR reaction.
-
Sequencing: The amplified PCR product is then sequenced using standard DNA sequencing methods (e.g., Sanger sequencing).
-
Sequence Analysis: The resulting nucleotide sequence is translated into an amino acid sequence and compared to the sequence of the wild-type (non-resistant) virus to identify mutations that may be responsible for the resistance phenotype.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and development of resistance.
Caption: Workflow for generating and characterizing cross-resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and characterization of an this compound-resistant poliovirus 2 mutant with an altered capsid protein VP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of poliovirus variants selected for resistance to the antiviral compound V-073 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Resurgence of Capsid-Binding Inhibitors: Re-evaluating Arildone's Legacy in the Face of Contemporary Viral Threats
For Immediate Publication
[City, State] – [Date] – As the scientific community continues its relentless pursuit of effective antiviral therapeutics, a renewed focus is being placed on established drug classes with the potential to combat contemporary viral isolates. This guide provides a comparative analysis of Arildone, a historical antiviral agent, and its modern analogues, the capsid-binding inhibitors. By examining their mechanism of action and antiviral activity against current viral threats, we aim to validate the potential of this drug class for researchers, scientists, and drug development professionals.
Introduction to this compound and Capsid-Binding Inhibitors
This compound is an antiviral compound that was extensively studied in the 1980s. It demonstrated a broad spectrum of activity against various DNA and RNA viruses, including poliovirus, coxsackieviruses, and herpes simplex virus.[1][2] Its primary mechanism of action involves the inhibition of viral uncoating, a critical early step in the viral replication cycle. This compound and similar compounds bind to a hydrophobic pocket within the viral capsid, stabilizing the protein shell and preventing the release of the viral genome into the host cell. While research on this compound itself has waned, its legacy continues in the development of other capsid-binding inhibitors that are being investigated against contemporary viruses.
Comparative Antiviral Activity
Recent research has focused on newer capsid-binding inhibitors, such as pleconaril and pocapavir, particularly for the treatment of enterovirus infections.[3][4][5][6] These compounds share a similar mechanism of action with this compound but have been tested against more recent viral isolates. The following table summarizes the available quantitative data on the antiviral activity of these compounds.
| Antiviral Agent | Virus | Assay | EC50 / IC50 | Cell Line | Reference |
| This compound | Coxsackievirus A9 | Plaque Reduction Assay | 3-5 µg/mL (for 50% plaque reduction) | - | [1] |
| Pleconaril | Enterovirus Clinical Isolates (214 strains) | Cytopathic Effect Assay | 0.002 - 3.4 µM | - | [7] |
| R856932 (Novel Capsid Inhibitor) | Enterovirus D68 (US/MO/14-18947) | - | 0.46 µM | RD cells | [6] |
| R856932 (Novel Capsid Inhibitor) | Enterovirus D68 (4 additional strains) | - | 1.40 - 4.36 µM | RD cells | [6] |
| Pocapavir | Poliovirus (in vivo) | Viral Clearance in Stool | Median time to negativity: 5.5 days (vs. 13 days for placebo) | - | [3][8] |
Mechanism of Action: A Shared Pathway
The antiviral activity of this compound and its modern counterparts stems from their ability to interfere with the conformational changes in the viral capsid that are necessary for uncoating. This shared mechanism is a promising feature for broad-spectrum antiviral development, as the target site within the capsid can be conserved across different viral serotypes.
Experimental Protocols
The validation of antiviral activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of capsid-binding inhibitors.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Dilution: Prepare serial dilutions of the viral stock.
-
Infection: Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus in the presence and absence of varying concentrations of the antiviral compound.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Seeding: Seed host cells in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of virus.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (no compound).
-
Cell Viability Measurement: Assess cell viability using a colorimetric assay (e.g., MTT or MTS assay), which measures the metabolic activity of living cells.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from CPE (EC50) is calculated.
Real-Time Quantitative PCR (RT-qPCR)
This molecular assay quantifies the amount of viral RNA or DNA in infected cells, providing a direct measure of viral replication.
-
Infection and Treatment: Infect host cells with the virus in the presence of varying concentrations of the antiviral compound.
-
RNA/DNA Extraction: At a specific time point post-infection, lyse the cells and extract the total RNA or DNA.
-
Reverse Transcription (for RNA viruses): Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: Amplify a specific viral gene using fluorescently labeled primers and probes in a real-time PCR instrument.
-
Quantification: The amount of viral genetic material is quantified by measuring the fluorescence signal, which is proportional to the amount of amplified product.
-
Data Analysis: The concentration of the compound that reduces the level of viral RNA/DNA by 50% (IC50) is determined.
Conclusion and Future Directions
While this compound itself is not currently at the forefront of antiviral research, the principle of capsid-binding inhibition that it pioneered remains a viable and promising strategy. The continued investigation of newer analogues like pleconaril and pocapavir against contemporary picornaviruses demonstrates the enduring relevance of this mechanistic class. Future research should focus on expanding the viral spectrum of these inhibitors, including against emerging and re-emerging viruses, and on optimizing their pharmacokinetic and safety profiles to overcome the limitations of earlier compounds. The rediscovery and re-evaluation of established antiviral platforms, informed by modern drug discovery techniques, can provide a valuable shortcut in the urgent quest for new therapeutic interventions.
References
- 1. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound with or without interferon against acute hemorrhagic conjunctivitis viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pocapavir - Wikipedia [en.wikipedia.org]
- 5. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Capsid Binder Interactions with Viral Protein 1 (VP1)
A Guide for Researchers and Drug Development Professionals
The viral capsid, a protein shell that encases the genetic material of a virus, presents a critical target for antiviral drug development. The major structural component of many viral capsids is the VP1 protein, which plays a pivotal role in viral attachment, entry, and uncoating. This guide provides a comparative analysis of the interactions between different classes of capsid binders and the VP1 protein, with a focus on polyomaviruses and enteroviruses. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid researchers in the selection and development of novel antiviral therapeutics.
Quantitative Analysis of Capsid Binder-VP1 Interactions
The efficacy of a capsid binder is largely determined by its binding affinity and kinetics to the VP1 protein. Various biophysical techniques are employed to quantify these interactions, providing key parameters such as the dissociation constant (K D ), and the 50% effective or inhibitory concentrations (EC 50 /IC 50 ). A lower K D value signifies a higher binding affinity. This section summarizes the quantitative data for representative peptide and small-molecule binders targeting the VP1 protein of BK polyomavirus (a polyomavirus) and enteroviruses.
| Virus | Binder Class | Binder Name/Type | Binding Site on VP1 | Binding Affinity (K D ) | Antiviral Activity (EC 50 /IC 50 ) | Reference |
| BK Polyomavirus (BKV) | Peptide | D1 min (VP2/3-derived) | VP1 Pentamer Pore | ~1.5 nM | ~220 nM (BKV) | [1][2] |
| BK Polyomavirus (BKV) | Small Molecule | ORT-3198 series | Conserved VP1 surfaces | Nanomolar to sub-nanomolar | Not specified | [3] |
| Enterovirus 71 (EV71) | Small Molecule | WIN 51711 | Hydrophobic pocket | Not specified | Not specified | [4] |
| Enterovirus 70 (EV70) | Small Molecule | WIN 51711 | Hydrophobic pocket | Not specified | 0.26 µM | [5] |
| Enterovirus 70 (EV70) | Small Molecule | Pleconaril | Hydrophobic pocket | Not specified | 0.45 µM | [5] |
| Enterovirus 71 (EV71) | Small Molecule | PTC-209HBr | Interacts with N104 & S243 | 0.245 µM | 0.796 - 2.918 µM | [6] |
| Enterovirus 71 (EV71) | Small Molecule | NLD | Hydrophobic pocket | Not specified | ~0.025 nM | [7] |
| Enterovirus 71 (EV71) | Small Molecule | GPP3 | Hydrophobic pocket | Not specified | ~0.319 nM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of capsid binder-VP1 interactions.
Surface Plasmon Resonance (SPR) for Peptide-VP1 Interaction
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[8]
-
Immobilization of VP1:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Recombinant VP1 protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
The unreacted sites on the sensor surface are blocked by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the VP1 protein to subtract non-specific binding.[9]
-
-
Binding Analysis:
-
The peptide binder is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration of the peptide is injected over the VP1-immobilized and reference flow cells for a specific association time, followed by a dissociation phase with running buffer.
-
The sensor surface is regenerated between cycles using a specific regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound peptide.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[10]
-
Isothermal Titration Calorimetry (ITC) for Small Molecule-VP1 Interaction
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[11]
-
Sample Preparation:
-
Recombinant VP1 protein and the small molecule inhibitor are extensively dialyzed against the same buffer to minimize buffer mismatch effects.[12]
-
The concentrations of the protein and the small molecule are accurately determined.
-
Both solutions are degassed immediately before the experiment to prevent air bubbles.[11]
-
-
ITC Experiment:
-
The sample cell is filled with the VP1 protein solution (typically 10-50 µM), and the injection syringe is filled with the small molecule solution (typically 10-20 times the protein concentration).[11][13]
-
A series of small injections of the small molecule into the protein solution is performed at a constant temperature.
-
The heat change after each injection is measured and plotted against the molar ratio of the small molecule to the protein.
-
-
Data Analysis:
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .[14]
-
Filter-Binding Assay for Nucleic Acid-VP1 Interaction
This assay is a simple and effective method for detecting and quantifying the interaction between proteins and nucleic acids.[15]
-
Preparation:
-
The nucleic acid (e.g., DNA or RNA aptamer) is radiolabeled, typically with ³²P.
-
Purified VP1 protein is prepared in a series of dilutions in a suitable binding buffer.
-
-
Binding Reaction:
-
A fixed amount of the radiolabeled nucleic acid is incubated with varying concentrations of the VP1 protein to allow complex formation.
-
The binding reactions are then passed through a nitrocellulose membrane under vacuum. The protein and any bound nucleic acid will be retained on the membrane, while free nucleic acid passes through.[16]
-
-
Quantification:
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter or phosphorimager.
-
The fraction of bound nucleic acid is plotted against the protein concentration, and the data are fitted to a binding equation to determine the K D .[17]
-
Visualizations
Experimental Workflow for Characterizing Capsid Binder-VP1 Interactions
Caption: Generalized workflow for the characterization of VP1-binder interactions.
Logical Framework for Evaluating Capsid Binder Efficacy
Caption: Evaluation cascade for capsid binder therapeutic potential.
References
- 1. A polyomavirus peptide binds to the capsid VP1 pore and has potent antiviral activity against BK and JC polyomaviruses | eLife [elifesciences.org]
- 2. A polyomavirus peptide binds to the capsid VP1 pore and has potent antiviral activity against BK and JC polyomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. More powerful virus inhibitors from structure-based analysis of HEV71 capsid-binding molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular-interactions.si [molecular-interactions.si]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Arildone's Efficacy Against Herpes Simplex Virus Type 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent Arildone with other therapeutic alternatives for Herpes Simplex Virus Type 2 (HSV-2). The following sections detail the available experimental data on their efficacy, outline the methodologies used in these studies, and illustrate the viral pathways targeted.
Introduction
Herpes Simplex Virus Type 2 (HSV-2) is a prevalent pathogen, primarily responsible for genital herpes. The current standard of care for HSV-2 infections predominantly involves nucleoside analogues that target viral DNA synthesis. However, the emergence of drug-resistant strains necessitates the exploration of antiviral agents with alternative mechanisms of action. This compound, an aryl diketone, represents one such agent, exhibiting a distinct mode of action by interfering with the early stages of viral replication. This guide evaluates the efficacy of this compound in comparison to established and emerging anti-HSV-2 therapies.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and its alternatives against HSV-2. Data is presented for Vero cells, a commonly used cell line in virological research, to facilitate a standardized comparison.
Table 1: In Vitro Efficacy against HSV-2 in Vero Cells
| Compound | Mechanism of Action | IC50 (µM) | Reference |
| This compound | Viral Uncoating Inhibitor | ≤ 5.42 (≤ 2 µg/ml) | [1] |
| Acyclovir | DNA Polymerase Inhibitor | ~1.14 | |
| Pritelivir | Helicase-Primase Inhibitor | 0.02 | [2] |
| Foscarnet | DNA Polymerase Inhibitor | 100 - 300 |
Note: A specific IC50 value for this compound in a peer-reviewed publication was not available. The value presented is a conversion of the reported inhibitory concentration.
Table 2: In Vitro Cytotoxicity in Vero Cells
| Compound | CC50 (µM) | Reference |
| This compound | Data not available | |
| Acyclovir | > 600 | |
| Pritelivir | Data not available | |
| Foscarnet | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-HSV-2 compounds.
Plaque Reduction Assay (PRA)
This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in infectious virus particles.
a. Cell Preparation:
-
Vero cells (or other susceptible cell lines) are seeded in 6-well or 12-well plates and cultured until a confluent monolayer is formed.
b. Virus Infection and Compound Treatment:
-
The cell culture medium is removed, and the cell monolayer is washed with phosphate-buffered saline (PBS).
-
A standardized amount of HSV-2 (typically a multiplicity of infection, MOI, that produces a countable number of plaques) is added to the wells.
-
The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.
-
After adsorption, the virus inoculum is removed, and the cells are washed with PBS.
-
An overlay medium (e.g., Minimum Essential Medium with 1-2% methylcellulose) containing serial dilutions of the test compound (e.g., this compound, Acyclovir) is added to the wells. Control wells receive the overlay medium without the compound.
c. Incubation and Plaque Visualization:
-
The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
After incubation, the overlay medium is removed, and the cells are fixed with a solution such as 10% formalin.
-
The cell monolayer is then stained with a solution like 0.5% crystal violet, which stains the cells but leaves the viral plaques (areas of cell death) unstained.
d. Data Analysis:
-
The plaques in each well are counted.
-
The percentage of plaque reduction for each compound concentration is calculated relative to the virus control (no compound).
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
a. Cell Preparation:
-
Vero cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
b. Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells contain medium with the vehicle (e.g., DMSO) used to dissolve the compound and medium alone (cell control).
c. Incubation and MTT Addition:
-
The plate is incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
d. Formazan Solubilization and Absorbance Reading:
-
The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
e. Data Analysis:
-
The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
This compound: Inhibition of Viral Uncoating
This compound's mechanism of action against HSV-2 is distinct from that of nucleoside analogues. It acts at an early stage of the viral replication cycle, specifically by inhibiting the uncoating of the viral capsid. This prevents the release of the viral DNA into the host cell's cytoplasm, thereby halting subsequent steps of viral replication, including DNA synthesis and protein production.[3]
Caption: this compound inhibits HSV-2 replication by blocking the viral uncoating step.
Alternative Antiviral Mechanisms
-
Acyclovir and Foscarnet: These drugs are DNA polymerase inhibitors. Acyclovir is a nucleoside analogue that, after phosphorylation by viral and cellular kinases, is incorporated into the growing viral DNA chain, causing premature chain termination. Foscarnet is a non-nucleoside pyrophosphate analogue that directly inhibits the viral DNA polymerase by binding to the pyrophosphate-binding site.
-
Pritelivir: This is a more recent development and belongs to the class of helicase-primase inhibitors. It targets the viral helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. This mechanism is distinct from that of DNA polymerase inhibitors.
Caption: Comparison of the target stages of different anti-HSV-2 drugs.
Discussion and Conclusion
This compound presents a unique mechanism of action against HSV-2 by targeting viral uncoating, an early and critical step in the viral lifecycle. This offers a potential advantage, particularly in the context of resistance to DNA polymerase inhibitors. However, the available in vitro data, while indicating inhibitory activity, lacks the specific IC50 and CC50 values necessary for a robust quantitative comparison with current frontline therapies. Furthermore, a clinical trial of a topical formulation of this compound for recurrent genital herpes did not demonstrate significant efficacy.[4]
In contrast, established drugs like acyclovir and newer agents such as pritelivir have well-defined in vitro potencies. Pritelivir, in particular, shows remarkably high potency against HSV-2 in vitro.[2] The development of compounds with novel mechanisms of action, like this compound and pritelivir, remains a critical area of research to address the limitations of current HSV-2 therapies, including the management of resistant infections.
For drug development professionals, the case of this compound underscores the importance of not only a novel mechanism of action but also favorable pharmacokinetic and pharmacodynamic properties to translate in vitro activity into clinical efficacy. Future research on this compound or similar uncoating inhibitors should focus on optimizing drug delivery and potency to overcome the challenges observed in previous clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preliminary Studies of the Mode of Action of this compound, a Novel Antiviral Agent | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Arildone and Disoxaril for Antiviral Drug Development
In the landscape of antiviral research, Arildone and Disoxaril have emerged as noteworthy compounds, each with distinct mechanisms of action and antiviral spectra. This guide provides a side-by-side comparison of these two agents, summarizing their performance with supporting experimental data to inform researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound and Disoxaril possess unique chemical structures that underpin their biological activities.
| Property | This compound | Disoxaril |
| Chemical Name | 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione[1] | 5-[7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole |
| Molecular Formula | C20H29ClO4[1] | C20H26N2O3[2] |
| Molecular Weight | 368.9 g/mol [1] | 342.43 g/mol [2] |
| Chemical Class | Aryl diketone[3] | Isoxazole derivative ("WIN" compound) |
Mechanism of Action
While both compounds can inhibit viral uncoating, their mechanisms and target specificities differ significantly.
This compound exhibits a broader spectrum of activity, targeting both RNA and DNA viruses. Against picornaviruses, such as poliovirus, this compound inhibits uncoating, a critical step in the viral replication cycle.[4][5][6] For DNA viruses like Herpes Simplex Virus (HSV) type 2, its mechanism is not fully elucidated but is known to interfere with an early event in the replication cycle, leading to the inhibition of viral DNA and protein synthesis.[3]
Disoxaril , a prototypical "WIN" compound, has a more specific mechanism of action. It is a capsid-binding agent that targets a hydrophobic pocket within the VP1 capsid protein of picornaviruses.[7][8][9] By binding to this pocket, Disoxaril stabilizes the virion, preventing the conformational changes necessary for the virus to release its RNA genome into the host cell.[7][9] This action effectively halts the infection at the uncoating stage.[7]
Antiviral Spectrum and Efficacy
This compound: Antiviral Activity
This compound has demonstrated efficacy against a range of both DNA and RNA viruses.
| Virus | Strain/Serotype | Cell Line | Assay Type | Concentration | Effect | Reference(s) |
| Herpes Simplex Virus type 2 | - | BSC-1 cells | Virus Yield Reduction | 3 µg/mL | 3 log reduction in infectious virus | [3] |
| Poliovirus type 2 | MEF | - | In vivo (mice) | 32 mg/kg (twice daily) | Prevention of paralysis and death | [4] |
| Murine Cytomegalovirus | - | - | Virus Yield Reduction | 3 µg/mL | 64% reduction in replication | [10] |
| Semliki Forest Virus | - | - | Virus Yield Reduction | 3 µg/mL | 68% reduction in replication | [10] |
| Vesicular Stomatitis Virus | - | - | Virus Yield Reduction | 3 µg/mL | 94% reduction in replication | [10] |
| Coxsackievirus A9 | - | - | Virus Yield Reduction | 3 µg/mL | 98% reduction in replication | [10] |
| Various Viruses | - | - | Plaque Reduction | 3-5 µg/mL | 50% reduction in plaque numbers | [10] |
Disoxaril: Antiviral Activity
Disoxaril's activity is concentrated against picornaviruses.
| Virus | Strain/Serotype | Cell Line | Assay Type | IC50 / EC50 / MIC | Reference(s) |
| Poliovirus 1 | - | HeLa | RNA Synthesis Inhibition | ~0.3 µg/mL (EC) | [7] |
| Poliovirus 2 | - | HeLa | RNA Synthesis Inhibition | ~0.03 µg/mL (EC) | [7] |
| Coxsackievirus B1 (sensitive) | - | - | Plaque Reduction | 0.59 - 1.37 µM (IC50) | [7] |
| Coxsackievirus B1 (resistant) | - | - | Plaque Reduction | >40 µM (IC50) | [7] |
| 9 Enterovirus Serotypes | Various | HeLa | Plaque Reduction | 0.004 - 0.17 µg/mL (MIC) | [7] |
| Human Rhinovirus 14 | - | HeLa | Plaque Reduction | 0.004 - 6.2 µM (IC50) | [11] |
| Human Rhinovirus 1A | - | HeLa | Plaque Reduction | 0.004 - 6.2 µM (IC50) | [11] |
Experimental Protocols
Standardized in vitro assays are crucial for determining the antiviral efficacy of compounds like this compound and Disoxaril.
Plaque Reduction Assay
This assay quantifies a compound's ability to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.
-
Cell Seeding: A suitable host cell line (e.g., HeLa cells) is seeded in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Serial dilutions of the test compound (this compound or Disoxaril) are prepared in cell culture medium.
-
Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 50-100 plaque-forming units per well).
-
Treatment: After a viral adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing the different concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaques to develop in the untreated virus control wells.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[7][12]
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death and morphological changes known as the cytopathic effect.
-
Cell Seeding: Host cells are seeded in 96-well plates to form a confluent monolayer.
-
Treatment and Infection: The cells are treated with serial dilutions of the test compound and then infected with the virus.
-
Incubation: The plates are incubated until significant CPE is observed in the untreated virus control wells.
-
Quantification: Cell viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read, which correlates with the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that protects 50% of the cells from the viral CPE.
Conclusion
This compound and Disoxaril represent two distinct approaches to antiviral therapy. This compound's broad-spectrum activity against both DNA and RNA viruses suggests a mechanism that may target a common host-cell pathway or a conserved viral process. However, the precise molecular interactions for its varied targets remain an area for further investigation. In contrast, Disoxaril's targeted inhibition of picornavirus uncoating through capsid binding is a well-defined mechanism that has served as a paradigm for the development of other capsid inhibitors.
The lack of direct comparative studies highlights a gap in the understanding of their relative potencies and therapeutic potential. Future research should aim to evaluate these and other antiviral candidates in standardized assays against a broad panel of viruses to provide a clearer picture of their clinical promise. Such studies are essential for the rational design and development of next-generation antiviral agents.
References
- 1. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Preliminary Studies of the Mode of Action of this compound, a Novel Antiviral Agent | Semantic Scholar [semanticscholar.org]
- 4. Prevention of human poliovirus-induced paralysis and death in mice by the novel antiviral agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of uncoating of poliovirus by this compound, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Arildone-Capsid Binding Using Thermal Stability Assays
For researchers in virology and antiviral drug development, confirming the direct binding of a compound to its target is a critical step. For capsid-binding agents like Arildone, which targets picornaviruses by stabilizing the capsid and preventing uncoating, thermal stability assays offer a robust and efficient method to verify this interaction.[1][2][3]
This guide provides a comparative overview of key biophysical assays used to measure the thermal stabilization of viral capsids upon ligand binding. We will focus on Differential Scanning Fluorimetry (DSF) as the primary thermal shift assay and compare its utility with Isothermal Titration Calorimetry (ITC) and functional virological assays. Detailed protocols and data interpretation guidelines are provided to assist in experimental design and execution.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay (TSA), is a high-throughput technique used to assess the thermal stability of a protein.[4][5][6][7] The principle is based on the unfolding of a protein upon heating, which exposes hydrophobic core residues. A fluorescent dye, such as SYPRO Orange, binds to these exposed regions, causing a measurable increase in fluorescence.[4][8] The temperature at which 50% of the protein is unfolded is defined as the melting temperature (T_m).[9]
The binding of a small molecule like this compound to a viral capsid stabilizes its structure, meaning more thermal energy is required to denature it.[10] This results in a positive shift in the T_m (ΔT_m), providing direct evidence of a binding event.[11][12]
Experimental Workflow for DSF
The workflow for a typical DSF experiment is straightforward and amenable to high-throughput screening.[13]
Detailed Experimental Protocol
-
Reagent Preparation :
-
Prepare purified picornavirus (e.g., human rhinovirus, poliovirus) to a final concentration of 0.1–0.5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions as needed.
-
Dilute a 5,000x SYPRO Orange stock to a 50x working stock with water.[4]
-
-
Reaction Setup :
-
In a 96-well qPCR plate, prepare triplicate reactions for each condition.
-
For a final volume of 25 µL per well, add:
-
5 µL of virus stock (final concentration 2-10 µM protein).
-
2.5 µL of 10x SYPRO Orange (final concentration 1x).
-
Ligand: 0.25 µL of this compound dilution (e.g., for a final concentration of 10 µM) or DMSO for the negative control.
-
Buffer to bring the final volume to 25 µL.
-
-
-
Instrumentation and Data Collection :
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.[14]
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 0.5 °C/min.[14]
-
Monitor fluorescence using the appropriate channel for SYPRO Orange (e.g., excitation/emission at 490/575 nm).
-
-
Data Analysis :
-
Plot the fluorescence intensity against temperature to generate the melting curve.
-
Calculate the first derivative of the curve (dF/dT). The peak of this derivative plot corresponds to the T_m.[4]
-
Calculate the thermal shift (ΔT_m) by subtracting the T_m of the control (virus + DMSO) from the T_m of the sample (virus + this compound). A positive ΔT_m indicates stabilization.
-
Interpreting DSF Data
A significant and concentration-dependent increase in T_m upon addition of this compound is a strong indicator of direct binding and capsid stabilization.
| Compound | Concentration (µM) | T_m (°C) | ΔT_m (°C) | Interpretation |
| Control (DMSO) | - | 52.1 | - | Baseline capsid stability |
| This compound | 10 | 56.3 | +4.2 | Strong stabilization |
| This compound | 50 | 59.8 | +7.7 | Dose-dependent stabilization |
| Inactive Analog | 50 | 52.3 | +0.2 | No significant binding |
| PF-74 (HIV Capsid Binder) | 50 | 59.0 | +6.9 | Positive Control (Example)[12] |
Note: Data is hypothetical for illustrative purposes, based on typical results for capsid binders.
Alternative & Complementary Assays
While DSF is an excellent primary screening tool, other biophysical and functional assays can provide orthogonal validation and deeper thermodynamic insights into the binding interaction.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions.[15] It directly measures the heat released or absorbed during a binding event, allowing for the determination of multiple thermodynamic parameters in a single, label-free experiment.[15][16][17][18]
-
Information Gained :
Comparison of Methods
| Feature | Differential Scanning Fluorimetry (DSF) | Isothermal Titration Calorimetry (ITC) | Plaque Reduction Assay |
| Primary Output | Change in Melting Temp (ΔT_m) | K_d, ΔH, ΔS, Stoichiometry (n) | 50% Effective Concentration (EC50) |
| Principle | Ligand-induced thermal stabilization | Heat change upon binding | Inhibition of viral replication[19] |
| Throughput | High (96/384-well plates) | Low to Medium | Medium |
| Material Required | Low (µg of protein) | High (mg of protein) | Requires cell culture |
| Information | Qualitative binding, relative affinity | Quantitative thermodynamics | Functional antiviral activity |
| Key Advantage | Fast, low cost, high-throughput screening | Gold standard, detailed thermodynamics | Measures biological relevance |
| Key Limitation | Indirect; ΔT_m not always correlated to affinity | High sample consumption, sensitive to buffer mismatch[17] | Does not confirm direct target binding |
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation :
-
Dialyze the purified virus (e.g., 20-50 µM) and this compound (e.g., 200-500 µM) extensively against the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution.[17]
-
Degas all solutions immediately before use.
-
-
Instrumentation :
-
Load the viral capsid solution into the sample cell of the microcalorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration :
-
Set the experiment temperature (e.g., 25 °C).
-
Perform a series of small (e.g., 2 µL) injections of this compound into the capsid solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis :
-
Integrate the heat-flow peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_d, n, and ΔH.
-
Conclusion
For confirming this compound-capsid binding, a multi-assay approach provides the most comprehensive and reliable data. Differential Scanning Fluorimetry (DSF) serves as an ideal high-throughput primary assay to rapidly confirm that this compound stabilizes the viral capsid, a hallmark of its mechanism of action.[1][2] The resulting thermal shift (ΔT_m) provides strong evidence of direct physical interaction.
For lead optimization and a deeper mechanistic understanding, Isothermal Titration Calorimetry (ITC) is invaluable, offering precise thermodynamic data on binding affinity and stoichiometry.[15] Finally, functional assays like the plaque reduction assay remain essential to correlate direct target engagement with antiviral efficacy in a cellular context. By combining these methods, researchers can confidently validate this compound's binding to the viral capsid and elucidate the biophysical principles underlying its antiviral activity.
References
- 1. scite.ai [scite.ai]
- 2. This compound | C20H29ClO4 | CID 41782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SDZ 35-682, a new picornavirus capsid-binding agent with potent antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorometric Estimation of Viral Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 7. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability | MDPI [mdpi.com]
- 9. Identification of clickable HIV-1 capsid-targeting probes for viral replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral activity of this compound on deoxyribonucleic acid and ribonucleic acid viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arildone: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Arildone, a novel antiviral compound. The following operational and disposal plan is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this compound waste in a laboratory setting.
Disclaimer: The following procedures are based on general best practices for laboratory chemical and pharmaceutical waste disposal. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Professionals should always consult the manufacturer- or supplier-specific SDS for definitive guidance on this compound disposal.
Waste Identification and Classification
The first critical step in the proper disposal of this compound is to characterize it as a chemical waste. All unused, expired, or contaminated this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipettes, gloves), must be treated as chemical waste. It is imperative to avoid disposing of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1][2]
Segregation and Storage
Proper segregation of this compound waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Waste Containers: Use only designated, compatible, and clearly labeled hazardous waste containers.[3] The container must be in good condition, with a secure lid to prevent spills and leaks.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[3][4]
-
Segregation: Store this compound waste separately from other incompatible chemical waste streams. For instance, keep it segregated from strong acids, bases, and oxidizers.[5]
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from heat sources and high-traffic laboratory spaces.[3]
Disposal Procedures
The disposal of this compound waste must be handled by a licensed hazardous waste disposal service.[4] Do not attempt to neutralize or treat this compound waste in the laboratory unless it is part of a documented and approved experimental protocol.[6]
Step-by-Step Disposal Protocol:
-
Preparation for Disposal:
-
Contacting a Waste Disposal Vendor:
-
Arrange for pickup by a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.
-
Provide the vendor with a detailed inventory of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a detailed record of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
| Data Point | Value | Source |
| RCRA Hazardous Waste Classification | To be determined based on specific testing or manufacturer's SDS. Pharmaceuticals can be classified as hazardous for characteristics like toxicity, ignitability, corrosivity, or reactivity.[2] | Manufacturer's SDS / EHS Office |
| P- or U-Listed Waste | To be determined. This designation by the EPA is for pure and commercial grade formulations of certain unused chemicals.[2] | Manufacturer's SDS / EPA Lists |
| Recommended Disposal Method | Incineration is a common method for hazardous pharmaceutical waste.[1] | EHS Office / Waste Disposal Vendor |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. vumc.org [vumc.org]
Navigating the Safe Handling of Arildone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Arildone, a novel aryl diketone with antiviral properties. The following procedural guidance, operational plans, and disposal protocols are designed to build a foundation of safety and trust in your laboratory practices.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices for handling similar chemical compounds, including potent antiviral agents and halogenated organic molecules. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended Additional PPE |
| Receiving and Unpacking | - Nitrile Gloves (double-gloving recommended) | - Safety Glasses with side shields |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving) - Lab Coat (disposable, with cuffs) - Safety Goggles - N95 Respirator (or higher) | - Face Shield - Sleeve Covers |
| Solution Preparation and Handling | - Nitrile Gloves (double-gloving) - Lab Coat (disposable, with cuffs) - Safety Goggles | - Face Shield - Chemical-resistant Apron |
| Cell Culture and In Vitro Assays | - Nitrile Gloves - Lab Coat | - Safety Glasses |
| Spill Cleanup | - Nitrile Gloves (double-gloving) - Lab Coat (disposable, with cuffs) - Safety Goggles - N95 Respirator (or higher) | - Face Shield - Shoe Covers - Chemical-resistant Boots |
| Waste Disposal | - Nitrile Gloves (double-gloving) - Lab Coat - Safety Goggles |
Note on Glove Selection: The permeation of chemicals through gloves is a critical factor. While specific data for this compound is unavailable, nitrile gloves generally offer good resistance to a variety of chemicals. However, they have poor resistance to certain ketones, halogenated hydrocarbons, and strong acids.[1] For prolonged or high-concentration work, consider using thicker, chemical-resistant gloves and refer to the manufacturer's compatibility charts.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize risks. The following diagram outlines the key stages for the safe handling of this compound in a laboratory setting.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify the chemical identity and quantity against the order.
-
Store this compound in a designated, well-ventilated, and secure area with controlled access.
-
Keep the container tightly sealed and protected from light.
2. Weighing and Solution Preparation:
-
All weighing of solid this compound must be performed in a certified chemical fume hood or a containment balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Don the appropriate PPE for spill cleanup.
-
For small spills, use an absorbent material to contain the substance.[2]
-
Work from the outside of the spill inward to prevent spreading.[3]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by a detergent and water.
Disposal Plan: Ensuring Environmental Responsibility
As this compound is a halogenated organic compound, it requires special disposal procedures to prevent environmental contamination.[4][5]
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled, sealed, and puncture-resistant container | Incineration by a licensed hazardous waste disposal company |
| Solutions containing this compound | Labeled, sealed, and chemical-resistant container for halogenated organic waste | Incineration by a licensed hazardous waste disposal company |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed biohazard bag or sharps container | Incineration by a licensed hazardous waste disposal company |
| Contaminated PPE | Labeled, sealed biohazard bag | Incineration by a licensed hazardous waste disposal company |
Key Disposal Principles:
-
Do not dispose of this compound or its waste down the drain.
-
Segregate halogenated organic waste from non-halogenated waste streams.[4][6]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety protocols, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their research environment. Continuous review and adaptation of these procedures based on experimental needs and emerging safety information are crucial for maintaining a culture of safety in the laboratory.
References
- 1. gloves.com [gloves.com]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
